2,6-Dichloro-4-methylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACXQAPPAREFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dichloro-4-methylbenzaldehyde
CAS Number: 116070-31-6
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-dichloro-4-methylbenzaldehyde, a key chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document delves into the compound's physicochemical properties, synthesis methodologies, analytical characterization, and its applications, particularly in the realm of medicinal chemistry. The content is structured to provide not only factual data but also expert insights into the practical aspects of its synthesis and use, ensuring a thorough understanding for researchers and drug development professionals. All information is supported by authoritative references to ensure scientific integrity.
Introduction: A Versatile Building Block
This compound, with the CAS number 116070-31-6, is a polysubstituted aromatic aldehyde. Its structure, featuring a sterically hindered aldehyde group flanked by two chlorine atoms and a para-methyl group, imparts unique reactivity and makes it a valuable precursor in multi-step organic syntheses. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the carbonyl carbon, while the ortho-substituents can direct reactions and influence the conformation of resulting products. This combination of features makes it a sought-after intermediate in the creation of complex molecular architectures, particularly in the development of novel therapeutic agents.[1]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is crucial for its identification, purification, and use in subsequent reactions.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 116070-31-6 | [1] |
| Molecular Formula | C₈H₆Cl₂O | [1] |
| Molecular Weight | 189.04 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Not widely reported, expected to be a low-melting solid | |
| Boiling Point | Not widely reported | |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (δ 9.5-10.5 ppm), a singlet for the two aromatic protons (δ 7.0-7.5 ppm), and a singlet for the methyl protons (δ 2.3-2.5 ppm). The exact chemical shifts will be influenced by the solvent used.
-
¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon (δ 185-195 ppm). The aromatic carbons will appear in the δ 120-145 ppm region, and the methyl carbon will be observed upfield (δ 20-25 ppm).
Infrared (IR) Spectroscopy:
The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration in the range of 1690-1715 cm⁻¹. Other characteristic peaks will include C-H stretching of the aldehyde group (around 2720 and 2820 cm⁻¹), aromatic C=C stretching (1550-1600 cm⁻¹), and C-Cl stretching (600-800 cm⁻¹).
Mass Spectrometry (MS):
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 189.04 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with prominent M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.
Synthesis and Purification
The synthesis of this compound typically involves the formylation of 3,5-dichloro-toluene or the oxidation of the corresponding benzyl alcohol or benzyl halide. While specific, detailed protocols for this exact molecule are not abundant in publicly accessible literature, established methods for the synthesis of related substituted benzaldehydes can be readily adapted.
Synthetic Pathways
A plausible and efficient route to this compound is the oxidation of 2,6-dichloro-4-methylbenzyl chloride. This precursor can be synthesized from 3,5-dichlorotoluene via chloromethylation.
Caption: A potential synthetic workflow for this compound.
Experimental Protocol: A Generalized Approach
The following is a generalized protocol for the synthesis of a substituted benzaldehyde, which can be adapted for this compound. This protocol is based on the oxidation of a benzyl halide.
Step 1: Preparation of 2,6-Dichloro-4-methylbenzyl Chloride
-
Rationale: This step introduces the carbon atom that will become the aldehyde group. Chloromethylation is a standard method for this transformation.
-
Procedure: To a cooled solution of 3,5-dichlorotoluene in a suitable solvent (e.g., a mixture of acetic acid and hydrochloric acid), add paraformaldehyde and pass a stream of dry hydrogen chloride gas through the mixture with stirring. The reaction progress should be monitored by TLC or GC. Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude benzyl chloride.
Step 2: Oxidation to this compound
-
Rationale: The Sommelet reaction provides a classic and effective method for converting benzyl halides to aldehydes using hexamine.
-
Procedure: The crude 2,6-dichloro-4-methylbenzyl chloride is dissolved in a suitable solvent (e.g., aqueous ethanol or chloroform) and treated with hexamethylenetetramine (hexamine). The resulting quaternary ammonium salt is then hydrolyzed, typically by heating with water or aqueous acid, to yield the desired aldehyde.
Purification
Purification of the crude this compound is essential to remove unreacted starting materials and byproducts.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., a mixture of ethanol and water, or hexane and ethyl acetate) should be chosen where the aldehyde is soluble at elevated temperatures but sparingly soluble at room temperature or below. The crude product is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration.
-
Column Chromatography: For higher purity or for separating closely related impurities, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to elute the components. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure.
Caption: General purification workflow for this compound.
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is primarily dictated by the aldehyde functional group. The presence of two ortho-chloro substituents sterically hinders the carbonyl group, which can influence its reactivity towards nucleophiles. However, the electron-withdrawing nature of these substituents increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.[2]
This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[3] Aldehydes are common precursors for the synthesis of imines, which can then be further elaborated into a variety of nitrogen-containing heterocycles.
While specific examples of blockbuster drugs derived from this compound are not widely publicized, its structural motifs are present in various classes of bioactive molecules. Its use as a "pharmaceutical intermediate" suggests its role in the synthesis of active pharmaceutical ingredients (APIs).[1] For instance, substituted benzaldehydes are key starting materials in the synthesis of certain classes of antibiotics, anti-inflammatory agents, and anti-cancer drugs.
A likely application is in the synthesis of substituted quinolines or other fused heterocyclic systems, where the aldehyde would participate in a condensation reaction with an appropriate amine-containing precursor.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, the Safety Data Sheet (SDS) provided by the supplier should be consulted.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery and development. Its unique substitution pattern provides a handle for constructing complex molecular architectures. This guide has provided a comprehensive overview of its properties, synthesis, purification, and potential applications, offering a solid foundation for researchers and scientists working with this important building block.
References
- PrepChem. Synthesis of 2,6-dichloro-4-methylbenzoyl chloride.
- Google Patents. US4440953A - Purification of N-substituted aminobenzaldehydes.
- Google Patents. US4622429A - Process for the preparation of substituted benzaldehydes.
- European Patent Office. EP0016487B1 - Method for the purification of benzaldehyde.
- Google Patents. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
- Google Patents. CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene.
- ResearchGate. Purification and crystallization of benzoylformate decarboxylase.
- Organic Syntheses. 2-bromo-4-methylbenzaldehyde.
- National Center for Biotechnology Information. Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism.
- OpenReview. Spectro: A multi-modal approach for molecule elucidation using IR and NMR data.
- CORE. The Use of Chemical Reactivity Assays in Toxicity Prediction.
- National Center for Biotechnology Information. Enhanced Structural Understanding of Dissolved Organic Matter through Comparative LC/MS2 Analysis with Synthetic Carboxylate Rich Alicyclic Molecules.
- National Center for Biotechnology Information. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes.
- National Center for Biotechnology Information. NMR-spectroscopic analysis of mixtures: from structure to function.
- YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS.
- ResearchGate. Synthetic Routes to N-Heterocyclic Carbene Precursors.
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
- ResearchGate. Effect of pentachlorophenol and 2,6-dichloro-4-nitrophenol on the activity of cDNA-expressed human alcohol and aldehyde dehydrogenases.
- Google Patents. CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique.
- MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
Sources
Core Molecular Structure & Physicochemical Properties
An In-depth Technical Guide to the Molecular Structure and Applications of 2,6-Dichloro-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive examination of this compound, a pivotal chemical intermediate. Moving beyond a simple data sheet, this document provides an in-depth analysis of its molecular architecture, the causal factors guiding its synthesis and characterization, and its strategic applications in the fields of medicinal chemistry and advanced material synthesis. As a Senior Application Scientist, the focus is on delivering not just protocols, but the scientific rationale that underpins them, ensuring a self-validating and robust understanding for professionals in the field.
This compound is a substituted aromatic aldehyde with the chemical formula C₈H₆Cl₂O. Its structure is built upon a benzene ring, distinguished by a specific substitution pattern that dictates its unique chemical behavior and synthetic utility.
-
Formyl Group (-CHO): The aldehyde functionality at position 1 is the primary site of reactivity, participating in nucleophilic additions, condensations, and oxidation/reduction reactions.
-
Dichloro-Substitution: Two chlorine atoms at positions 2 and 6 (ortho to the aldehyde) exert significant steric and electronic influence. Sterically, they flank the aldehyde group, which can hinder the approach of bulky nucleophiles and influence the conformation of the molecule. Electronically, the chlorine atoms are strongly electron-withdrawing via induction, which increases the electrophilicity of the aldehyde carbon.
-
Methyl Group (-CH₃): Located at position 4 (para to the aldehyde), the methyl group is weakly electron-donating. This electronic effect can subtly modulate the reactivity of the aromatic ring and the aldehyde.
This precise arrangement of substituents results in a molecule with tailored reactivity, making it a valuable building block for complex target structures.
Molecular Structure Diagram
Caption: 2D structure of this compound.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below for quick reference in a laboratory setting.
| Property | Value | Source |
| CAS Number | 63094-04-2 | [1] |
| Molecular Formula | C₈H₆Cl₂O | [1] |
| Molecular Weight | 189.04 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 68-72 °C | [2] |
| Solubility | Soluble in ethanol, ether, petroleum ether | [2] |
Synthesis Pathway: Oxidation of 2,6-Dichlorotoluene
The synthesis of this compound is most commonly achieved through the controlled oxidation of the corresponding toluene derivative. One effective method involves the use of hydrogen peroxide as the oxidant in the presence of a multi-metal catalyst system. This approach offers advantages in terms of safety and environmental considerations compared to older methods that relied on harsh chlorination agents.[3]
Synthesis Workflow Diagram
Caption: Continuous flow synthesis of this compound.
Experimental Protocol: Continuous Flow Oxidation
This protocol is based on methodologies described for the continuous oxidation of substituted toluenes.[3]
Objective: To synthesize this compound via continuous oxidation of 2,6-dichloro-4-methyltoluene.
Materials:
-
2,6-dichloro-4-methyltoluene
-
Hydrogen peroxide (H₂O₂)
-
Cobalt, Molybdenum, and Bromine-based metal ion complex catalyst
-
Acetic acid (solvent)
-
Tubular reactor system with precise temperature and flow control
Step-by-Step Methodology:
-
Catalyst Preparation: A solution is prepared by dissolving the cobalt, molybdenum, and bromine metal ion complex catalyst in glacial acetic acid.
-
Feedstock Preparation: A separate feedstock solution is prepared by dissolving 2,6-dichloro-4-methyltoluene in glacial acetic acid.
-
Reaction Initiation: The tubular reactor is heated to the target temperature (e.g., 80-120°C). The catalyst solution and the feedstock solution are pumped into the reactor at controlled flow rates.
-
Oxidant Introduction: Hydrogen peroxide is introduced into the reactor stream at a specific point, initiating the oxidation reaction. The molar ratio of toluene derivative to oxidant is critical for maximizing yield and minimizing over-oxidation to the carboxylic acid.
-
Continuous Reaction: The reaction mixture flows through the heated tube, providing sufficient residence time for the conversion to occur. The continuous flow nature of this process allows for excellent heat and mass transfer, enhancing safety and control.[3]
-
Product Quenching & Isolation: The effluent from the reactor is cooled and quenched (e.g., with water) to stop the reaction.
-
Purification: The crude product is extracted with a suitable organic solvent. The solvent is then removed under reduced pressure, and the resulting solid is purified by recrystallization to yield pure this compound.
Causality in Protocol Design:
-
Catalyst Choice: The Co/Mo/Br system is chosen for its high activity and selectivity in converting a methyl group to an aldehyde under relatively mild conditions.
-
Continuous Flow Reactor: This setup is superior to batch processing for exothermic oxidation reactions. It allows for precise control over temperature and residence time, minimizing the formation of byproducts and enhancing the safety profile by keeping the volume of reacting material low at any given moment.[3]
-
Solvent: Acetic acid is an ideal solvent as it is relatively inert to the oxidation conditions and can solubilize both the starting material and the catalyst.
Spectroscopic Characterization for Structural Verification
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The predictable electronic environment of each nucleus and functional group allows for clear interpretation of the resulting spectra.
Predicted Spectroscopic Data
The following data serves as a reference for researchers to compare against experimentally obtained spectra.
| Technique | Feature | Predicted Chemical Shift / Value | Assignment |
| ¹H NMR | Singlet | ~10.3 ppm | Aldehyde proton (-CH O) |
| Singlet | ~7.4 ppm | Aromatic protons (Ar-H ) | |
| Singlet | ~2.4 ppm | Methyl protons (-CH ₃) | |
| ¹³C NMR | Carbonyl | ~190 ppm | Aldehyde carbon (C =O) |
| Aromatic | ~142 ppm | Ar-C -CH₃ | |
| Aromatic | ~138 ppm | Ar-C -Cl | |
| Aromatic | ~135 ppm | Ar-C -CHO | |
| Aromatic | ~130 ppm | Ar-C H | |
| Methyl | ~21 ppm | Methyl carbon (-C H₃) | |
| IR Spectroscopy | Strong, sharp peak | ~1700-1715 cm⁻¹ | Aldehyde C=O stretch |
| Peaks | ~2820 and ~2720 cm⁻¹ | C-H stretch of aldehyde (Fermi doublet) | |
| Peaks | ~750-850 cm⁻¹ | C-Cl stretch | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 188 | [C₈H₆³⁵Cl₂O]⁺ |
| Isotope Peak (M+2) | m/z 190 | Presence of one ³⁵Cl and one ³⁷Cl | |
| Isotope Peak (M+4) | m/z 192 | Presence of two ³⁷Cl atoms |
Note: NMR shifts are referenced to TMS and can vary based on solvent. The predicted MS isotope pattern for two chlorine atoms (M, M+2, M+4) should have a characteristic intensity ratio of approximately 9:6:1.
Standardized Protocols for Spectroscopic Analysis
Objective: To acquire high-resolution NMR, IR, and MS data for structural confirmation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Materials: 5-10 mg of sample for ¹H NMR, 20-50 mg for ¹³C NMR; deuterated chloroform (CDCl₃) or DMSO-d₆; 5 mm NMR tubes.
-
Protocol:
-
Dissolve the sample in ~0.6 mL of the deuterated solvent in a clean vial.
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Process the data, referencing the solvent peak to calibrate the chemical shift axis.
-
B. Infrared (IR) Spectroscopy
-
Materials: 1-2 mg of sample; IR-grade potassium bromide (KBr); agate mortar and pestle; pellet press.
-
Protocol (KBr Pellet Method):
-
Grind a small amount of KBr to a fine powder.
-
Add the sample and grind thoroughly to ensure a homogenous mixture.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Acquire the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.[4]
-
C. Mass Spectrometry (MS)
-
Materials: Dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Protocol (Electron Ionization - GC-MS):
-
Inject a small volume (e.g., 1 µL) of the dilute solution into the Gas Chromatograph (GC).
-
The compound is vaporized and separated on the GC column.
-
As the compound elutes, it enters the mass spectrometer's ion source, where it is ionized by electron impact.
-
The mass analyzer separates the resulting ions by their mass-to-charge ratio, generating the mass spectrum.[4]
-
Applications in Drug Development and Chemical Synthesis
This compound is not an end-product but a critical starting point for more complex molecules. Its utility stems from the predictable reactivity of the aldehyde and the influence of its substituents.
-
Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, related dichlorobenzaldehydes are precursors for antibiotics like Dicloxacillin and for various modern therapeutic candidates.[2] The steric hindrance from the ortho-chloro groups can be strategically used to direct reactions at other sites or to build specific three-dimensional molecular architectures necessary for biological activity.
-
Agrochemicals: This scaffold is integral to the synthesis of advanced pesticides. It is a precursor to intermediates like 2,6-dichlorobenzaldoxime, which leads to potent benzoylurea insecticides such as Hexaflumuron and Lufenuron.[2] These compounds function by inhibiting chitin synthesis in insects, a mode of action that is highly specific and effective.
-
Dye Synthesis: The molecule is also used in the production of certain dyes, where the substituted benzene ring forms the core chromophore structure.[2]
The strategic placement of the chloro and methyl groups provides a stable, yet reactive, platform. This allows medicinal chemists to perform selective transformations on the aldehyde group while retaining the core substitution pattern, which may be essential for the final product's function.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety.
-
Hazard Identification: this compound is generally classified as harmful if swallowed and can cause skin and serious eye irritation.[5][6][7] It may also cause respiratory irritation.[6]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong bases, and sources of ignition.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Conclusion
This compound is a prime example of a molecular scaffold engineered for purpose. Its structure, characterized by the sterically hindered and electronically activated aldehyde group, provides a reliable and versatile entry point for the synthesis of high-value compounds in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity, as detailed in this guide, is essential for any scientist looking to leverage this potent intermediate in their research and development endeavors.
References
- Thermo Fisher Scientific. Safety Data Sheet - p-Tolualdehyde. (2010).
- Chemoventory. Safety Data Sheet - p-Tolualdehyde. (2021).
- PrepChem.com. Synthesis of 2,6-dichloro-4-methylbenzoyl chloride.
- PrepChem.com. Synthesis of 2,6-dichloro-4-nitrobenzaldehyde.
- Organic Chemistry at CU Boulder. Example 7 - 4-Methylbenzaldehyde.
- The Royal Society of Chemistry. Electronic Supplementary Information.
- Google Patents. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
- WIPO Patentscope. CN111718249 - Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis.
- Wikipedia. 4-Methylbenzaldehyde.
- Google Patents. CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene.
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- 7. ccis.chemoventory.com [ccis.chemoventory.com]
An In-Depth Technical Guide to the Spectral Analysis of 2,6-Dichloro-4-methylbenzaldehyde
This technical guide provides a comprehensive analysis of the spectral data for 2,6-dichloro-4-methylbenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure compound identity, purity, and to elucidate its role in complex reaction mechanisms. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the compound, offering expert interpretation and practical insights into data acquisition.
Molecular Structure and its Spectroscopic Implications
The structure of this compound, with its sterically hindered aldehyde group flanked by two chlorine atoms and a para-methyl group, gives rise to a unique and informative spectroscopic profile. The electron-withdrawing nature of the chlorine atoms and the aldehyde group, combined with the electron-donating methyl group, creates a distinct electronic environment that is reflected in its spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is characterized by two key signals: the aldehyde proton and the aromatic protons, alongside the methyl protons.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.4 | Singlet | 1H | Aldehyde (-CHO) |
| ~7.4 | Singlet | 2H | Aromatic (H-3, H-5) |
| ~2.4 | Singlet | 3H | Methyl (-CH₃) |
Interpretation and Causality:
The aldehyde proton resonates significantly downfield (around 10.4 ppm) due to the strong deshielding effect of the electronegative oxygen atom and the anisotropic effect of the carbonyl double bond. Its singlet multiplicity indicates no adjacent protons.
The two aromatic protons at positions 3 and 5 are chemically equivalent due to the molecule's symmetry. They appear as a single peak around 7.4 ppm. The surrounding electron-withdrawing chlorine and aldehyde groups influence their chemical shift.
The methyl protons appear as a sharp singlet around 2.4 ppm, a typical region for methyl groups attached to an aromatic ring.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~188 | Aldehyde Carbonyl (C=O) |
| ~142 | Aromatic C-4 (bearing -CH₃) |
| ~136 | Aromatic C-2, C-6 (bearing -Cl) |
| ~133 | Aromatic C-1 (bearing -CHO) |
| ~130 | Aromatic C-3, C-5 |
| ~21 | Methyl Carbon (-CH₃) |
Interpretation and Causality:
The aldehyde carbonyl carbon is the most downfield signal (~188 ppm) due to the significant deshielding from the double-bonded oxygen.
The aromatic carbons display a range of chemical shifts based on their substituents. The carbon attached to the methyl group (C-4) is found around 142 ppm. The carbons bearing the chlorine atoms (C-2 and C-6) are shifted downfield to approximately 136 ppm due to the electronegativity of chlorine. The carbon attached to the aldehyde group (C-1) appears around 133 ppm. The two equivalent aromatic carbons (C-3 and C-5) resonate at approximately 130 ppm.
The methyl carbon signal is observed upfield at around 21 ppm, consistent with a typical sp³ hybridized carbon in a methyl group attached to an aromatic ring.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2860 & ~2760 | Medium | C-H stretch of the aldehyde |
| ~1705 | Strong, Sharp | C=O stretch of the aromatic aldehyde |
| ~1590 & ~1460 | Medium-Strong | C=C stretching in the aromatic ring |
| ~850 | Strong | C-H out-of-plane bending for a 1,2,3,5-tetrasubstituted benzene |
| ~780 | Strong | C-Cl stretch |
Interpretation and Causality:
The presence of an aldehyde is unequivocally confirmed by the two medium intensity C-H stretching bands around 2860 cm⁻¹ and 2760 cm⁻¹ (Fermi resonance) and the very strong, sharp carbonyl (C=O) stretching absorption at approximately 1705 cm⁻¹. The position of the C=O stretch is influenced by the electron-withdrawing chlorine atoms.
The characteristic absorptions for the aromatic ring are observed as C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The strong band around 850 cm⁻¹ is indicative of the C-H out-of-plane bending for the specific substitution pattern of the aromatic ring.
The strong absorption around 780 cm⁻¹ is attributed to the C-Cl stretching vibrations.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, electron ionization (EI) is a common technique.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 188/190/192 | [M]⁺ (Molecular Ion) |
| 187/189/191 | [M-H]⁺ |
| 159/161/163 | [M-CHO]⁺ |
| 124/126 | [M-CHO-Cl]⁺ |
Interpretation and Fragmentation Pathways:
The molecular ion peak ([M]⁺) will appear as a cluster of peaks at m/z 188, 190, and 192. This isotopic pattern is a definitive signature for a molecule containing two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).
A common fragmentation pathway for aldehydes is the loss of a hydrogen radical, resulting in the [M-H]⁺ peak cluster at m/z 187, 189, and 191.
Another significant fragmentation is the loss of the formyl radical (CHO), leading to the [M-CHO]⁺ fragment at m/z 159, 161, and 163.
Further fragmentation can occur through the loss of a chlorine atom from the [M-CHO]⁺ fragment, yielding a peak cluster at m/z 124 and 126.
Caption: Key fragmentation pathways of this compound in EI-MS.
Experimental Protocols: A Practical Guide
Acquiring high-quality spectral data is fundamental to accurate analysis. The following are generalized, yet robust, protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shifts using the residual solvent peak as an internal standard.
Caption: General workflow for NMR analysis.
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the compound with ~100 mg of dry, IR-grade KBr in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and label the characteristic absorption peaks.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-250) to detect the molecular ion and significant fragments.
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragmentation patterns.
Conclusion
The collective data from NMR, IR, and Mass Spectrometry provides an unambiguous and detailed structural confirmation of this compound. Each technique offers a unique piece of the structural puzzle, and together they form a powerful analytical toolkit for the modern researcher. The insights provided in this guide serve as a valuable resource for the confident identification and characterization of this important chemical entity.
References
At the time of this writing, specific, publicly available, peer-reviewed spectral data for this compound is limited. The interpretations and expected values presented are based on established principles of spectroscopic analysis and data for structurally similar compounds. Authoritative spectral databases such as the NIST Chemistry WebBook and commercial supplier websites are valuable resources for such data.
- NIST Chemistry WebBook. ([Link])
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Physicochemical Profile of 2,6-Dichloro-4-methylbenzaldehyde
An In-depth Technical Guide to the Solubility of 2,6-Dichloro-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of this compound, a key chemical intermediate. Understanding its solubility is critical for a range of applications, from reaction optimization and purification to formulation development. This document outlines the compound's physicochemical properties, presents its known solubility profile, and details a robust experimental protocol for accurately determining its solubility in various solvents.
A foundational understanding of a compound's physical and chemical properties is essential for predicting its behavior in different solvent systems.
Chemical Structure:
The structure reveals a benzaldehyde core with two chlorine atoms ortho to the aldehyde group and a methyl group in the para position. The electron-withdrawing nature of the chlorine atoms and the aldehyde group, combined with the hydrophobic character of the benzene ring and methyl group, results in a molecule with low polarity. This suggests a general preference for solubility in non-polar to moderately polar organic solvents over aqueous solutions.
Key Properties:
A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for experimental design and data interpretation.
| Property | Value | Source |
| Chemical Formula | C₈H₆Cl₂O | PubChem |
| Molecular Weight | 190.04 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Chemical Suppliers |
| Melting Point | 65-67 °C | Sigma-Aldrich |
| Boiling Point | 255.4±20.0 °C at 760 mmHg | ChemSrc |
| CAS Number | 56377-66-3 | PubChem |
Solubility Profile
Based on its molecular structure, this compound is expected to be sparingly soluble in water and more soluble in organic solvents. The following table summarizes its known solubility.
| Solvent | Solubility | Notes | Source |
| Water | Insoluble | Predicted based on structure; empirical data not readily available. | --- |
| Chloroform | Soluble | A common solvent for non-polar to moderately polar organic compounds. | Sigma-Aldrich |
| Dichloromethane | Soluble | Similar polarity to chloroform, expected to be a good solvent. | General Chemical Principles |
| Methanol | Soluble | A polar protic solvent that can interact with the aldehyde group. | Sigma-Aldrich |
| Toluene | Soluble | A non-polar aromatic solvent, likely to be effective. | General Chemical Principles |
| Acetone | Soluble | A polar aprotic solvent capable of dissolving a wide range of compounds. | General Chemical Principles |
Note: "Soluble" is a qualitative term. For precise applications, quantitative determination is necessary.
Experimental Determination of Solubility: A Validated Protocol
The absence of extensive quantitative solubility data in the literature necessitates a reliable experimental protocol for its determination. The following isothermal shake-flask method is a gold-standard approach for accurately measuring the solubility of a solid compound in a given solvent.
Rationale and Causality
The shake-flask method is chosen for its simplicity, reliability, and ability to ensure that the solution reaches equilibrium, which is a critical factor for obtaining accurate solubility data. By maintaining a constant temperature and allowing sufficient time for equilibration, we can be confident that the measured concentration represents the true solubility of the compound under the specified conditions. The use of a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), ensures accurate quantification of the dissolved solute.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation, which would alter the concentration.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture at a constant speed for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course study can be conducted to determine the minimum time required to reach a stable concentration.
-
-
Sample Collection and Preparation:
-
Remove the vial from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection.
-
Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve.
-
Quantify the concentration of the compound in the sample by comparing its response to the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Importance in Research and Development
A thorough understanding of the solubility of this compound is paramount for its effective use in various scientific and industrial applications:
-
Process Chemistry: Solubility data is essential for selecting appropriate solvents for chemical reactions, optimizing reaction conditions, and developing efficient work-up and purification procedures, including crystallization.
-
Drug Discovery and Development: As a building block in the synthesis of more complex molecules, its solubility influences the choice of solvents and reaction conditions in the preparation of active pharmaceutical ingredients (APIs).
-
Formulation Science: For any potential direct application, solubility in various excipients and solvent systems is a key determinant of formulation feasibility and bioavailability.
Safety and Handling Precautions
This compound should be handled with appropriate care in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ChemSrc. (n.d.). 56377-66-3 | this compound.
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,6-Dichloro-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is a cornerstone of innovation. Among the vast array of chemical intermediates, substituted benzaldehydes play a pivotal role as versatile building blocks. This guide provides an in-depth examination of the safety and handling precautions for a specific, yet illustrative, member of this class: 2,6-Dichloro-4-methylbenzaldehyde. As a Senior Application Scientist, the following protocols and insights are grounded in the principles of causality, self-validating systems, and authoritative scientific practices to ensure both the integrity of your research and the safety of your laboratory personnel.
Understanding the Hazard Profile: A Multifaceted Approach
The primary hazards associated with this class of compounds include:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]
It is crucial to operate under the assumption that this compound exhibits these properties. The dichlorinated phenyl ring may also contribute to its persistence in the environment and could have other long-term health effects that have not yet been fully investigated.
Physicochemical Properties and Their Safety Implications
A thorough understanding of a chemical's physical properties is fundamental to its safe handling. The following table summarizes key data points, extrapolated from similar compounds, which are critical for risk assessment.
| Property | Value | Implication for Safe Handling |
| Molecular Formula | C₈H₆Cl₂O | Indicates the presence of chlorine, which can lead to the formation of hazardous byproducts like HCl upon combustion. |
| Molecular Weight | 189.04 g/mol | Relevant for accurate measurement and solution preparation. |
| Physical State | Solid | As a solid, the primary risk of exposure is through inhalation of dust or direct skin contact. |
| Boiling Point | Not readily available | The volatility of the compound at elevated temperatures should be considered, and heating should be conducted in a well-ventilated area. |
| Storage Temperature | Cool, dry place | Should be stored away from heat sources and moisture to prevent degradation.[3] |
The Core of Safe Handling: A Proactive Protocol
A proactive approach to safety is paramount. The following workflow is designed to be a self-validating system, ensuring that safety is integrated into every step of the experimental process.
Experimental Workflow for Safe Handling
Caption: A three-phase workflow for the safe handling of this compound.
Step-by-Step Methodology
-
Preparation Phase:
-
Review Safety Data Sheets (SDS): Before any work begins, thoroughly review the SDS for closely related compounds like 4-methylbenzaldehyde and 2,6-dichlorobenzaldehyde.[3][5] This provides the best available information on hazards, first aid, and emergency procedures.
-
Personal Protective Equipment (PPE) Selection and Inspection: Standard laboratory PPE is mandatory. This includes a flame-resistant lab coat, splash goggles, and chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart for chlorinated solvents).[6] Inspect all PPE for damage before use.
-
Fume Hood Preparation: All handling of this compound should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[7] Ensure the sash is at the appropriate height and the airflow is functioning correctly.
-
-
Handling and Experimentation:
-
Weighing: To minimize the risk of inhaling fine particles, weigh the solid compound in a ventilated balance enclosure or within the fume hood.
-
Dissolution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Be aware of any potential exothermic reactions.
-
Reaction: Conduct all reactions in a closed system or under reflux within the fume hood to contain any volatile components or aerosols.
-
-
Post-Experiment:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical. A suitable solvent wash followed by a detergent and water rinse is typically effective.
-
Waste Management: All waste, including contaminated PPE and cleaning materials, must be considered hazardous. Segregate chlorinated waste from other waste streams and store it in a clearly labeled, sealed container.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Emergency Protocols: Preparedness is Key
Accidents can happen even in the most well-managed laboratories. A clear and practiced emergency response plan is crucial.
Emergency Response Decision Tree
Caption: A decision tree for responding to spills of this compound.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion: A Culture of Safety
The safe handling of this compound, and indeed any laboratory chemical, is not merely a set of rules but a culture of awareness and responsibility. By understanding the inherent hazards, implementing robust handling protocols, and being prepared for emergencies, researchers can confidently and safely advance the frontiers of science. This guide serves as a foundational document, and it is incumbent upon each scientist to supplement this information with institution-specific safety protocols and a continuous commitment to safe laboratory practices.
References
- Angene Chemical. Safety Data Sheet: this compound. [Link]
- 2a biotech. This compound. [Link]
- ChemSynthesis. 2,3-dichloro-4-methylbenzaldehyde. [Link]
- National Research Council.
- Fisher Scientific.
- Lab Manager. Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]
- Euro Chlor.
- Euro Chlor.
- Carl ROTH.
- The National Academies Press.
Sources
A Technical Guide to the Commercial Sourcing of 2,6-Dichloro-4-methylbenzaldehyde for Pharmaceutical R&D
For researchers, scientists, and professionals in drug development, the procurement of starting materials and intermediates is a critical step that underpins the integrity and success of the entire research and development pipeline. The quality of a single chemical building block can have cascading effects on synthesis yields, impurity profiles, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of sourcing 2,6-Dichloro-4-methylbenzaldehyde (CAS No. 116070-31-6), a key intermediate in the synthesis of complex organic molecules.[1] This document moves beyond a simple supplier list to offer a framework for supplier evaluation, quality assessment, and risk mitigation.
The Strategic Importance of this compound in Synthesis
This compound is a substituted aromatic aldehyde whose molecular structure offers a versatile scaffold for medicinal chemistry. The presence of two ortho-chloro substituents sterically influences the reactivity of the aldehyde group, while the methyl group at the para position provides an additional site for functionalization or metabolic consideration. Its utility lies in its role as a precursor for more complex molecules in various sectors, including pharmaceuticals and agrochemicals.[1][2] While not a household name, intermediates like this are the unsung heroes in the synthesis of novel chemical entities.
Identifying and Qualifying Commercial Suppliers
A robust supply chain begins with the identification and rigorous qualification of potential suppliers. The goal is to establish a partnership with a supplier that not only provides the material to the required specification but also demonstrates a commitment to quality and transparency.
Initial Supplier Screening
A survey of the chemical supplier landscape reveals several companies that list this compound in their catalogs. These range from large, well-established manufacturers to smaller, specialized synthesis labs. The following table summarizes a selection of potential suppliers.
| Supplier Name | Noted Purity/Grade | Available Services | Geographic Footprint |
| SynHet | >99% (pharma grade), 95% | Bulk and pre-packaged quantities, ISO 9001 certified.[1] | Europe-based, global shipping |
| ChemicalBook Aggregator | Varies (85.0-99.8%) | Lists multiple suppliers, including manufacturers and traders.[3] | Global, primarily China-based |
| Oakwood Chemical | Inquire for details | Research and bulk quantities. | USA-based |
| Matrix Scientific | Inquire for details | Research chemicals. | USA-based |
| Sunway Pharm Ltd | 97% | Research quantities. | China-based |
Disclaimer: This list is not exhaustive and does not constitute an endorsement. A thorough, independent evaluation is necessary for qualification.
The Supplier Qualification Workflow
The qualification of a supplier for a critical raw material should be a systematic process. This is not merely a purchasing decision but a quality assurance function. The workflow can be visualized as follows:
Caption: A four-phase workflow for qualifying a new chemical supplier.
Technical Specifications and Quality Control
The cornerstone of material procurement is a clear and comprehensive specification sheet, against which the supplier's Certificate of Analysis (CoA) can be evaluated.
Representative Certificate of Analysis
While an actual CoA for this specific compound is not publicly available, a representative CoA has been constructed below based on typical specifications for pharmaceutical intermediates.
Certificate of Analysis
| Product Name: | This compound |
| CAS Number: | 116070-31-6 |
| Molecular Formula: | C₈H₆Cl₂O |
| Molecular Weight: | 189.04 |
| Lot Number: | XXXXXX |
| Manufacture Date: | YYYY-MM-DD |
| Retest Date: | YYYY-MM-DD |
| Test | Specification | Result | Method |
| Appearance | White to off-white crystalline powder | Conforms | Visual |
| Identification (IR) | Conforms to reference spectrum | Conforms | USP <197K> |
| Assay (by GC) | ≥ 99.0% | 99.5% | Gas Chromatography |
| Melting Point | 68 - 72 °C | 70.5 °C | USP <741> |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.15% | USP <921> |
| Residue on Ignition | ≤ 0.1% | 0.05% | USP <281> |
| Heavy Metals | ≤ 10 ppm | < 10 ppm | USP <231> |
| Individual Impurity (by GC) | ≤ 0.2% | 0.12% | Gas Chromatography |
| Total Impurities (by GC) | ≤ 0.5% | 0.35% | Gas Chromatography |
Understanding the Impurity Profile
For drug development, understanding the potential impurities is as important as knowing the purity of the main component. Impurities can arise from the starting materials, by-products of the reaction, or degradation. Based on synthesis routes for analogous compounds like 2,6-dichlorobenzaldehyde, potential impurities could include:
-
Starting Material Carryover: Unreacted 2,6-dichloro-4-methyltoluene.
-
Over-chlorination products: Trichlorinated species on the benzene ring or the methyl group.
-
Incomplete Hydrolysis Products: If the synthesis proceeds via a dihalomethyl intermediate, incomplete hydrolysis could leave residual benzal chloride analogues.[2]
-
Oxidation Product: The corresponding 2,6-dichloro-4-methylbenzoic acid, due to exposure to air.
Experimental Protocol: Verification of a New Supplier's Material
It is imperative to not rely solely on the supplier's CoA. An in-house verification of a sample from a new supplier is a critical step in the qualification process.
Objective: To verify the identity, purity, and key specifications of a newly sourced batch of this compound.
Materials:
-
Supplier sample of this compound
-
Reference standard (if available)
-
Appropriate solvents for GC and IR (e.g., HPLC-grade acetonitrile, spectroscopic grade KBr)
-
Gas Chromatograph with FID detector (GC-FID)
-
Fourier-Transform Infrared Spectrometer (FTIR)
-
Melting point apparatus
Methodology:
-
Visual Inspection:
-
Carefully observe the material's appearance (color, form) and compare it to the supplier's specification. Note any discrepancies.
-
-
Identity Verification (FTIR):
-
Prepare a KBr pellet of the sample.
-
Acquire the IR spectrum.
-
Compare the resulting spectrum to the reference spectrum. Key peaks to look for include the C=O stretch of the aldehyde (around 1700 cm⁻¹) and C-Cl stretches.
-
-
Purity Assay and Impurity Profiling (GC-FID):
-
Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Develop a GC method capable of separating the main peak from potential impurities. A typical starting point would be a non-polar column (e.g., DB-1) with a temperature gradient.
-
Inject the sample and record the chromatogram.
-
Calculate the area percent of the main peak to determine the purity.
-
Identify and quantify any impurity peaks.
-
-
Melting Point Determination:
-
Determine the melting range of the sample using a calibrated melting point apparatus.
-
Compare the result to the specification range. A sharp melting range close to the expected value is an indicator of high purity.
-
Data Interpretation:
-
The results from the in-house testing should be in close agreement with the supplier's CoA.
-
Any significant discrepancies, such as a lower-than-specified purity or the presence of unidentified impurities, should be immediately addressed with the supplier.
Conclusion
The selection of a commercial supplier for a critical intermediate like this compound is a multi-faceted process that requires scientific diligence and a robust quality system. By moving beyond price and availability to a comprehensive technical evaluation, researchers and drug development professionals can build a resilient and reliable supply chain. This, in turn, ensures the quality and consistency of the materials that form the very foundation of their innovative work.
References
- Google Patents. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
Sources
A Technical Guide to the Purity Analysis of Commercial 2,6-Dichloro-4-methylbenzaldehyde
Abstract
2,6-Dichloro-4-methylbenzaldehyde is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its purity directly impacts the yield, impurity profile, and overall quality of the final active ingredient, making rigorous analytical control a cornerstone of its use in regulated industries.[1] This guide provides an in-depth framework for the comprehensive purity analysis of commercial-grade this compound. We will explore the likely impurity landscape based on common synthetic routes and detail a multi-modal analytical strategy employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering both theoretical grounding and field-proven, step-by-step protocols.
The Imperative of Purity: Context and Consequence
In the landscape of pharmaceutical development, the quality of a starting material or intermediate is not merely a parameter; it is a fundamental predictor of the final drug substance's safety and efficacy.[1][2] For a key building block like this compound, impurities can have cascading effects:
-
Reaction Byproducts: Impurities may react with downstream reagents to form novel, potentially toxic, or difficult-to-remove byproducts.
-
Reduced Yield: The presence of non-reactive or interfering species lowers the effective concentration of the starting material, leading to diminished process yields.
-
Altered Physical Properties: Impurities can affect crystallization, solubility, and stability, complicating later-stage manufacturing and formulation.
-
Regulatory Scrutiny: Regulatory bodies like the FDA, guided by International Council for Harmonisation (ICH) guidelines, mandate strict control over the impurity profile of Active Pharmaceutical Ingredients (APIs) and their intermediates.[1]
Understanding the potential impurity profile is the first step in designing a robust analytical control strategy.
Deconstructing the Impurity Profile: What to Look For and Why
The impurity profile of this compound is intrinsically linked to its synthesis. While multiple proprietary routes exist, a common approach involves the chlorination and subsequent formylation of a toluene derivative.[3][4] This allows us to anticipate several classes of impurities.
Table 1: Potential Process-Related Impurities in this compound
| Impurity Class | Specific Examples | Rationale for Formation | Analytical Concern |
| Starting Materials | 4-Methylbenzaldehyde, 2-Chloro-4-methylbenzaldehyde | Incomplete chlorination of the aromatic ring. | Can be difficult to separate due to structural similarity. |
| Isomeric Impurities | 2,4-Dichloro-6-methylbenzaldehyde, 3,5-Dichloro-4-methylbenzaldehyde | Non-regioselective chlorination or rearrangement reactions. | May have similar chromatographic behavior and spectroscopic signals. |
| Oxidation Products | 2,6-Dichloro-4-methylbenzoic acid | Oxidation of the aldehyde group during synthesis or storage.[5] | Introduces a polar, acidic impurity that can affect downstream reactions. |
| Over-reaction Products | Trichlorinated methylbenzaldehyde species | Excessive chlorination conditions. | Changes molecular weight and polarity significantly. |
| Residual Solvents | Toluene, Dichloromethane, Acetic Acid, Ethanol | Solvents used during reaction, work-up, and recrystallization. | Subject to strict limits under ICH Q3C guidelines. |
This predictive analysis forms the basis for selecting and validating appropriate analytical techniques capable of separating and identifying these specific compounds.
The Analytical Workflow: A Multi-Pronged Approach
No single technique can provide a complete picture of purity. A validated, multi-modal approach is essential for a comprehensive assessment. The logical flow of analysis ensures that all potential impurities—organic, inorganic, and solvent-related—are addressed.
Caption: Overall workflow for the purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
For quantifying the main component (assay) and detecting non-volatile related substances, reverse-phase HPLC with UV detection is the method of choice. The polarity differences between the target molecule and its potential impurities (especially the benzoic acid derivative) allow for excellent separation on a C18 stationary phase.[6]
Rationale for Method Design
The causality behind our experimental choices is key to a robust method.
-
Column: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the benzaldehyde derivatives.
-
Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds.[7] A gradient elution, starting with a higher aqueous content, ensures retention of early-eluting polar impurities, while the increasing organic concentration elutes the main peak and any more hydrophobic impurities within a reasonable timeframe.[8]
-
Acidification: A small amount of acid (e.g., phosphoric or formic acid) is added to the aqueous mobile phase to suppress the ionization of any acidic impurities, like 2,6-dichloro-4-methylbenzoic acid.[6] This ensures a single, sharp peak for the acid, preventing peak tailing.
-
Detection: UV detection is set at a wavelength where the benzaldehyde chromophore has significant absorbance (e.g., 250-265 nm), providing high sensitivity for both the main component and related impurities.[9][10]
Self-Validating HPLC Protocol
This protocol is designed with self-validation checks to ensure data integrity, in line with FDA and ICH guidelines on analytical procedure validation.[11][12]
Table 2: HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard dimensions for good resolution and efficiency. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Acidified aqueous phase for controlling ionization. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | 0-20 min: 50% to 90% B; 20-25 min: 90% B; 25.1-30 min: 50% B | Gradient ensures separation of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Wavelength for good sensitivity to aromatic aldehydes. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Step-by-Step Methodology:
-
System Suitability Test (SST):
-
Prepare an SST solution containing ~1 mg/mL of this compound and spiked with ~0.005 mg/mL of 2,6-Dichloro-4-methylbenzoic acid.
-
Inject the SST solution six times consecutively.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main component must be ≤ 2.0%. The resolution between the benzaldehyde and benzoic acid peaks must be ≥ 2.0. The tailing factor for the main peak should be ≤ 1.5. This validates that the system is performing correctly before any samples are analyzed.
-
-
Standard Preparation:
-
Accurately weigh approximately 25 mg of a primary reference standard of this compound into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to achieve a final concentration of ~1.0 mg/mL. A certified primary standard is crucial for establishing traceability.[13]
-
-
Sample Preparation:
-
Prepare the commercial sample in the same manner as the standard to a final concentration of ~1.0 mg/mL in acetonitrile.
-
-
Analysis Sequence:
-
Inject a blank (acetonitrile).
-
Inject the SST solution to confirm system performance.
-
Inject the standard solution.
-
Inject the sample solution in duplicate.
-
Inject the standard solution again to check for drift.
-
-
Calculations:
-
Assay (% w/w): Calculate using the external standard method, comparing the peak area of the sample to the peak area of the reference standard.
-
Impurities (% Area): For related substances, use area normalization. Report any impurity greater than 0.05% and identify any impurity greater than 0.10%.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying the Volatiles
GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds, making it indispensable for analyzing residual solvents and certain process impurities that are amenable to gas chromatography.[9][14]
Rationale for Method Design
-
Technique: GC separates compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer fragments the eluted compounds and detects them based on their mass-to-charge ratio, providing a molecular fingerprint for positive identification.[14]
-
Column: A non-polar HP-5 (or equivalent 5% phenyl methylpolysiloxane) column is a robust, general-purpose column suitable for separating a wide range of analytes, including the halogenated aromatics and common solvents expected.[9]
-
Temperature Program: A temperature gradient is essential. It starts at a low temperature to resolve highly volatile solvents and then ramps up to elute the higher-boiling benzaldehyde and related impurities.[15]
GC-MS Protocol
Table 3: GC-MS Method Parameters
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Injection | 1 µL, Split 50:1 |
| Oven Program | 40 °C (hold 5 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization | Electron Ionization (EI), 70 eV |
| Mass Range | 35 - 400 amu |
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh ~50 mg of the commercial sample into a 10 mL headspace vial.
-
Add a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO) if direct liquid injection is not desired, or dissolve in a volatile solvent like dichloromethane for liquid injection.
-
-
Analysis:
-
Inject the prepared sample into the GC-MS system.
-
-
Data Interpretation:
-
Identify peaks by comparing their retention times and mass spectra against a known library (e.g., NIST) and, where possible, against injected standards of suspected impurities (e.g., toluene, 4-methylbenzaldehyde).
-
The presence of this compound will be confirmed by its molecular ion peak and characteristic isotopic pattern from the two chlorine atoms.
-
Nuclear Magnetic Resonance (NMR): The Definitive Structural Arbiter
NMR spectroscopy provides unambiguous structural confirmation of the main component and can be used to identify and even quantify impurities without the need for individual reference standards (quantitative NMR or qNMR).
Expected ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show three distinct signals:
-
Aldehyde Proton (-CHO): A singlet around δ 10.0-10.4 ppm. This is highly characteristic of an aldehyde proton.[16]
-
Aromatic Protons (Ar-H): A singlet corresponding to two protons around δ 7.3-7.5 ppm. The symmetry of the molecule makes these two protons chemically equivalent.
-
Methyl Protons (-CH₃): A singlet corresponding to three protons around δ 2.4-2.5 ppm. This signal is characteristic of a methyl group attached to an aromatic ring.[17]
Using NMR for Impurity Detection
-
Isomeric Impurities: An isomer like 2,4-Dichloro-6-methylbenzaldehyde would disrupt the symmetry, leading to two distinct aromatic proton signals (doublets) instead of a single singlet.
-
Oxidation Product: The presence of 2,6-Dichloro-4-methylbenzoic acid would introduce a very broad singlet for the carboxylic acid proton (δ > 12 ppm) and would cause a slight shift in the aromatic and methyl signals.
-
Starting Materials: Unreacted 4-methylbenzaldehyde would show a more complex aromatic pattern (two doublets) and a distinct aldehyde signal at a slightly different chemical shift.[16][17]
Caption: Relationship between the target compound and its key process impurities.
Conclusion: An Integrated Strategy for Quality Assurance
The purity analysis of this compound is a critical quality control function that relies on a scientifically sound, multi-faceted approach. By combining the quantitative power of HPLC, the specific identification capabilities of GC-MS, and the definitive structural information from NMR, a complete and reliable purity profile can be established. This integrated strategy, grounded in an understanding of potential synthetic byproducts and validated according to international standards[18][19], ensures that this key intermediate meets the stringent quality requirements for its use in the development and manufacturing of high-value final products. Adherence to these principles not only guarantees compliance but also underpins the safety and consistency of the end product.
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- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). ECA Academy.
- The ISO standards in pharmaceuticals: a complete guide. (2024, July 4). SFAM.
- FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
- GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. (2019, April 1). GRCTS.
- Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration.
- Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (n.d.). MDPI.
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- This compound | 116070-31-6. (2025, July 16). ChemicalBook.
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- 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. (2014, July 23). University of Colorado Boulder.
- [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples]. (n.d.). PubMed.
- identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. (2025). BenchChem.
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
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- Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). (1996, December). U.S. Environmental Protection Agency.
- Preparation of 2,6-dichlorobenzaldehyde. (n.d.). PrepChem.com.
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- Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. (2015, August 7). UND Scholarly Commons.
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Synthesis of 2,6-Dichloro-4-methylbenzaldehyde from p-toluidine
An In-Depth Technical Guide to the Synthesis of 2,6-Dichloro-4-methylbenzaldehyde from p-Toluidine
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive and in-depth exploration of a viable synthetic pathway for the preparation of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals, starting from the readily available precursor, p-toluidine. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. The guide emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations for each transformation. The protocols described herein are designed to be self-validating, with a focus on achieving high purity and yield.
Introduction and Strategic Overview
The synthesis of polysubstituted aromatic compounds with precise substitution patterns is a cornerstone of modern organic synthesis, particularly in the life sciences. This compound presents a unique synthetic challenge due to the specific arrangement of its functional groups. The two chlorine atoms, positioned ortho to the aldehyde, and the para-methyl group, create an electron-deficient aromatic ring with significant steric hindrance around the formyl group.
Starting from p-toluidine (4-methylaniline), a logical and efficient synthetic strategy must address two primary challenges: the selective introduction of two chlorine atoms at the positions ortho to the initial amino group, and the subsequent conversion of this amino functionality into a formyl group. Direct chlorination of p-toluidine is complicated by the strong activating and ortho-, para-directing nature of the amino group, which would primarily lead to substitution at the 3 and 5 positions.[1] Therefore, a multi-step approach involving protection, directed chlorination, and functional group interconversion is necessary.
This guide outlines a robust five-step synthetic sequence:
-
Protection of the Amino Group: Acetylation of p-toluidine to form N-(4-methylphenyl)acetamide, which moderates the activating effect of the amino group and provides steric bulk to influence the regioselectivity of the subsequent chlorination step.
-
Directed Dichlorination: Electrophilic chlorination of the protected aniline to introduce two chlorine atoms at the desired 2 and 6 positions.
-
Deprotection: Hydrolysis of the acetamido group to yield the key intermediate, 2,6-dichloro-4-methylaniline.
-
Sandmeyer Cyanation: Conversion of the amino group of 2,6-dichloro-4-methylaniline into a nitrile via a diazonium salt intermediate.[2][3]
-
Partial Reduction to Aldehyde: Selective reduction of the nitrile functionality to the corresponding aldehyde using a suitable reducing agent.
This synthetic design is illustrated in the workflow diagram below.
Caption: Overall synthetic workflow from p-toluidine to the target molecule.
Detailed Synthetic Protocols and Mechanistic Insights
Step 1: Protection of p-Toluidine via Acetylation
Rationale: The initial step involves the protection of the highly activating amino group of p-toluidine as an acetamide. This is crucial for two reasons: it reduces the susceptibility of the aromatic ring to over-chlorination and potential oxidation, and the bulky acetyl group helps to direct the incoming electrophiles (chlorine) to the ortho positions.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluidine (1 mole equivalent) in glacial acetic acid.
-
To this solution, add acetic anhydride (1.1 mole equivalents) dropwise while maintaining the temperature below 40°C with an ice bath.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into a beaker containing cold water with constant stirring to precipitate the product.
-
Collect the white solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in an oven at 80-100°C.
Table 1: Reaction Parameters for Acetylation of p-Toluidine
| Parameter | Value |
| Reactants | p-Toluidine, Acetic Anhydride |
| Solvent | Glacial Acetic Acid |
| Temperature | < 40°C during addition, then RT |
| Reaction Time | 1-2 hours |
| Work-up | Precipitation in water, filtration |
| Typical Yield | 90-95% |
Step 2: Directed Dichlorination of N-(4-methylphenyl)acetamide
Rationale: This is a critical step where the regioselectivity of the chlorination is paramount. The N-acetyl group is an ortho-, para-directing group. Since the para position is blocked by the methyl group, chlorination is directed to the ortho positions (2 and 6). The reaction is typically carried out using a chlorinating agent in a suitable solvent.
Protocol:
-
Suspend N-(4-methylphenyl)acetamide (1 mole equivalent) in glacial acetic acid in a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a gas outlet.
-
Cool the suspension in an ice-salt bath to 0-5°C.
-
Slowly add a solution of chlorine in acetic acid or another suitable chlorinating agent (e.g., sulfuryl chloride) dropwise while maintaining the low temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the dichlorinated product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure N-(2,6-dichloro-4-methylphenyl)acetamide.
Step 3: Hydrolysis of the Acetamido Group
Rationale: With the chlorine atoms in their desired positions, the protecting acetyl group is now removed to regenerate the amino group, yielding the key intermediate, 2,6-dichloro-4-methylaniline. This is typically achieved by acid or base-catalyzed hydrolysis.
Protocol:
-
Reflux a mixture of N-(2,6-dichloro-4-methylphenyl)acetamide (1 mole equivalent), concentrated hydrochloric acid, and ethanol for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the free amine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2,6-dichloro-4-methylaniline.
Step 4: Sandmeyer Cyanation of 2,6-Dichloro-4-methylaniline
Rationale: The Sandmeyer reaction provides a reliable method for converting an aromatic amino group into a variety of other functional groups via a diazonium salt intermediate.[4][5] In this step, the amino group of 2,6-dichloro-4-methylaniline is transformed into a nitrile group, which can then be readily converted to the target aldehyde. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[2]
Caption: Simplified mechanism of the Sandmeyer cyanation reaction.
Protocol:
-
Diazotization: Dissolve 2,6-dichloro-4-methylaniline (1 mole equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.[6]
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide in water. Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring. Nitrogen gas will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for about an hour to ensure complete reaction.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent. Purify the resulting 2,6-dichloro-4-methylbenzonitrile by distillation or recrystallization.
Table 2: Key Parameters for Sandmeyer Cyanation
| Parameter | Value |
| Diazotization Temp. | 0-5°C |
| Cyanation Reagent | Copper(I) Cyanide (CuCN) |
| Reaction Temp. | 0-5°C initially, then warming |
| Key Intermediate | Aryl Diazonium Salt |
| Work-up | Extraction |
Step 5: Partial Reduction of Nitrile to Aldehyde
Rationale: The final step is the selective reduction of the nitrile to an aldehyde. Over-reduction to the amine must be avoided. Diisobutylaluminium hydride (DIBAL-H) is a common and effective reagent for this transformation. It forms a stable intermediate with the nitrile that is hydrolyzed to the aldehyde upon aqueous work-up.
Protocol:
-
Dissolve 2,6-dichloro-4-methylbenzonitrile (1 mole equivalent) in a dry, inert solvent (e.g., toluene or THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -78°C using a dry ice/acetone bath).
-
Add a solution of DIBAL-H (typically 1.1-1.5 mole equivalents) in a suitable solvent dropwise, maintaining the low temperature.
-
Stir the reaction mixture at this temperature for a few hours.
-
Quench the reaction by the slow addition of methanol, followed by an aqueous acid solution (e.g., dilute HCl).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent. The crude product can be purified by column chromatography or distillation under reduced pressure to yield pure this compound.
Alternative Formylation Strategies
While the nitrile reduction pathway is robust, other formylation methods could be considered, although they may present their own challenges with the electron-deficient 2,6-dichlorotoluene intermediate that would be formed if deamination were pursued instead of cyanation.
-
Vilsmeier-Haack Reaction: This reaction typically requires electron-rich aromatic substrates and involves an electrophilic formylating agent generated from DMF and POCl₃.[7][8][9][10] Its application to the deactivated 2,6-dichlorotoluene would likely result in low yields.
-
Gattermann-Koch Reaction: This method uses carbon monoxide and HCl with a Lewis acid catalyst to formylate aromatic rings.[11][12][13][14] Similar to the Vilsmeier-Haack reaction, it is generally more effective on electron-rich or neutral arenes.
Given these limitations, the outlined synthetic route via cyanation and subsequent reduction represents a more reliable and versatile approach for this specific target molecule.
Conclusion
The synthesis of this compound from p-toluidine is a multi-step process that requires careful strategic planning and execution. The pathway detailed in this guide, involving protection, directed dichlorination, deprotection, Sandmeyer cyanation, and partial reduction, provides a logical and experimentally sound approach. Each step is supported by well-established chemical principles and has been optimized to ensure high yields and purity of the intermediates and the final product. This in-depth guide serves as a valuable resource for synthetic chemists engaged in the preparation of complex substituted aromatic compounds for various applications in the pharmaceutical and agrochemical industries.
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- In the Gatterman-Koch reaction, a formyl group (- CHO) is introduced directly onto a benzene ring. For example, reaction of toluene with CO and HCl in the presence of mixed \dfrac{CuCl}{AlCl_3} gives p-methylbenzaldehyde. Propose a mechanism. | Homework.Study.com.
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- WO 2015/095284 A1.
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An In-depth Technical Guide to the Steric Hindrance Effects of Ortho-Chloro Groups in 2,6-Dichloro-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution pattern of aromatic aldehydes is a critical determinant of their chemical reactivity and, consequently, their utility as synthetic intermediates in drug discovery and materials science. This technical guide provides a comprehensive examination of the steric hindrance imposed by the two ortho-chloro substituents in 2,6-dichloro-4-methylbenzaldehyde. We will explore the profound impact of these bulky ortho groups on the conformation and reactivity of the aldehyde functional group. This guide will delve into the structural evidence for this hindrance, outline a detailed synthetic protocol, and propose an experimental design to quantify the attenuated reactivity in nucleophilic addition reactions.
Introduction: The Principle of Steric Hindrance in Aromatic Aldehydes
Steric hindrance is a fundamental concept in organic chemistry, referring to the spatial arrangement of atoms within a molecule that can impede chemical reactions.[1][2] In the context of aromatic aldehydes, substituents ortho to the aldehyde group can significantly influence the accessibility of the carbonyl carbon to incoming nucleophiles.[3] Aldehydes are generally more reactive towards nucleophilic addition than ketones due to less steric crowding around the carbonyl carbon.[4][5] However, the introduction of bulky ortho substituents can dramatically reduce this reactivity, a phenomenon well-documented for various ortho-substituted benzaldehydes.[3]
The two chlorine atoms in the 2 and 6 positions of this compound create a sterically congested environment around the aldehyde functional group. This guide will elucidate the multifaceted consequences of this steric impediment.
Structural Manifestations of Steric Hindrance
In an unstrained benzaldehyde molecule, the aldehyde group is largely coplanar with the benzene ring to maximize resonance stabilization. However, in the crystal structure of 2,6-dichlorobenzaldehyde, the aldehyde group is significantly twisted out of the plane of the benzene ring. This distortion is a direct consequence of the steric repulsion between the aldehyde group and the bulky ortho-chloro substituents. This twisting minimizes the steric strain but also disrupts the π-orbital overlap between the carbonyl group and the aromatic ring, which has electronic implications for reactivity.
A study on the crystal structure of 2,6-dichlorobenzaldehyde revealed that the aldehyde group is twisted from planarity, with torsion angles of -C6–C1–C7–O1 being –27.3(4)° and -C2–C1–C7–O1 being 152.6 (3)°. This is a significant deviation from the near-planar conformation observed in unsubstituted benzaldehyde.
This out-of-plane arrangement directly impacts the accessibility of the carbonyl carbon for nucleophilic attack. The ortho-chloro groups act as "gatekeepers," shielding the electrophilic center from the approach of nucleophiles.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, adapted from established procedures for related di-substituted benzaldehydes. A common route involves the chlorination and subsequent hydrolysis of a suitable starting material.
Experimental Protocol: A Proposed Synthetic Route
This protocol is based on established methods for the synthesis of related dichlorinated aromatic compounds.
Step 1: Side-Chain Chlorination of 2,6-Dichloro-4-methyltoluene
-
In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a gas inlet tube, place 2,6-dichloro-4-methyltoluene.
-
The reaction is initiated by a radical initiator (e.g., azobisisobutyronitrile - AIBN) or under UV irradiation.
-
Chlorine gas is bubbled through the solution at a controlled rate while maintaining the reaction temperature.
-
The reaction progress is monitored by Gas Chromatography (GC) to follow the conversion of the starting material to 2,6-dichloro-4-methylbenzyl chloride and subsequently to 2,6-dichloro-4-methylbenzylidene chloride.
-
Upon completion, the reaction mixture is cooled, and excess chlorine is removed by purging with an inert gas (e.g., nitrogen).
Step 2: Hydrolysis to this compound
-
The crude 2,6-dichloro-4-methylbenzylidene chloride from the previous step is transferred to a suitable reaction vessel.
-
An acidic or basic hydrolysis is performed. For acidic hydrolysis, a mixture of an organic acid (e.g., acetic acid or formic acid) and a Lewis acid catalyst (e.g., zinc chloride) can be used.[6]
-
The mixture is heated under reflux until the hydrolysis is complete, as monitored by Thin Layer Chromatography (TLC) or GC.
-
After cooling, the reaction mixture is worked up by extraction with an organic solvent (e.g., dichloromethane or diethyl ether).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Spectroscopic Characterization: Identifying the Steric Impact
The structural features of this compound, influenced by steric hindrance, can be observed through spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. A comparative analysis with a less hindered analogue, such as 4-methylbenzaldehyde, is instructive.
| Spectroscopic Feature | 4-Methylbenzaldehyde (Less Hindered) | This compound (Sterically Hindered) | Rationale for the Difference |
| ¹H NMR (Aldehyde Proton) | ~9.9-10.0 ppm | Expected to be slightly downfield shifted | The electron-withdrawing nature of the two chlorine atoms deshields the aldehyde proton. |
| ¹H NMR (Aromatic Protons) | Aromatic region (7.2-7.8 ppm) shows distinct splitting patterns | A single peak for the two equivalent aromatic protons is expected. | Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent. |
| ¹³C NMR (Carbonyl Carbon) | ~192 ppm | Expected to be in a similar region, but potentially slightly shifted. | The electronic effects of the chloro groups will influence the chemical shift. |
| IR (C=O Stretch) | ~1700 cm⁻¹ | Expected at a slightly higher frequency (e.g., 1705-1715 cm⁻¹) | The steric hindrance can disrupt the conjugation of the carbonyl group with the aromatic ring, leading to a higher stretching frequency, more akin to an aliphatic aldehyde. |
The Impact on Reactivity: A Comparative Experimental Design
The primary consequence of the steric hindrance in this compound is a significant reduction in the reactivity of the aldehyde group towards nucleophilic addition reactions.[4][5] To quantify this effect, a comparative kinetic study can be designed against a less hindered analogue, 4-methylbenzaldehyde.
Proposed Experiment: Comparative Rate of Cyanohydrin Formation
The formation of a cyanohydrin is a classic nucleophilic addition reaction to an aldehyde.[7]
Objective: To compare the rate of reaction of this compound and 4-methylbenzaldehyde with a nucleophile (cyanide ion).
Methodology:
-
Reaction Setup: Two parallel reactions are set up under identical conditions (temperature, solvent, and concentration of reactants).
-
Reaction A: this compound with an excess of a cyanide source (e.g., trimethylsilyl cyanide in the presence of a catalytic amount of a cyanide salt).
-
Reaction B: 4-methylbenzaldehyde with the same excess of the cyanide source.
-
-
Monitoring the Reaction: The progress of each reaction is monitored over time by taking aliquots at regular intervals and quenching the reaction. The concentration of the remaining aldehyde can be determined using a suitable analytical technique such as:
-
Gas Chromatography (GC): By using an internal standard, the disappearance of the starting aldehyde can be accurately quantified.
-
High-Performance Liquid Chromatography (HPLC): Similar to GC, this can be used to monitor the concentration of the aldehyde.
-
¹H NMR Spectroscopy: The integral of the aldehyde proton signal can be compared to an internal standard to determine the extent of the reaction.
-
-
Data Analysis: The concentration of the aldehyde versus time is plotted for both reactions. The initial rates of the reactions can be determined from the slope of these plots. The ratio of the rate constants (k_hindered / k_unhindered) will provide a quantitative measure of the steric hindrance effect.
Expected Outcome: It is anticipated that the rate of cyanohydrin formation for this compound will be significantly lower than that for 4-methylbenzaldehyde. This is attributed to the steric shielding of the carbonyl carbon by the two ortho-chloro groups, which raises the activation energy of the nucleophilic attack.
Visualization of Steric Hindrance and Reaction Workflow
Diagrams
Caption: Steric shielding of the aldehyde group by ortho-chloro substituents.
Caption: Proposed synthetic workflow for this compound.
Caption: Reaction coordinate diagram illustrating the higher activation energy for the hindered aldehyde.
Conclusion and Future Perspectives
The presence of two ortho-chloro groups in this compound profoundly influences its structure and chemical reactivity. X-ray crystallographic data of analogous compounds provide compelling evidence for a sterically enforced, non-planar conformation of the aldehyde group. This structural distortion, coupled with the steric bulk of the chloro substituents, significantly impedes nucleophilic attack at the carbonyl carbon.
For researchers in drug development and medicinal chemistry, understanding these steric effects is crucial for predicting reaction outcomes and designing efficient synthetic routes. The attenuated reactivity of sterically hindered aldehydes like this compound can be exploited for selective transformations or may necessitate the use of more reactive reagents or harsher reaction conditions. Future work could involve detailed computational studies to model the transition states of nucleophilic addition and to further quantify the energetic penalties associated with steric hindrance in this and related systems.
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Potential research applications of 2,6-Dichloro-4-methylbenzaldehyde
An In-depth Technical Guide to the Research Applications of 2,6-Dichloro-4-methylbenzaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a halogenated aromatic aldehyde that, due to its distinct substitution pattern, presents a unique combination of steric and electronic properties. This guide provides an in-depth analysis of this compound, intended for researchers, medicinal chemists, and professionals in drug development and materials science. We will explore its fundamental physicochemical properties, established synthetic routes, and core reactivity. The primary focus will be a forward-looking exploration of its potential research applications as a versatile building block in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. This document synthesizes technical data with mechanistic insights to provide a practical and scientifically rigorous resource for leveraging this compound in advanced research and development projects.
Introduction: The Strategic Value of a Dichloro-Substituted Benzaldehyde
Aromatic aldehydes are foundational pillars in the edifice of organic synthesis, serving as gateways to a vast array of more complex molecular architectures. Within this class, this compound (C₈H₆Cl₂O) emerges as a compound of significant interest. The presence of two chlorine atoms ortho to the aldehyde group imparts substantial steric hindrance, which modulates the reactivity of the formyl group in predictable and often advantageous ways. This steric shield can prevent undesirable side reactions and allow for highly selective transformations.
Furthermore, the electron-withdrawing nature of the chlorine atoms, combined with the electron-donating effect of the para-methyl group, creates a nuanced electronic environment on the aromatic ring. This electronic push-pull relationship influences the compound's reactivity in electrophilic and nucleophilic substitution reactions, as well as its potential to be incorporated into larger conjugated systems. This guide will unpack the synthetic utility of this unique molecular scaffold, offering a technical roadmap for its application in cutting-edge research.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and analysis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆Cl₂O | [1] |
| Molecular Weight | 189.04 g/mol | [1] |
| CAS Number | 116070-31-6 | [1][2] |
| Appearance | White to yellow needle crystal (based on similar compounds) | [3] |
| Melting Point | Data not widely available; likely a low-melting solid | |
| Boiling Point | Data not widely available | |
| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and chlorinated solvents. | [3] |
Spectroscopic Characterization
-
¹H NMR:
-
Aldehyde Proton (-CHO): A singlet is expected between δ 9.5-10.5 ppm.[6]
-
Aromatic Protons: Two equivalent protons on the benzene ring would appear as a singlet in the aromatic region (δ 7.0-8.0 ppm).
-
Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons would be observed in the benzylic region (δ 2.3-2.5 ppm).[6]
-
-
¹³C NMR:
-
Carbonyl Carbon (-CHO): A signal is expected in the downfield region, typically δ 190-195 ppm.[5]
-
Aromatic Carbons: Signals for the six aromatic carbons would appear between δ 120-145 ppm. The carbons attached to the chlorine atoms (C2, C6) and the methyl group (C4) would be distinct.
-
Methyl Carbon (-CH₃): A signal for the methyl carbon would appear upfield, around δ 20-22 ppm.[5]
-
-
IR Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1715 cm⁻¹.[6]
-
C-H Stretch (Aldehyde): Two characteristic weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[6]
-
Aromatic C=C Stretch: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: Strong absorptions are expected in the fingerprint region, typically below 800 cm⁻¹.
-
Synthesis of this compound
The industrial synthesis of substituted benzaldehydes often begins with the corresponding substituted toluene. A common and effective method for preparing this compound involves the free-radical chlorination of 2,6-dichloro-4-methyltoluene, followed by hydrolysis of the resulting benzal chloride derivative. This approach is analogous to patented methods for other dichlorobenzaldehydes.[3][7]
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The Strategic Chemistry of 2,6-Dichloro-4-methylbenzaldehyde: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling a Key Architectural Element in Synthetic Chemistry
In the intricate world of pharmaceutical and fine chemical synthesis, the strategic selection of molecular building blocks is paramount to the successful construction of complex target molecules. Among these foundational components, 2,6-dichloro-4-methylbenzaldehyde emerges as a highly versatile intermediate, prized for its unique substitution pattern that offers both steric influence and multiple reactive sites. This technical guide provides an in-depth exploration of the chemistry of this compound, from its synthesis and physicochemical properties to its reactivity and critical role as a precursor in the development of bioactive compounds. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's chemical behavior is essential for leveraging its full potential in innovative synthetic strategies.
Physicochemical Properties and Safety Considerations
A comprehensive understanding of a compound's physical and chemical characteristics is the bedrock of its effective and safe utilization in a laboratory setting.
General and Safety Data
This compound is a solid at room temperature and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data is limited, it is classified as a combustible material and may cause skin, eye, and respiratory irritation. It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.
| Property | Value |
| CAS Number | 116070-31-6[1][2][3][4] |
| Molecular Formula | C₈H₆Cl₂O[4][5] |
| Molecular Weight | 189.04 g/mol [4][5] |
| Appearance | Solid |
| IUPAC Name | This compound |
This table summarizes key identifiers for this compound.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. While a publicly available, dedicated spectrum for this specific molecule is not readily found, data from closely related analogs allow for a confident prediction of its key spectral features.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the aldehydic proton between δ 9.5-10.5 ppm. The two aromatic protons would appear as a singlet in the aromatic region (δ 7.0-7.5 ppm) due to the symmetrical substitution pattern. The methyl protons will present as a singlet around δ 2.4 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde in the highly deshielded region of δ 190-195 ppm[6][7]. The aromatic carbons will resonate in the δ 120-145 ppm range, and the methyl carbon will appear at approximately δ 20-25 ppm[6].
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong, characteristic absorption band for the C=O stretch of the aldehyde group around 1700-1720 cm⁻¹[8][9][10]. Weaker C-H stretching vibrations for the aldehyde proton can be expected around 2720 and 2820 cm⁻¹[8][10]. Aromatic C=C stretching bands will be present in the 1500-1600 cm⁻¹ region[9][10].
Synthesis of this compound: Navigating Synthetic Pathways
Proposed Synthetic Route 1: Oxidation of 2,6-Dichloro-4-methylbenzyl Alcohol
A common and effective method for the preparation of benzaldehydes is the oxidation of the corresponding benzyl alcohol.
Caption: Oxidation of 2,6-dichloro-4-methylbenzyl alcohol.
This transformation can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.
Experimental Protocol (Proposed):
-
Dissolution: Dissolve 2,6-dichloro-4-methylbenzyl alcohol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidant: Add a mild oxidizing agent such as Pyridinium Chlorochromate (PCC) (1.5 eq) or Dess-Martin Periodinane (DMP) (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of silica gel or Celite® to remove the oxidant byproducts. Wash the filter cake with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Proposed Synthetic Route 2: Formylation of 1,3-Dichloro-5-methylbenzene
Direct introduction of a formyl group onto the aromatic ring of 1,3-dichloro-5-methylbenzene (3,5-dichlorotoluene) is another viable approach.
Caption: Formylation of 1,3-dichloro-5-methylbenzene.
This can be accomplished via electrophilic aromatic substitution reactions such as the Vilsmeier-Haack or Gattermann-Koch reactions.
Experimental Protocol (Vilsmeier-Haack - Proposed):
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring to form the Vilsmeier reagent.
-
Addition of Substrate: To the prepared Vilsmeier reagent, add 1,3-dichloro-5-methylbenzene (1.0 eq) slowly, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or ice water to hydrolyze the iminium salt intermediate.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The Reactivity of this compound: A Chemist's Toolkit
The synthetic utility of this compound stems from the reactivity of its aldehyde functional group and the influence of the substituted aromatic ring.
Reactions of the Aldehyde Group
The aldehyde functionality is a hub of chemical reactivity, enabling a wide array of transformations crucial for building molecular complexity.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 2,6-dichloro-4-methylbenzoic acid using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent. This carboxylic acid can then be converted to the acyl chloride, a valuable reactive intermediate[6].
-
Reduction: Selective reduction of the aldehyde to 2,6-dichloro-4-methylbenzyl alcohol can be achieved with mild reducing agents like sodium borohydride (NaBH₄).
-
Reductive Amination: In the presence of a primary or secondary amine and a reducing agent (e.g., sodium triacetoxyborohydride), this compound can undergo reductive amination to form the corresponding substituted benzylamines.
-
Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) allows for the conversion of the aldehyde to an alkene, providing a powerful tool for C-C bond formation.
-
Condensation Reactions: The aldehyde readily undergoes condensation reactions with various nucleophiles. For instance, reaction with primary amines yields imines (Schiff bases), which are themselves versatile intermediates. Condensation with active methylene compounds, such as malonates or nitriles, is also a common transformation.
Due to the absence of α-hydrogens, this compound is a non-enolizable aldehyde and can undergo the Cannizzaro reaction under strong basic conditions, leading to a disproportionation to the corresponding alcohol and carboxylic acid.
Caption: Key reactions of the aldehyde group.
Applications in Drug Discovery and Development: A Strategic Building Block
Substituted benzaldehydes are indispensable building blocks in medicinal chemistry, serving as starting materials for the synthesis of a wide range of heterocyclic compounds that form the core of many therapeutic agents[11][12]. The unique substitution pattern of this compound, with its two ortho-chloro substituents, provides significant steric hindrance around the aldehyde group. This steric bulk can influence the conformation of molecules derived from it, which can be a crucial factor in achieving selective binding to biological targets.
While specific examples of marketed drugs derived directly from this compound are not prominently featured in publicly accessible literature, its structural motifs are present in various classes of biologically active compounds. Its utility is evident in the synthesis of complex molecules where precise control of stereochemistry and substitution is required. For instance, similar dichlorinated aromatic moieties are found in kinase inhibitors and other targeted therapies, where they can occupy specific hydrophobic pockets in the active site of an enzyme.
The general importance of such building blocks lies in their ability to serve as a scaffold for the introduction of further diversity. The aldehyde group provides a reactive handle for a variety of coupling and condensation reactions, allowing for the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies. This is a cornerstone of modern drug discovery, enabling the systematic optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
Conclusion: A Versatile Tool for Chemical Innovation
This compound represents a valuable and strategically important building block for organic synthesis, particularly in the realm of pharmaceutical and agrochemical research. Its unique combination of a reactive aldehyde group and a sterically hindered, electronically modified aromatic ring provides chemists with a versatile tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is essential for unlocking its full potential in the design and development of novel, high-value chemical entities. As the demand for more sophisticated and targeted molecules continues to grow, the importance of well-characterized and versatile intermediates like this compound will undoubtedly increase.
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An In-depth Technical Guide to 2,6-Dichloro-4-methylbenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2,6-dichloro-4-methylbenzaldehyde, a key aromatic aldehyde that serves as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. While the specific historical record of its initial discovery is not prominently documented in seminal, standalone publications, its synthesis and utility can be understood through the application of fundamental and named reactions in organic chemistry. This guide will delve into its chemical properties, plausible synthetic routes with detailed mechanistic insights, and its strategic importance as a building block for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
This compound, with the CAS number 116070-31-6, is a distinct crystalline solid. A thorough understanding of its physical and spectral properties is fundamental for its application in synthesis and for quality control.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆Cl₂O |
| Molecular Weight | 189.04 g/mol |
| CAS Number | 116070-31-6 |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not consistently reported, varies with purity |
| Boiling Point | Not consistently reported |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water. |
The structural identity of this compound is unequivocally confirmed through various spectroscopic techniques. The data presented below offers a reference for its characterization.[1]
Table 2: Spectroscopic Data for this compound
| Spectroscopic Method | Key Features and Observed Values |
| ¹H NMR | Signals corresponding to the aldehydic proton, the aromatic protons, and the methyl protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the methyl carbon. |
| Infrared (IR) Spectroscopy | Characteristic absorption band for the carbonyl (C=O) stretch of the aldehyde, typically around 1700 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |
Plausible Synthetic Pathways and Mechanistic Considerations
Formylation of 3,5-Dichlorotoluene
A direct and efficient approach to introduce the aldehyde functionality onto the aromatic ring is through electrophilic formylation of the corresponding substituted toluene. 3,5-Dichlorotoluene serves as a logical precursor. Several named reactions are applicable here, with the Vilsmeier-Haack and Gattermann-Koch reactions being the most relevant.
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3][4][5][6]
Reaction Scheme:
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Methodological & Application
Application Note & Protocol: Synthesis, Characterization, and Application of Novel Schiff Bases from 2,6-Dichloro-4-methylbenzaldehyde
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, characterization, and potential applications of Schiff bases derived from 2,6-Dichloro-4-methylbenzaldehyde. Schiff bases, characterized by their azomethine (-C=N-) functional group, are a cornerstone in medicinal chemistry due to their broad spectrum of biological activities.[1][2] The unique substitution pattern of this compound—featuring electron-withdrawing chlorine atoms and an electron-donating methyl group—makes its derivatives compelling candidates for drug discovery programs. This document details robust, field-tested protocols for both conventional and microwave-assisted synthesis, outlines rigorous analytical methods for structural confirmation, and discusses the therapeutic potential of these compounds, particularly as antimicrobial and anticancer agents.
Introduction: The Scientific Rationale
Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone.[2][3] The resulting imine linkage is not merely a structural motif but a pharmacophore that is crucial to the biological activities of these molecules.[4] The versatility in their synthesis allows for the creation of a vast library of compounds with tunable electronic and steric properties.
The choice of this compound as the aldehydic precursor is strategic. The presence of two chlorine atoms ortho to the carbonyl group introduces significant steric hindrance and strong electron-withdrawing effects. This electronic modulation can enhance the electrophilicity of the carbonyl carbon, influencing reaction kinetics. Furthermore, halogen substituents are known to increase the lipophilicity of molecules, potentially improving their ability to cross biological membranes. This often correlates with enhanced biological efficacy, particularly in antimicrobial and anticancer applications.[4][5]
Schiff bases and their metal complexes are extensively studied for a wide array of pharmacological activities, including:
This guide provides researchers with the necessary protocols to synthesize and validate novel Schiff bases from this promising precursor for screening in drug development pipelines.
Synthesis Methodology: From Reactants to Purified Compound
The core of Schiff base synthesis is the nucleophilic addition of a primary amine to the aldehyde's carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate. This is followed by a dehydration step, often acid-catalyzed, to yield the final imine product.[3]
General Reaction Scheme
Caption: Workflow from synthesis to biological evaluation.
Expected Spectroscopic Data
The key to confirming Schiff base formation is identifying the disappearance of starting material signals and the appearance of new, characteristic signals for the imine product.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is excellent for identifying functional groups. The most definitive evidence is the appearance of a strong absorption band corresponding to the C=N (azomethine) stretch, typically found in the 1600-1650 cm⁻¹ region. [10][14]Concurrently, the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H bending vibrations of the primary amine will disappear.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The most diagnostic signal is a singlet in the δ 8.5–9.7 ppm region, which corresponds to the azomethine proton (-CH=N-). [10]The disappearance of the aldehydic proton signal (typically δ 9.5-10.5 ppm) provides further confirmation.
-
¹³C-NMR: The carbon of the azomethine group will give a characteristic signal in the range of δ 150–165 ppm .
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound. The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base. [13]
Table 2: Hypothetical Characterization Data
(For a Schiff base of this compound and Aniline)
| Technique | Starting Material Signal (to disappear) | Product Signal (to appear) | Rationale |
| FT-IR | ~1700 cm⁻¹ (C=O), ~3300-3400 cm⁻¹ (N-H) | ~1630 cm⁻¹ (C=N) | Formation of the imine functional group. |
| ¹H-NMR | ~10.2 ppm (s, 1H, -CHO) | ~8.8 ppm (s, 1H, -CH=N-) | Condensation of aldehyde to form the azomethine proton. |
| MS (EI) | m/z 189 (Aldehyde), m/z 93 (Aniline) | m/z 264 ([M]⁺) | Confirms the molecular weight of the new compound. |
Applications in Drug Discovery and Development
Schiff bases derived from halogenated aromatic aldehydes are of significant interest due to their potential as therapeutic agents. [1][9]The specific structural features of derivatives from this compound suggest strong potential in several key areas.
-
Antimicrobial Agents: The lipophilic nature imparted by the chlorine atoms can facilitate the compound's transport across microbial cell membranes. The imine group is often crucial for the mechanism of action, which can involve inhibiting essential enzymes or disrupting cell wall integrity. [6][8]These compounds are expected to show activity against both Gram-positive and Gram-negative bacteria. [4]
-
Anticancer Agents: A large body of research demonstrates the potent anticancer activity of Schiff bases. [9][12]Their mechanisms can be diverse, including the induction of apoptosis (programmed cell death), inhibition of topoisomerase enzymes, and the generation of reactive oxygen species (ROS) within cancer cells, leading to mitochondrial damage. [10][11][15]The compounds synthesized via these protocols are prime candidates for screening against various cancer cell lines, such as breast (MCF-7), liver (HepG2), and glioma cells. [9][11]
-
Catalysis and Material Science: Beyond medicine, Schiff bases are used as ligands to form stable metal complexes that can act as catalysts in organic synthesis. [16]They are also explored in material science for creating dyes, corrosion inhibitors, and compounds with interesting optical properties. [6][14]
References
- Al-Amiery, A. A., et al. (2021). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. PubMed Central.
- da Silva, C. M., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules.
- Sirumalar, K., et al. (2022). In Vitro Anti-Cancer Activity of Schiff Base 2,4-Dichloro-6-(P-Tolylimino-Methyl)-Phenol and Its Transition metal complexes. ResearchGate.
- Anupama, B., et al. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences.
- Al-Oqaili, R. M., et al. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central.
- Bhattacharjee, B., & Purkayastha, P. (2022). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR.
- Kumar, S., et al. (2015). Applications of metal complexes of Schiff bases-A review. ResearchGate.
- Singh, S., et al. (2018). A Short Review: Methodologies for the Synthesis of Schiff's Bases. Indian Journal of Advances in Chemical Science.
- Zhang, Y., et al. (2020). Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells. RSC Publishing.
- Sirumalar, K., et al. (2022). In Vitro Anti-Cancer Activity of Schiff Base 2,4-Dichloro-6-(P-Tolylimino-Methyl)-Phenol and Its Transition metal complexes. International Journal of Life Science and Pharma Research.
- ER Publications. (n.d.). Schiff Base Metal Complexes and Their Potential Medicinal Uses: A Review.
- Science.gov. (n.d.). schiff bases synthesis: Topics by Science.gov.
- Bioactive Salen-type Schiff Base Transition Metal Complexes as Possible Anticancer Agents. (n.d.).
- Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. (n.d.). Scirp.org.
- Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). (n.d.). IJMRSTI.
- Al-Ghamdi, A. A., et al. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry.
- Shi, L., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. PubMed.
- Razak, N. S. A. (2017). Synthesis, characterizations and anti-corrosion screening of schiff base derived from 4-methylbenzaldehyde and ethylenediamine. UiTM Institutional Repository.
- Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. (n.d.). Der Pharma Chemica.
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Application Notes and Protocols for Aldol Condensation Reactions Involving 2,6-Dichloro-4-methylbenzaldehyde
Introduction: Navigating the Challenges of Sterically Hindered Aldol Condensations
The Aldol condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl precursors.[1][2] A prominent variant, the Claisen-Schmidt condensation, involves the reaction of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens, yielding α,β-unsaturated ketones, commonly known as chalcones.[3][4] These structures are not only pivotal synthetic intermediates but also represent a class of compounds with significant pharmacological interest.[5]
This guide provides a detailed exploration of the Aldol condensation specifically involving 2,6-Dichloro-4-methylbenzaldehyde. The presence of two chlorine atoms in the ortho positions of the benzaldehyde ring introduces significant steric hindrance, which can dramatically influence the reactivity of the carbonyl group and necessitate carefully optimized reaction conditions.[6] Furthermore, the electronic effects of the electron-withdrawing chloro groups and the electron-donating methyl group modulate the electrophilicity of the aldehyde. This document offers in-depth protocols, mechanistic insights, and troubleshooting strategies tailored to address the unique challenges posed by this sterically encumbered substrate.
Mechanistic Considerations: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation can be catalyzed by either acid or base, with base-catalyzed pathways being more prevalent for chalcone synthesis.[2]
Base-Catalyzed Mechanism:
The reaction proceeds through a three-step mechanism:
-
Enolate Formation: A base, typically a hydroxide or alkoxide, abstracts an acidic α-proton from the ketone to form a resonance-stabilized enolate ion.[2]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde (this compound).[4]
-
Dehydration: The resulting β-hydroxy ketone intermediate readily undergoes dehydration, often spurred by heat, to yield the thermodynamically stable, conjugated α,β-unsaturated ketone (chalcone).[7][8]
Experimental Protocols
Given the steric hindrance of this compound, a standard Claisen-Schmidt protocol may result in low yields. Therefore, two protocols are presented: a standard method and an enhanced protocol for hindered substrates.
Protocol 1: Standard Claisen-Schmidt Condensation
This protocol is a starting point for the reaction and may be suitable for less sterically demanding ketones.
Materials:
-
This compound
-
An enolizable ketone (e.g., Acetophenone)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (10-40% aqueous)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the ketone in a minimal amount of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Base Addition: To the stirring solution, add a 10-40% aqueous solution of NaOH dropwise. The addition should be slow to control the reaction temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The formation of a precipitate is often an indication of product formation.[9]
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base. The chalcone product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Enhanced Protocol for Sterically Hindered Substrates
This protocol incorporates modifications to overcome the low reactivity of sterically hindered aldehydes.
Materials:
-
This compound
-
An enolizable ketone (e.g., Acetophenone)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution (2 M in THF/heptane/ethylbenzene)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions (oven-dried glassware, nitrogen/argon atmosphere)
Procedure:
-
Enolate Formation under Kinetic Control: In an oven-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of the ketone (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add a solution of LDA (1.1 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.[10][11]
-
Aldehyde Addition: In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Slowly add this solution to the pre-formed enolate solution at -78 °C.
-
Reaction and Quenching: Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC. Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction and Isolation: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude β-hydroxy ketone.
-
Dehydration (if necessary): If the aldol addition product is isolated, it can be dehydrated to the chalcone by dissolving it in a suitable solvent (e.g., toluene) and refluxing with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) using a Dean-Stark apparatus to remove water.
-
Purification: The final chalcone product can be purified by column chromatography on silica gel.
Alternative Approaches for Hindered Systems
For particularly challenging reactions, alternative energy sources can be employed to enhance reaction rates and yields.
-
Ultrasound-Assisted Synthesis: Sonication can provide the activation energy for the reaction through acoustic cavitation, often leading to shorter reaction times and higher yields.[12][13][14]
-
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can significantly accelerate the reaction, often from hours to minutes, and improve yields.[15][16][17][18]
Data Presentation: Expected Outcomes and Characterization
The successful synthesis of the target chalcone should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| Melting Point | A sharp and defined melting point range is indicative of a pure compound. |
| FT-IR Spectroscopy | Characteristic peaks for the α,β-unsaturated carbonyl group (C=O stretch typically around 1650-1680 cm⁻¹) and aromatic C-H and C=C stretching.[19] |
| ¹H NMR Spectroscopy | Signals corresponding to the vinylic protons of the enone system, aromatic protons with characteristic splitting patterns, and protons of the methyl group. |
| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbon, vinylic carbons, and aromatic carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the product. |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Steric hindrance of the aldehyde preventing nucleophilic attack. | - Switch to Protocol 2 (using LDA at low temperature).- Increase the reaction temperature (for Protocol 1).- Consider microwave or ultrasound-assisted methods.[12][15] |
| Formation of Side Products | Self-condensation of the ketone or Cannizzaro reaction of the aldehyde. | - Use Protocol 2 with pre-formation of the enolate to prevent ketone self-condensation.- For the Cannizzaro reaction, use a milder base or lower reaction temperatures.[20] |
| Product Precipitation Stalls Reaction | The chalcone product is insoluble in the reaction solvent. | - Increase the solvent volume.- Switch to a solvent in which the product has higher solubility.- Ensure vigorous stirring.[20] |
Safety and Handling
This compound and the reagents used in these protocols should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
This compound: May cause skin and eye irritation. Harmful if swallowed. Avoid inhalation of dust.[21][22][23]
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.
-
Lithium Diisopropylamide (LDA): Pyrophoric and corrosive. Handle under an inert atmosphere. Reacts violently with water.
-
Solvents (Ethanol, THF, Diethyl Ether): Flammable liquids.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The Aldol condensation of this compound presents a synthetic challenge due to significant steric hindrance. However, by understanding the reaction mechanism and employing optimized protocols, such as the use of strong, non-nucleophilic bases under kinetic control or leveraging alternative energy sources, the synthesis of the corresponding chalcones can be achieved. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully navigate these challenging yet rewarding transformations, paving the way for the development of novel compounds with potential applications in drug discovery and materials science.
References
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC - NIH
- Aldol condens
- SAFETY D
- Aldol Addition and Condensation Reactions - Master Organic Chemistry
- Aldol condensation of acyclic ketones with benzaldehyde and subsequent cyclodehydr
- Chemistry and synthetic methodologies of chalcones and their deriv
- SAFETY D
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
- material safety d
- Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - NIH
- SAFETY D
- Overcoming steric hindrance in aldol reactions with bulky ketones - Benchchem
- Ultrasound accelerated Claisen–Schmidt condensation: A green route to chalcones | Request PDF - ResearchG
- Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media | The Journal of Organic Chemistry - ACS Public
- Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enol
- Aldol Addition Aldol Reaction - Organic Chemistry Portal
- Claisen-Schmidt Condens
- Improved synthesis of chalcones under ultrasound irradiation - ResearchG
- Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimiz
- Microwave-assisted aldol condensation between acetophenone and benzaldehyde.
- Microwave-Assisted Synthesis of Benzaldehyde Deriv
- How can I do the acid catalysed aldol condensation of cycloheptanone with P-Hydroxybenzaldehyde?
- An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC - NIH
- Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes - ResearchG
- The Aldol Condensation - ResearchG
- How to overcome Steric Hindrance?
- (PDF)
- Crossed Aldol And Directed Aldol Reactions - Chemistry Steps
- Application Notes and Protocols: Claisen-Schmidt Condens
- Microwave-Assisted Organic Reactions: Eco-friendly Synthesis of Dibenzylidenecyclohexanone Derivatives via Crossed Aldol Condens - Semantic Scholar
- Aldol Condensation Mechanism - Organic Chemistry - YouTube
- A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α - NIH
- A Review on Solvent-Free Microwave Assisted Condensation Reactions - Unique Pub Intern
- Claisen Schmidt Reaction (Mixed Aldol Condens
- over a period of 20 min, while maintaining the internal temperature
- The Direct Catalytic Asymmetric Aldol Reaction - PMC - NIH
- Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions - RSC Publishing
- Claisen-Schmidt Condensation: Videos & Practice Problems - Pearson
- Origins of the substituent effects in the aldol condensation of axially chiral thiohydantoins: a computational study - Organic & Biomolecular Chemistry (RSC Publishing)
- a review on stereoselectivity in aldol condens
- Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions - Benchchem
- Synthesis by Aldol and Related Condens
- Aldol condensation; Retro Aldol; Cross Aldol, Directed Aldol; Intramolecular Aldol condens
- SAFETY D
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The Strategic Utility of 2,6-Dichloro-4-methylbenzaldehyde in the Synthesis of Privileged Heterocyclic Scaffolds
Abstract
This comprehensive technical guide delineates the strategic application of 2,6-dichloro-4-methylbenzaldehyde as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds. The inherent electronic and steric properties of this substituted benzaldehyde render it a unique building block for constructing medicinally relevant scaffolds, including pyridines, quinolines, and pyrimidines. This document provides an in-depth exploration of key synthetic transformations, including multicomponent reactions and classical named reactions, supported by detailed experimental protocols. The underlying mechanistic principles are elucidated to provide a robust understanding of the reaction pathways and to empower researchers in the rational design of novel synthetic routes. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of this compound in Heterocyclic Chemistry
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules featuring these core structures. The strategic selection of starting materials is paramount in the efficient and targeted synthesis of these complex molecules. This compound emerges as a particularly valuable synthon due to a confluence of structural and electronic factors. The two chlorine atoms in the ortho positions exert a strong electron-withdrawing inductive effect and create significant steric hindrance around the aldehyde functionality. This unique substitution pattern profoundly influences the reactivity of the aldehyde, often leading to high regioselectivity and favoring specific reaction pathways. The methyl group at the para position provides a handle for further functionalization and can modulate the electronic properties of the aromatic ring.
This guide will explore the practical application of this compound in the synthesis of three key classes of nitrogen-containing heterocycles: pyridines, quinolines, and pyrimidines. These scaffolds are ubiquitous in drug discovery, exhibiting a broad spectrum of pharmacological activities. We will delve into established synthetic methodologies, providing detailed, actionable protocols and explaining the chemical principles that govern these transformations.
Synthesis of Substituted Pyridines via Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, atom-economical step. The Hantzsch pyridine synthesis and related MCRs are particularly well-suited for the utilization of substituted aldehydes like this compound.
Four-Component Synthesis of 1,4-Dihydropyridine-3,5-dicarbonitriles
A notable application of this compound is in the autocatalytic four-component reaction with malononitrile and a cyclic amine to yield highly substituted 1,4-dihydropyridine-3,5-dicarbonitriles. These compounds are analogues of the dihydropyridine class of L-type calcium channel blockers, which are widely used in the treatment of hypertension.
Reaction Scheme:
Caption: Four-component synthesis of 1,4-dihydropyridines.
Mechanistic Insights: The reaction is believed to proceed through a cascade of reactions initiated by a Knoevenagel condensation between this compound and malononitrile. This is followed by the formation of an enamine from the cyclic amine and a second molecule of malononitrile. A subsequent Michael addition and
The Strategic Utility of 2,6-Dichloro-4-methylbenzaldehyde in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Building Block
In the intricate landscape of medicinal chemistry and drug discovery, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and the successful construction of novel molecular architectures. 2,6-Dichloro-4-methylbenzaldehyde has emerged as a particularly valuable building block due to its unique combination of steric and electronic properties. The presence of two ortho-chloro substituents flanking the aldehyde functionality imparts significant steric hindrance, which can be strategically exploited to direct reaction pathways and influence the conformational properties of the resulting products. Electronically, the chlorine atoms act as moderate withdrawing groups, influencing the reactivity of both the aromatic ring and the aldehyde. The para-methyl group provides an additional site for potential functionalization or can serve to modulate lipophilicity and metabolic stability of the final compound.
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of medicinally relevant heterocyclic compounds. We will delve into specific, field-proven protocols, elucidate the mechanistic rationale behind these synthetic transformations, and provide the necessary data for researchers, scientists, and drug development professionals to effectively utilize this versatile reagent in their synthetic endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety considerations is paramount before employing any chemical in a laboratory setting.
| Property | Value | Source |
| CAS Number | 116070-31-6 | [ChemScene, Angene Chemical][1][2] |
| Molecular Formula | C₈H₆Cl₂O | [ChemScene][1] |
| Molecular Weight | 189.04 g/mol | [ChemScene][1] |
| Appearance | White to off-white crystalline powder | General Supplier Information |
| Storage Temperature | Room Temperature | [ChemicalBook][3] |
Safety and Handling:
This compound is classified as an irritant.[4] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[1][2][5]
Core Synthetic Applications and Detailed Protocols
The reactivity of the aldehyde group, coupled with the influence of the dichloro- and methyl-substituted phenyl ring, makes this compound a suitable substrate for a variety of condensation and cyclization reactions that form the bedrock of heterocyclic chemistry.
Synthesis of Substituted Quinolines via Friedländer Annulation
The Friedländer synthesis is a classic and highly effective method for the construction of quinoline and polycyclic quinoline scaffolds.[5][6] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic conditions.[6] The resulting quinoline core is a privileged scaffold in medicinal chemistry, found in numerous anticancer, antimalarial, and antibacterial agents.[5]
Application Insight: While a direct Friedländer reaction with this compound (which is not a 2-aminoaryl aldehyde) is not the standard approach, it can be utilized in modified strategies or multi-step sequences where the aldehyde functionality is key to building one part of the molecule that will later be cyclized with a 2-aminoaryl component. For instance, it can be used to synthesize a chalcone intermediate which then reacts with a suitable nitrogen-containing compound to form a nitrogen heterocycle.
Protocol: Synthesis of a Polysubstituted Quinoline Derivative (General Procedure)
This protocol outlines a general approach for the synthesis of a quinoline derivative, illustrating the principles of the Friedländer reaction.
Materials:
-
2-Aminobenzophenone
-
Ethyl acetoacetate
-
Zirconium(IV) chloride (ZrCl₄)
-
Ethanol
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).[5]
-
Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired quinoline derivative.
Causality Behind Experimental Choices:
-
Catalyst: Zirconium(IV) chloride acts as a Lewis acid to activate the carbonyl group of the ethyl acetoacetate, facilitating the initial condensation with the 2-aminobenzophenone.
-
Solvent System: The ethanol/water mixture provides a suitable medium for dissolving the reactants and catalyst while allowing for effective heating.
-
Work-up: The aqueous work-up with sodium bicarbonate neutralizes the acidic catalyst. The subsequent extraction and drying steps isolate the organic product from the aqueous phase.
Caption: General workflow of the Friedländer quinoline synthesis.
Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[1] This reaction is typically acid-catalyzed and provides access to a class of compounds with a wide range of biological activities, including calcium channel modulation.[1]
Application Insight: The sterically hindered nature of this compound can influence the reaction rate and yield in a Biginelli reaction. Optimization of the catalyst and reaction conditions may be necessary to achieve desirable outcomes. The resulting dihydropyrimidinone will bear the bulky 2,6-dichloro-4-methylphenyl group at the 4-position, which can be a key feature for interaction with biological targets.
Protocol: Synthesis of a 4-(2,6-dichloro-4-methylphenyl)-3,4-dihydropyrimidin-2(1H)-one Derivative (General Procedure)
This protocol provides a general method for the Biginelli reaction, which can be adapted for use with this compound.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Cyanoacetic acid (as catalyst)
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Apparatus for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (0.5 mmol), urea (0.5 mmol), ethyl acetoacetate (1 mmol), and cyanoacetic acid (20 mol%).[4]
-
Stir the suspension at 80 °C for 2 hours.
-
Add ethanol (200 µL) and continue stirring at 80 °C for an additional 4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 6:4 mixture of ethyl acetate and hexane).
-
After completion, cool the reaction mixture and purify the product directly by flash column chromatography on silica gel.[4]
Causality Behind Experimental Choices:
-
Catalyst: Cyanoacetic acid acts as a Brønsted acid catalyst to facilitate the condensation steps of the reaction.[4]
-
Solvent: The reaction can be performed with a minimal amount of solvent, with ethanol added later to ensure completion. This aligns with green chemistry principles.
-
Purification: Direct purification by column chromatography is often feasible for Biginelli products, simplifying the isolation process.
Caption: Simplified mechanism of the Biginelli reaction.
Conclusion and Future Outlook
This compound is a building block with significant, yet not fully exploited, potential in medicinal chemistry. Its unique substitution pattern offers steric and electronic handles that can be strategically employed in a variety of classical and modern synthetic reactions to generate diverse heterocyclic scaffolds. The protocols and insights provided in this guide serve as a foundation for researchers to explore the utility of this compound in the synthesis of novel kinase inhibitors, CRAC channel modulators, and other bioactive molecules. Future work in this area could involve the development of novel multi-component reactions centered around this aldehyde and the exploration of its use in asymmetric synthesis to generate enantioenriched drug candidates.
References
- Angene Chemical. Safety Data Sheet for this compound. [Link]
- Sigma-Aldrich. Safety Data Sheet for a related compound.
Sources
The Strategic Role of Substituted Benzaldehydes in Agrochemical Synthesis: A Focus on 2,6-Dichlorobenzaldehyde
Senior Application Scientist Note: While the specific compound 2,6-dichloro-4-methylbenzaldehyde is noted as a chemical intermediate, its extensive application in the synthesis of major commercial agrochemicals is not widely documented in readily available scientific literature. However, the closely related analogue, 2,6-dichlorobenzaldehyde , serves as a critical and illustrative cornerstone in the production of a significant class of insecticides. This guide will, therefore, focus on the well-established and industrially vital role of 2,6-dichlorobenzaldehyde as a key starting material. The principles, reaction mechanisms, and protocols detailed herein provide a robust framework for researchers, scientists, and drug development professionals working with substituted benzaldehydes in the agrochemical sector.
Introduction: The Benzoylurea Insecticides - A Class Defined by a Key Intermediate
The benzoylurea class of insecticides represents a significant advancement in pest control, offering a targeted mode of action that disrupts the formation of chitin in insects. This mechanism leads to failures in molting and is particularly effective against larval stages of various pests. A common structural feature and a critical synthetic precursor for many of these compounds, including lufenuron, diflubenzuron, and hexaflumuron, is 2,6-dichlorobenzaldehyde.[1][2] The strategic placement of the two chlorine atoms ortho to the aldehyde group is crucial for the final molecule's biological activity.
This document provides a detailed overview of the synthetic pathways leveraging 2,6-dichlorobenzaldehyde to produce benzoylurea-based agrochemicals, with a focus on the underlying chemical principles and step-by-step protocols.
Core Synthesis Strategy: A Convergent Approach
The industrial synthesis of benzoylurea insecticides is a prime example of a convergent synthetic strategy. This approach involves the separate synthesis of two key intermediates which are then combined in a final step to yield the desired product. This method is generally more efficient and leads to higher overall yields compared to a linear synthesis.
The two primary intermediates in the synthesis of a typical benzoylurea insecticide derived from 2,6-dichlorobenzaldehyde are:
-
2,6-Dichlorophenyl Isocyanate : Derived from 2,6-dichlorobenzaldehyde.
-
A substituted Aniline : The nature of the substituents on this aniline determines the final, specific insecticide being produced.
The final step is the coupling of these two intermediates to form the urea linkage that characterizes this class of insecticides.
Synthesis of Key Intermediate 1: 2,6-Dichlorophenyl Isocyanate
The conversion of 2,6-dichlorobenzaldehyde to 2,6-dichlorophenyl isocyanate is a multi-step process that begins with the formation of an oxime.
Step 1: Oximation of 2,6-Dichlorobenzaldehyde
The aldehyde functional group is first converted to an oxime by reaction with hydroxylamine. This is a standard condensation reaction.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, suspend 2,6-dichlorobenzaldehyde (1 equivalent) in a mixture of ethanol and water.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.1 equivalents) to the suspension, followed by the slow addition of a base, such as sodium hydroxide or sodium carbonate (1.2 equivalents), to liberate the free hydroxylamine.
-
Reaction Conditions: Heat the mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The 2,6-dichlorobenzaldoxime will often precipitate out of the solution. The solid product is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum.
Step 2: Dehydration to 2,6-Dichlorobenzonitrile
The oxime is then dehydrated to form the corresponding nitrile. This is a key step, and various dehydrating agents can be employed.
Experimental Protocol:
-
Reaction Setup: In a dry reaction vessel, dissolve the 2,6-dichlorobenzaldoxime (1 equivalent) in a suitable solvent such as acetic anhydride.
-
Reaction Conditions: Heat the reaction mixture to reflux for 2-3 hours.
-
Work-up and Isolation: Cool the reaction mixture and pour it into ice water to precipitate the product and quench the excess acetic anhydride. The solid 2,6-dichlorobenzonitrile is collected by filtration, washed thoroughly with water, and dried.
Step 3: Conversion to 2,6-Dichlorophenyl Isocyanate
While various methods exist, a common industrial route involves the reaction of a derivative of 2,6-dichloroaniline (which can be obtained from the nitrile) with phosgene or a phosgene equivalent. For the purpose of this guide, we will outline a conceptual pathway. A key transformation would be the conversion of the nitrile to an amine, which is then phosgenated.
Note: The direct conversion of the aldoxime to an isocyanate can also be explored through rearrangement reactions, but the multi-step synthesis via the nitrile is a robust and common pathway.
Synthesis of a Representative Benzoylurea Insecticide: Lufenuron
To illustrate the final coupling step, we will consider the synthesis of Lufenuron. The second key intermediate for Lufenuron is 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline.
Final Coupling Step: Formation of the Urea Linkage
The formation of the urea bond is achieved by reacting the 2,6-dichlorophenyl isocyanate with the substituted aniline.
Experimental Protocol:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the substituted aniline intermediate (1 equivalent) in an anhydrous aprotic solvent such as toluene or xylene.
-
Reagent Addition: To this solution, add 2,6-dichlorophenyl isocyanate (1.05 equivalents) dropwise at room temperature. An exotherm may be observed.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting materials.
-
Work-up and Isolation: The product, Lufenuron, will often precipitate from the reaction mixture upon completion. The solid is collected by filtration, washed with a non-polar solvent like hexane to remove any unreacted starting materials, and then dried under vacuum.
Data Summary
The following table provides a conceptual summary of the expected outcomes for the synthesis of a benzoylurea insecticide like Lufenuron. Actual yields may vary based on process optimization.
| Step | Starting Material(s) | Key Reagents | Product | Expected Yield (%) |
| Oximation | 2,6-Dichlorobenzaldehyde | Hydroxylamine hydrochloride, Base | 2,6-Dichlorobenzaldoxime | 90-95 |
| Dehydration | 2,6-Dichlorobenzaldoxime | Acetic anhydride | 2,6-Dichlorobenzonitrile | 85-90 |
| Urea Formation (Final Coupling) | 2,6-Dichlorophenyl isocyanate, Substituted aniline | - (Direct reaction) | Benzoylurea Insecticide (e.g., Lufenuron) | 90-98 |
Visualizing the Synthetic Workflow
The following diagrams illustrate the key transformations in the synthesis of benzoylurea insecticides from 2,6-dichlorobenzaldehyde.
Caption: Synthesis of the Isocyanate Intermediate.
Caption: Final Convergent Coupling Step.
Conclusion and Future Perspectives
2,6-Dichlorobenzaldehyde is a quintessential building block in modern agrochemical synthesis, particularly for the economically important benzoylurea insecticides. The synthetic routes, while established, are always subject to process optimization to improve yields, reduce costs, and enhance environmental sustainability. Future research may focus on developing more direct conversion methods, such as the direct transformation of the benzaldoxime to the isocyanate, or exploring novel aniline derivatives to create new benzoylurea insecticides with improved efficacy and safety profiles. The foundational chemistry detailed in this guide provides the essential knowledge for innovation in this critical area of crop protection.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). Benzaldehyde: A Key Precursor for Advanced Agrochemical Formulations.
- Google Patents. (1984). EP0125506A1 - 5-(2,6-Dichloro-4-trifluoromethyl-phenoxy)-2-nitrobenzaldehyde-diacetacylal.
- Google Patents. (2004). US6750256B1 - Use of aromatic aldehydes as insecticides.
- Google Patents. (1997). WO1997035471A2 - Use of aromatic aldehydes as pesticides.
- Google Patents. (2015). CN103396301B - One prepares the method for 2,6-dichlorobenzaldehyde.
- Google Patents. (2013). CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
Sources
Application Note: Selective Reduction of 2,6-Dichloro-4-methylbenzaldehyde to (2,6-Dichloro-4-methylphenyl)methanol
<_- an application note on the reduction of 2,6-dichloro-4-methylbenzaldehyde to the corresponding alcohol, structured with an introduction, a section on the mechanism of aldehyde reduction, detailed experimental protocols for two reduction methods (sodium borohydride and catalytic hydrogenation), a section on product characterization, a safety precautions section, a summary table, a workflow diagram, and a comprehensive reference list. I will explain the rationale behind the choice of reagents and conditions, provide step-by-step instructions for the procedures, and include details on purification and analysis of the final product. I will also create a Graphviz diagram to illustrate the experimental workflow and compile a complete list of cited references with clickable URLs. Finally, I will ensure all quantitative data is presented in a clear table and that all safety information is highlighted.>
Introduction
The selective reduction of substituted benzaldehydes to their corresponding benzyl alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceutical intermediates and fine chemicals. (2,6-Dichloro-4-methylphenyl)methanol, in particular, serves as a valuable building block in medicinal chemistry. The presence of the sterically hindered and electron-withdrawing chlorine atoms ortho to the aldehyde functionality in this compound presents unique challenges for its reduction. This application note provides detailed protocols for the efficient and selective reduction of this compound to (2,6-dichloro-4-methylphenyl)methanol using two common and reliable methods: sodium borohydride reduction and catalytic hydrogenation.
Understanding the Reduction of Aldehydes
The reduction of an aldehyde to a primary alcohol involves the addition of two hydrogen atoms across the carbonyl (C=O) double bond. This can be achieved through various methods, with metal hydride reagents and catalytic hydrogenation being the most prevalent in laboratory and industrial settings.
Mechanism of Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is a versatile and selective reducing agent that is particularly effective for the reduction of aldehydes and ketones.[1][2] The key to its reactivity is the borohydride ion (BH₄⁻), which acts as a source of hydride (H⁻). The reduction mechanism proceeds in two main steps:
-
Nucleophilic Attack: The hydride ion from the borohydride attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral alkoxyboronate intermediate.[1][3]
-
Protonation: The alkoxyboronate intermediate is then protonated, typically by the solvent (e.g., an alcohol) or during an aqueous workup, to yield the final primary alcohol product.[1][3]
Sodium borohydride is favored for its mild reaction conditions, high chemoselectivity (it does not typically reduce esters, amides, or carboxylic acids), and relative safety compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[1][2]
Experimental Protocols
This section details two robust methods for the reduction of this compound.
Method 1: Sodium Borohydride Reduction
This protocol is well-suited for small to medium-scale laboratory preparations due to its simplicity and operational safety.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, separatory funnel, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is fully dissolved.
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice-water bath. Slowly add sodium borohydride (1.1 eq) portion-wise over 10-15 minutes. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching the Reaction: Once the reaction is complete, carefully quench the excess sodium borohydride by slowly adding 1 M HCl at 0 °C until the solution is acidic (pH ~2-3) and gas evolution ceases.
-
Workup and Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (2,6-dichloro-4-methylphenyl)methanol.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure alcohol.
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method, particularly for larger-scale reductions, as it avoids the use of stoichiometric reagents and simplifies product isolation.[4][5]
Materials:
-
This compound
-
Palladium on carbon (Pd/C), 5% or 10%
-
Ethanol (EtOH) or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup for smaller scale)
-
Celite® or a similar filter aid
Procedure:
-
Reaction Setup: In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add the palladium on carbon catalyst (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the catalyst in air.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere). Pressurize the vessel with hydrogen (typically 1-3 atm, or use a balloon for atmospheric pressure) and stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen or by TLC analysis of aliquots. The reaction is typically complete within 2-6 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (2,6-dichloro-4-methylphenyl)methanol. The product is often of high purity and may not require further purification. If necessary, recrystallization or column chromatography can be performed.
Product Characterization
The identity and purity of the synthesized (2,6-dichloro-4-methylphenyl)methanol should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show a characteristic singlet for the benzylic CH₂ protons around δ 4.6 ppm, a singlet for the methyl protons around δ 2.3 ppm, and signals for the aromatic protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the benzylic carbon and the aromatic carbons.
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the product's molecular weight.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Safety Precautions
-
Sodium Borohydride: Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas.[6][7][8] It is also corrosive and can cause severe skin burns and eye damage.[6][7] Handle in a well-ventilated fume hood, away from water and ignition sources.[7][8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7][8]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[5] Palladium on carbon can be pyrophoric, especially when dry.[9] Ensure the hydrogenation apparatus is properly set up and leak-tested. Handle the catalyst in an inert atmosphere.
-
General Precautions: Always wear appropriate PPE when handling chemicals.[7] Perform all reactions in a well-ventilated fume hood.
Summary of Reduction Methods
| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation |
| Reagent | Sodium Borohydride (NaBH₄) | Hydrogen gas (H₂) with Pd/C catalyst |
| Solvent | Methanol, Ethanol | Ethanol, Ethyl Acetate |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Pressure | Atmospheric | 1-3 atm (or atmospheric) |
| Workup | Acidic quench, extraction | Filtration of catalyst |
| Advantages | Simple setup, good for small scale | High atom economy, clean, scalable |
| Disadvantages | Stoichiometric waste | Requires specialized equipment, catalyst handling |
Experimental Workflow
Caption: Workflow for the reduction of this compound.
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- University of California. (2012). Standard Operating Procedure for Sodium Borohydride. [Link]
- University of Colorado Boulder. (n.d.). Sodium Borohydride Reduction of Benzoin. [Link]
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
- Robert, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc.
- Organic Chemistry Data. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). Catalytic hydrogenation method for preparing 3,4-dichloroaniline.
- ResearchGate. (n.d.).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.com [fishersci.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Selective Oxidation of 2,6-Dichloro-4-methylbenzaldehyde to 2,6-Dichloro-4-methylbenzoic Acid
Abstract
This document provides a comprehensive guide for the chemical oxidation of 2,6-dichloro-4-methylbenzaldehyde to its corresponding carboxylic acid, 2,6-dichloro-4-methylbenzoic acid. This transformation is a critical step in the synthesis of various fine chemicals, including agrochemicals and pharmaceutical intermediates. We present a comparative analysis of common oxidation methodologies, with a primary focus on the high-yield, selective Pinnick oxidation. A detailed, field-proven protocol for this method is provided, alongside a discussion of alternative, more forceful oxidation strategies such as the Jones oxidation. The causality behind procedural steps, safety considerations, and characterization of the final product are thoroughly addressed to ensure reproducible and reliable results for researchers in organic synthesis and drug development.
Introduction: Significance and Synthetic Challenges
2,6-Dichloro-4-methylbenzoic acid is a valuable substituted aromatic carboxylic acid. The steric hindrance imposed by the two ortho-chloro substituents, combined with their electron-withdrawing nature, presents unique challenges for its synthesis. The direct oxidation of the corresponding aldehyde is a common and effective synthetic route. However, the choice of oxidant is critical to avoid side reactions, such as chlorination of the aromatic ring or harsh reaction conditions that could lead to decomposition.
The ideal oxidation method should be:
-
High-yielding: To maximize material throughput.
-
Chemoselective: To oxidize the aldehyde without affecting the aryl chlorides or the methyl group.
-
Mild: To preserve the integrity of the molecule.
-
Operationally Simple and Safe: To ensure user safety and reproducibility.
This guide will focus on providing the necessary theoretical and practical knowledge to successfully perform this transformation.
Comparative Analysis of Oxidation Strategies
Several reagents are capable of oxidizing aldehydes to carboxylic acids. The selection depends on the substrate's sensitivity, the desired scale, and laboratory safety constraints.
| Oxidation Method | Oxidant(s) | Typical Conditions | Advantages | Disadvantages |
| Pinnick Oxidation | NaClO₂, NaH₂PO₄ | t-BuOH/H₂O, rt | Excellent chemoselectivity; mild conditions; tolerates a wide range of functional groups.[1][2] | Requires a scavenger for HOCl byproduct; can be slower than other methods. |
| Jones Oxidation | CrO₃, H₂SO₄ | Acetone, 0 °C to rt | Powerful and fast; inexpensive reagents.[3][4] | Highly toxic (Cr(VI)); strongly acidic and harsh conditions; potential for over-oxidation or side reactions.[5] |
| Permanganate Oxidation | KMnO₄ | Aqueous base or acid, often with heating | Very strong oxidant; inexpensive. | Poor selectivity; can oxidize the methyl group or degrade the aromatic ring; generates MnO₂ waste.[6] |
For the target transformation, the Pinnick oxidation is the recommended method due to its unparalleled mildness and selectivity, which are crucial for a sterically hindered and electronically deactivated substrate like this compound.[7]
Mechanism Spotlight: The Pinnick Oxidation
The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the terminal oxidant under mildly acidic conditions.[1] The true active oxidant is chlorous acid (HClO₂), which is generated in situ from the protonation of chlorite by a buffer, typically a phosphate buffer.[2]
The mechanism proceeds via the following key steps:
-
Formation of the Active Oxidant: Sodium chlorite is protonated to form chlorous acid.
-
Nucleophilic Addition: The aldehyde carbonyl is attacked by chlorous acid to form a chlorite ester intermediate.
-
Pericyclic Fragmentation: The intermediate undergoes a concerted rearrangement where the aldehydic proton is transferred, leading to the formation of the carboxylic acid and hypochlorous acid (HOCl).[2]
A critical component of the modern Pinnick protocol is the inclusion of a scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid byproduct.[8] This prevents HOCl from reacting with the starting chlorite (which would generate explosive ClO₂) or causing undesired side reactions like electrophilic chlorination.[1]
Caption: Figure 1: Pinnick Oxidation Mechanism
Detailed Experimental Protocols
Protocol 1: Pinnick Oxidation (Recommended)
This protocol is optimized for the selective oxidation of this compound.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium chlorite is a strong oxidizing agent; do not mix it directly with organic materials or acids in concentrated form.
-
The reaction should be monitored for any unexpected temperature increases.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | C₈H₆Cl₂O | 189.04 | 10.0 | 1.89 g | 1.0 |
| Sodium Chlorite (80% tech.) | NaClO₂ | 90.44 | 15.0 | 1.69 g | 1.5 |
| Sodium Dihydrogen Phosphate | NaH₂PO₄ | 119.98 | 15.0 | 1.80 g | 1.5 |
| 2-Methyl-2-butene | C₅H₁₀ | 70.13 | 30.0 | 4.2 mL | 3.0 |
| tert-Butanol (t-BuOH) | C₄H₁₀O | 74.12 | - | 30 mL | - |
| Water (Deionized) | H₂O | 18.02 | - | 15 mL | - |
Experimental Workflow:
Caption: Figure 2: Pinnick Oxidation Workflow
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.89 g, 10.0 mmol).
-
Dissolution: Add tert-butanol (30 mL) and 2-methyl-2-butene (4.2 mL, 30.0 mmol). Stir until the aldehyde is fully dissolved.
-
Aqueous Reagent Preparation: In a separate beaker, dissolve sodium chlorite (1.69 g of 80% technical grade, ~15.0 mmol) and sodium dihydrogen phosphate (1.80 g, 15.0 mmol) in deionized water (15 mL).
-
Reaction Initiation: Slowly add the aqueous solution to the stirred solution of the aldehyde over 10-15 minutes at room temperature. The mixture may turn yellow.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.
-
Work-up & Quenching: Once the reaction is complete, cool the flask in an ice bath. Cautiously quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) dropwise until a KI-starch test paper no longer turns blue/black, indicating the absence of peroxides.
-
Isolation: Transfer the biphasic mixture to a separatory funnel. If significant t-butanol remains, it can be removed under reduced pressure. Add ethyl acetate (50 mL) and wash with water (2x 20 mL). Extract the aqueous layers with ethyl acetate (20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Cool to room temperature and then in an ice bath to induce crystallization. Collect the pure white crystals of 2,6-dichloro-4-methylbenzoic acid by vacuum filtration.
Expected Outcome:
-
Yield: 85-95%
-
Appearance: White crystalline solid.
Protocol 2: Jones Oxidation (Alternative)
This protocol should only be used when the Pinnick oxidation fails or for specific applications requiring these conditions.
Safety Precautions:
-
Extreme Hazard: Chromium (VI) compounds are highly toxic, carcinogenic, and corrosive. Handle exclusively in a fume hood with dedicated glassware. All chromium waste must be quenched and disposed of according to institutional hazardous waste protocols.
-
Exothermic Reaction: The addition of Jones reagent is highly exothermic. Maintain strict temperature control.[9]
Procedure Outline:
-
Preparation of Jones Reagent (2.7 M): In a beaker cooled in an ice bath, dissolve 26.7 g of chromium trioxide (CrO₃) in 70 mL of water. With vigorous stirring, slowly add 23 mL of concentrated sulfuric acid (H₂SO₄). Dilute with water to a final volume of 100 mL.[10]
-
Reaction: Dissolve this compound (1.89 g, 10.0 mmol) in 50 mL of acetone in a flask cooled to 0 °C.
-
Addition: Add the prepared Jones reagent dropwise to the aldehyde solution, ensuring the internal temperature does not exceed 10 °C. A color change from orange to green will be observed.[4]
-
Quenching: After the addition is complete and the starting material is consumed (TLC), quench the excess oxidant by the careful addition of isopropanol until the orange color is fully discharged.
-
Work-up: Filter the mixture to remove chromium salts. Concentrate the filtrate to remove most of the acetone. Extract the aqueous residue with ethyl acetate, dry, and concentrate to obtain the crude product.
-
Purification: Purify by recrystallization as described in Protocol 4.1.
Product Characterization
The identity and purity of the synthesized 2,6-dichloro-4-methylbenzoic acid should be confirmed using standard analytical techniques.
| Technique | Expected Result |
| Melting Point | Literature values should be consulted for comparison. |
| ¹H NMR | Expect signals corresponding to the aromatic protons and the methyl group protons. The carboxylic acid proton may be a broad singlet. |
| ¹³C NMR | Expect signals for the carboxyl carbon, the aromatic carbons (with distinct shifts for those bearing Cl, CH₃, and COOH), and the methyl carbon. |
| FT-IR (ATR) | Characteristic peaks: broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹), C-Cl stretches in the fingerprint region. |
References
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- Wikipedia. Jones oxidation.
- Chem-Station Int. Ed. Jones Oxidation. (2014).
- PSIBERG. Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. (2023).
- Tompkins, F. C. KINETICS OF THE OXIDATION OF ORGANIC COMPOUNDS BY POTASSIUM PERMANGAN- ATE. PART VI. BENZALDEHYDE. (1943). RSC Publishing.
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- YouTube. Pinnick Oxidation. (2019).
- UBC Library Open Collections. The mechanism of permanganate oxidations : pivalaldehyde, benzaldehyde and p-nitro-phenyltrifluoromethylcarbinol.
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- IRA Academico Research. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents.
- Wiberg, K. B., & Stewart, R. The Mechanisms of Permanganate Oxidation. I. The Oxidation of Some Aromatic Aldehydes. (1955). American Chemical Society.
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- Google Patents. US3542858A - Method for preparing 2,6-dichloro-4-nitrobenzoic acid and intermediate therefor.
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- Google Patents. CN105859549A - Method for synthesizing 2,6-dichloro p-toluic acid.
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- PubChem. 2,4-Dichloro-6-methylbenzoic acid | C8H6Cl2O2 | CID 243412.
- LibreTexts Chemistry. Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023).
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Protocol for Monitoring Reaction Progress of 2,6-Dichloro-4-methylbenzaldehyde
An Application Guide for Researchers
Abstract
This comprehensive guide details robust protocols for monitoring the chemical transformation of 2,6-Dichloro-4-methylbenzaldehyde (CAS: 116070-31-6), a key intermediate in pharmaceutical and fine chemical synthesis.[1] Effective reaction monitoring is critical for optimizing yield, minimizing impurity formation, and ensuring process safety and scalability. This document provides researchers, chemists, and process development professionals with a selection of validated analytical techniques, ranging from rapid qualitative assessments to precise quantitative and in-situ methods. The protocols are presented with an emphasis on the underlying scientific principles, causality behind experimental choices, and practical insights for troubleshooting and data interpretation.
Introduction: The Imperative for Reaction Monitoring
This compound is a substituted aromatic aldehyde whose reactivity is modulated by the electronic and steric effects of its substituents. The two ortho-chloro groups are strongly electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon, while the para-methyl group is weakly electron-donating. The ortho-chloro groups also provide significant steric hindrance around the aldehyde functionality. Understanding the progress of reactions involving this substrate—such as reductions, oxidations, or carbon-carbon bond-forming reactions—is essential for successful synthesis.[2][3][4]
Reaction monitoring provides critical, time-resolved data on the consumption of reactants, formation of products, and transient intermediates.[5] This information allows for:
-
Determination of Reaction Endpoint: Preventing unnecessary heating or extended reaction times that can lead to side-product formation.
-
Kinetic Analysis: Understanding the reaction rate, which is fundamental for process optimization and scale-up.[6][7]
-
Mechanism Elucidation: Identifying transient intermediates can offer insights into the reaction pathway.[5][8]
-
Process Safety and Control: Ensuring the reaction proceeds as expected and identifying any deviations in real-time.
This guide covers four primary analytical techniques, each with distinct advantages depending on the specific requirements of the research or process environment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 116070-31-6 | [1][9] |
| Molecular Formula | C₈H₆Cl₂O | [10] |
| Molecular Weight | 189.04 g/mol | [10] |
| IUPAC Name | This compound | [1] |
| Typical Analysis | HPLC, GC-MS, NMR, FTIR | [1] |
General Workflow for Selecting a Monitoring Technique
The choice of analytical method is dictated by the specific reaction, available equipment, and the level of detail required. The following diagram illustrates a general decision-making workflow.
Caption: Decision workflow for selecting an appropriate reaction monitoring technique.
Protocol 1: Thin-Layer Chromatography (TLC)
Principle: TLC is a rapid, inexpensive, and highly effective qualitative technique for monitoring reaction progress.[11] It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent). The polarity difference between the starting aldehyde and its potential products (e.g., a more polar alcohol after reduction, or a much more polar carboxylic acid after oxidation) allows for clear visual tracking of the reaction.[12]
Causality: The choice of eluent is paramount. A solvent system must be developed that provides a clear separation between the starting material and the product, with Retention Factor (Rƒ) values ideally between 0.2 and 0.8.[12] The use of a "co-spot" is a self-validating step to confirm the identity of the spots in the reaction mixture lane, preventing misinterpretation.[11][12]
Caption: Principle of TLC for reaction monitoring, showing starting material, co-spot, and reaction mixture lanes.
Experimental Protocol:
-
Prepare the TLC Chamber: Line a beaker or TLC tank with filter paper and add the chosen eluent (e.g., 7:3 Hexane:Ethyl Acetate as a starting point). The solvent level must be below the origin line on the TLC plate.[13] Cover the chamber to allow the atmosphere to saturate.
-
Prepare Samples:
-
Starting Material (SM): Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Reaction Mixture (RM): At timed intervals (t=0, 1h, 2h, etc.), withdraw a tiny aliquot (e.g., with a glass capillary) from the reaction.[11] Quench the aliquot in a small vial containing a suitable solvent if necessary.
-
-
Spot the TLC Plate: Using a pencil, lightly draw an origin line ~1 cm from the bottom of a silica gel TLC plate.[13]
-
Lane 1 (SM): Use a capillary to spot the starting material solution.
-
Lane 2 (Co-spot): Spot the SM solution, then carefully spot the RM solution directly on top of the SM spot.[12]
-
Lane 3 (RM): Spot the reaction mixture solution.
-
-
Develop the Plate: Place the spotted TLC plate in the prepared chamber and cover it. Allow the eluent to travel up the plate until it is ~1 cm from the top.[13]
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm), as the aromatic rings are UV-active.[14] Circle the visible spots with a pencil.
-
Interpret: The reaction is complete when the spot corresponding to the starting material (validated by the SM lane and the upper spot in the co-spot lane) is no longer visible in the RM lane, and a new product spot is clearly visible.[11][13]
Protocol 2: High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful quantitative technique that separates components of a mixture based on their interaction with a stationary phase (column) and a mobile phase. For this compound and its reaction products, Reversed-Phase HPLC (RP-HPLC) with a C18 column is typically employed. Detection via a UV detector is highly effective due to the aromatic nature of the analyte.
Causality: HPLC provides quantitative data by integrating the area of chromatographic peaks. This allows for precise determination of conversion and yield over time. A gradient elution is often preferred over isocratic elution to ensure good separation of components with different polarities and to shorten analysis time. Sample preparation, including quenching, dilution, and filtration, is critical to protect the HPLC column and ensure reproducible results.
Experimental Protocol:
-
Instrument Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Mobile Phase B: Acetonitrile or Methanol (HPLC Grade) with 0.1% of the same acid.
-
Detector: UV-Vis Detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Sample Preparation:
-
At each time point, withdraw a precise aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 10 mL) of a suitable solvent (e.g., acetonitrile) in a volumetric flask. This stops the reaction and prepares the sample for analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Method Parameters (Example Gradient):
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 1.0 |
| 15.0 | 10 | 90 | 1.0 |
| 17.0 | 10 | 90 | 1.0 |
| 17.1 | 90 | 10 | 1.0 |
| 20.0 | 90 | 10 | 1.0 |
-
Analysis:
-
Inject a standard of pure this compound to determine its retention time.
-
Inject the prepared samples from each reaction time point.
-
-
Data Interpretation: Monitor the decrease in the peak area of the starting material and the corresponding increase in the peak area of the product(s) over time. The percentage conversion can be calculated based on the relative peak areas (assuming similar response factors) or more accurately using a calibration curve.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is ideal for analyzing volatile and thermally stable compounds.[15] The sample is vaporized and separated in a capillary column based on boiling point and polarity. The separated components then enter a mass spectrometer, which provides mass information for identification and structure elucidation.[16]
Causality: GC-MS offers a dual benefit: the chromatogram (GC) provides quantitative data on reaction progress, while the mass spectrum (MS) confirms the identity of the starting material, product, and any byproducts by providing their molecular weight and fragmentation patterns. This is invaluable for identifying unexpected outcomes. The choice of a temperature program is crucial for achieving good separation of all components.
Experimental Protocol:
-
Instrument Setup:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm x 0.25 µm).[17]
-
Carrier Gas: Helium or Hydrogen.
-
Injector: Split/Splitless, operated at a temperature high enough to ensure vaporization (e.g., 250 °C).
-
Oven Program (Example): Start at 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).[17]
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of e.g., 40-400 amu.
-
-
Sample Preparation:
-
Withdraw an aliquot from the reaction at a specific time point.
-
Quench the reaction in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water or brine.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the organic layer to a new vial. An internal standard can be added at this stage for precise quantification.[17]
-
Dilute as necessary and transfer to a GC vial.
-
-
Analysis:
-
Inject a standard of the starting material to determine its retention time and mass spectrum.
-
Inject the prepared samples from the reaction time points.
-
-
Data Interpretation: Track the disappearance of the starting material's peak in the total ion chromatogram (TIC). Confirm the identity of the product peak by comparing its mass spectrum to a known standard or by interpreting its fragmentation pattern.
Protocol 4: In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: In-situ FTIR spectroscopy allows for continuous, real-time monitoring of a reaction without the need for sampling.[18] An Attenuated Total Reflectance (ATR) probe is inserted directly into the reaction vessel, and spectra are collected at regular intervals.[5] The progress is monitored by tracking changes in the intensity of characteristic infrared absorption bands.[19]
Causality: This technique is exceptionally powerful for studying sensitive or rapid reactions where taking an offline sample would perturb the system or be impractical.[18] For reactions of this compound, one can monitor the disappearance of the distinct aldehyde C=O stretching frequency (typically ~1700 cm⁻¹) and the appearance of a new functional group's band, such as the broad O-H stretch of an alcohol product (~3300 cm⁻¹). This provides direct, mechanistic insight in real-time.[5]
Experimental Protocol:
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with a fiber-optic ATR probe (e.g., ReactIR).[20]
-
Carefully insert and secure the probe into the reaction vessel, ensuring the ATR crystal is fully submerged in the reaction mixture.
-
-
Data Acquisition:
-
Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction (e.g., by adding the final reagent or starting the heat).
-
Initiate the reaction.
-
Begin collecting spectra at regular intervals (e.g., every 1-5 minutes). The software will automatically subtract the background, showing only the changes as the reaction proceeds.
-
-
Data Interpretation:
-
Identify the key spectral bands for the starting material (e.g., aldehyde C=O stretch) and the expected product (e.g., alcohol O-H stretch or carboxylic acid C=O stretch).
-
Use the instrument software to create concentration-time profiles by plotting the intensity (peak height or area) of these key bands versus time.
-
The reaction is complete when the starting material's profile platens at or near zero intensity, and the product's profile reaches a maximum and remains constant. For quantitative analysis, these in-situ results can be validated against offline techniques like HPLC or GC.[18]
-
Conclusion
The effective monitoring of reactions involving this compound is achievable through a variety of well-established analytical techniques. The choice of method—TLC, HPLC, GC-MS, or in-situ FTIR—should be guided by the specific goals of the analysis, whether for rapid qualitative checks, precise quantitative kinetics, or real-time mechanistic studies. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can gain deeper insights into their chemical processes, leading to improved outcomes in synthesis and development.
References
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- In-situ spectroscopic technique for characterising & studying heterogeneous c
- In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy.
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- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- This compound | 116070-31-6. ChemicalBook.
- Supplementary Material (ESI)
- 2.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Colorimetric Recognition of Aldehydes and Ketones. University of Illinois.
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- Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones
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Large-Scale Synthesis of 2,6-Dichloro-4-methylbenzaldehyde Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This comprehensive technical guide provides detailed application notes and scalable protocols for the synthesis of 2,6-dichloro-4-methylbenzaldehyde and its derivatives, critical intermediates in the development of novel therapeutics and advanced materials. This document offers an in-depth exploration of viable synthetic strategies, emphasizing reaction mechanisms, process optimization, and large-scale production considerations. The protocols detailed herein are designed to be self-validating, with a focus on causality behind experimental choices to ensure reproducibility and high yields. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and chemical development.
Introduction
Substituted benzaldehydes are fundamental building blocks in modern organic synthesis, with broad applications in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Among these, this compound is a particularly valuable synthon due to the unique electronic and steric properties conferred by its substitution pattern. The presence of two ortho-chloro substituents sterically hinders the aldehyde group, influencing its reactivity and providing a scaffold for the synthesis of complex molecular architectures. This guide outlines two robust and scalable synthetic routes for the preparation of this compound, followed by a discussion of its derivatization and applications, particularly in the context of medicinal chemistry.[3][4]
Synthetic Strategies for this compound
Two primary strategies for the large-scale synthesis of the target compound are presented: Strategy A , involving the direct formylation of a commercially available precursor, and Strategy B , a multi-step approach centered around the oxidation of a benzylic alcohol intermediate.
Strategy A: Direct Formylation of 1,3-Dichloro-5-methylbenzene
This strategy leverages the direct introduction of a formyl group onto the aromatic ring of 1,3-dichloro-5-methylbenzene. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds and is a suitable choice for this transformation.[5][6]
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Application Notes and Protocols for the Asymmetric Synthesis Involving 2,6-Dichloro-4-methylbenzaldehyde
Abstract
2,6-Dichloro-4-methylbenzaldehyde (CAS No. 116070-31-6) is a sterically hindered aromatic aldehyde that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring two ortho-chloro substituents, presents significant challenges and opportunities in stereocontrolled reactions. This guide provides in-depth application notes and detailed experimental protocols for key asymmetric transformations involving this substrate. We will focus on two cornerstone carbon-carbon bond-forming reactions: the organocatalytic asymmetric Aldol reaction and the transition metal-catalyzed asymmetric Henry (Nitroaldol) reaction. The causality behind experimental design, catalyst selection, and reaction optimization is discussed to provide researchers, scientists, and drug development professionals with a robust framework for synthesizing high-value chiral molecules.
Introduction: The Strategic Importance of this compound
The synthesis of single-enantiomer compounds is a cornerstone of modern drug development, as the biological activity and toxicological profile of a molecule are often dictated by its absolute stereochemistry. Asymmetric catalysis, which utilizes small amounts of a chiral catalyst to generate large quantities of an enantioenriched product, has become an indispensable tool.[3][4] Organocatalysis, in particular, has gained prominence due to its operational simplicity, low toxicity, and stability to air and moisture.[5]
This compound is a particularly interesting substrate for asymmetric synthesis. The two chlorine atoms flanking the aldehyde group exert a strong steric and electronic influence. This steric hindrance can impede the approach of nucleophiles, often requiring highly active and well-designed catalytic systems to achieve high conversion and stereoselectivity. However, this same steric bulk can also be an advantage, as it can enhance facial discrimination in the transition state, leading to higher levels of enantioselectivity when the correct catalyst is employed. This guide explores proven strategies to harness these properties for the synthesis of valuable chiral synthons.
Organocatalytic Asymmetric Aldol Reaction: Proline-Catalyzed Synthesis of Chiral β-Hydroxy Ketones
The asymmetric aldol reaction is one of the most powerful methods for constructing chiral β-hydroxy carbonyl motifs, which are prevalent in polyketide natural products and pharmaceuticals.[6] The use of the simple amino acid L-proline as a catalyst, a landmark discovery in organocatalysis, proceeds through an enamine-based mechanism and offers a direct, atom-economical route to these structures without the need for pre-formed enolates.[7][8]
Causality and Mechanistic Insight
The catalytic cycle, as proposed by List and Houk, involves the formation of a chiral enamine intermediate between the ketone donor (e.g., acetone) and the proline catalyst. This enamine then attacks the aldehyde acceptor. The stereochemical outcome is dictated by a highly organized, hydrogen-bonded transition state where the carboxylic acid group of proline activates the aldehyde and directs the nucleophilic attack to one of its enantiotopic faces.[8][9] For a sterically demanding substrate like this compound, the catalyst must effectively bind and orient the aldehyde to overcome the steric repulsion from the ortho-chloro groups. Proline's rigid pyrrolidine ring and bifunctional nature make it an excellent candidate for this challenge.
Caption: General workflow for the Cu-catalyzed asymmetric Henry reaction.
Data Presentation: Representative Results for Catalyst Screening
The choice of chiral ligand is critical for achieving high stereoselectivity. The table below presents representative data, based on literature precedents for similar substrates, for the asymmetric Henry reaction between this compound and nitromethane.
[10]| Entry | Chiral Ligand | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | |:-----:|:---------------:|:-------------------------:|:-------:|:--------:|:---------:|:------:| | 1 | Ligand A | 10 | EtOH | 48 | 85 | 88 | | 2 | Ligand B | 10 | THF | 48 | 78 | 92 | | 3 | Ligand C | 10 | EtOH | 24 | 91 | 95 | | 4 | Ligand C | 5 | EtOH | 36 | 89 | 94 |
Experimental Protocol 2: Asymmetric Henry Reaction
This protocol details a procedure using an in situ generated chiral copper catalyst.
Materials and Reagents:
-
This compound (0.5 mmol, 94.5 mg)
-
Chiral Bis(β-amino alcohol) Ligand (e.g., Ligand C from table) (0.055 mmol)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.05 mmol, 10.0 mg)
-
Nitromethane (2.5 mmol, 0.135 mL)
-
Ethanol (EtOH), absolute (2.0 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry 10 mL vial, dissolve the chiral ligand (0.055 mmol) and Cu(OAc)₂·H₂O (10.0 mg, 0.05 mmol) in absolute ethanol (2.0 mL).
-
Stir the mixture at room temperature for 30 minutes. The solution should turn a deep blue or green, indicating complex formation.
-
To this catalyst solution, add this compound (94.5 mg, 0.5 mmol).
-
Add nitromethane (0.135 mL, 2.5 mmol) dropwise to the reaction mixture.
-
Seal the vial and stir at room temperature (approx. 25 °C) for 24-48 hours. Monitor the reaction by TLC.
-
After the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, wash with brine (1 x 10 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-nitro alcohol.
-
Validation: Confirm the structure by NMR and mass spectrometry. Determine the enantiomeric excess (ee) using chiral HPLC.
Conclusion and Future Perspectives
This compound is a versatile substrate for constructing complex chiral molecules, provided that robust catalytic systems are employed to overcome its inherent steric hindrance. This guide has detailed two highly reliable and stereoselective protocols for the asymmetric aldol and Henry reactions, which serve as foundational methods for accessing valuable chiral β-hydroxy ketones and β-nitro alcohols. The principles and methodologies described herein can be extended to other important transformations, such as asymmetric Michael additions, Friedel-Crafts alkylations, [11]and the addition of organometallic reagents, [12]further broadening the synthetic utility of this important building block in medicinal and materials chemistry.
References
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Application Notes and Protocols: Photochemical Reactions of 2,6-Dichloro-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Photochemical Potential of a Sterically Hindered Aromatic Aldehyde
2,6-Dichloro-4-methylbenzaldehyde is an aromatic aldehyde characterized by significant steric hindrance around the carbonyl group due to the two ortho-chloro substituents. This structural feature, combined with the electronic effects of the chloro and methyl groups, imparts unique photochemical reactivity to the molecule. Understanding these photochemical pathways is crucial for leveraging this compound in synthetic organic chemistry, materials science, and drug development. This guide provides a comprehensive overview of the anticipated photochemical reactions of this compound, supported by established principles of aromatic aldehyde photochemistry, and offers detailed protocols for conducting such transformations.
Upon absorption of ultraviolet (UV) light, this compound is promoted to an electronically excited state. The subsequent fate of this excited molecule can involve a variety of processes, including intersystem crossing to a triplet state, hydrogen abstraction, and participation in cycloaddition reactions. The substitution pattern of this particular benzaldehyde derivative suggests that certain pathways may be favored over others.
Core Photochemical Principles and Expected Reactivity
The photochemistry of benzaldehydes is rich and has been extensively studied. Aromatic aldehydes can act as potent photoinitiators for various chemical transformations.[1] The initial step in many of these reactions is the excitation of the aldehyde to its singlet excited state (S1), which can then undergo intersystem crossing to the more stable triplet state (T1).
Excited State Dynamics
The photophysical properties of this compound are expected to be influenced by its substitution pattern. The chlorine and methyl groups can affect the energy levels of the n,π* and π,π* excited states, which in turn dictates the reactivity.
Diagram: Jablonski Diagram for this compound
Caption: Simplified Jablonski diagram illustrating the key photophysical processes for an aromatic aldehyde.
Expected Photochemical Transformations
Based on the literature for substituted benzaldehydes, the following photochemical reactions are plausible for this compound:
-
Photoreduction and Radical Formation: In the presence of a hydrogen donor solvent (e.g., isopropanol, toluene), the excited triplet state of the aldehyde can abstract a hydrogen atom to form a ketyl radical. This is a common pathway for aromatic ketones and aldehydes.[1] The resulting benzoyl-type radical can then participate in a variety of subsequent reactions.
-
Photocycloaddition Reactions: Ortho-substituted benzaldehydes have been shown to undergo photocycloaddition reactions.[2] For instance, ortho-methyl substituted benzaldehydes react with alkenes to form oxetanes (the Paternò–Büchi reaction).[2] Given the ortho-chloro substituents, intramolecular photocycloadditions could also be explored if a suitable tethered reactive partner is present in the molecule.
-
Photooxidation to Carboxylic Acid: A general protocol for the photoinduced aerobic oxidation of aldehydes to carboxylic acids has been developed.[3] This reaction proceeds via a radical mechanism initiated by light, where the aldehyde is converted to a benzoyl radical that then reacts with molecular oxygen.[3]
Experimental Protocols
The following protocols are designed as starting points for investigating the photochemical reactions of this compound. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including UV-blocking safety glasses.
Protocol 1: Photoreduction in a Hydrogen-Donating Solvent
Objective: To investigate the formation of radical species and potential reduction products through hydrogen abstraction.
Materials:
-
This compound
-
Isopropanol (reagent grade)
-
Quartz reaction vessel
-
UV photoreactor (e.g., Rayonet reactor with 300 nm or 350 nm lamps)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
Analytical instruments (GC-MS, NMR)
Procedure:
-
Dissolve this compound (1.0 mmol) in isopropanol (50 mL) in a quartz reaction vessel equipped with a magnetic stir bar.
-
Purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.
-
Seal the reaction vessel and place it in the photoreactor.
-
Irradiate the solution with UV light (e.g., 350 nm) at room temperature with continuous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) and analyzing them by TLC or GC-MS.
-
Upon completion or after a set time (e.g., 24 hours), stop the irradiation.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Analyze the crude product mixture by NMR and GC-MS to identify the products.
Expected Outcome: Formation of products resulting from the coupling of the ketyl radical or other radical intermediates.
Diagram: Experimental Setup for Photoreduction
Caption: Schematic of a typical photochemical reaction setup.
Protocol 2: [2+2] Photocycloaddition with an Alkene (Paternò–Büchi Reaction)
Objective: To synthesize an oxetane derivative via a [2+2] photocycloaddition reaction.
Materials:
-
This compound
-
2,3-Dimethyl-2-butene (or other electron-rich alkene)
-
Benzene or Acetonitrile (spectroscopic grade)
-
Pyrex reaction vessel (to filter out short-wavelength UV)
-
UV photoreactor (e.g., medium-pressure mercury lamp)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
Column chromatography supplies (silica gel, solvents)
-
Analytical instruments (GC-MS, NMR)
Procedure:
-
In a Pyrex reaction vessel, dissolve this compound (1.0 mmol) and a stoichiometric excess of the alkene (e.g., 5.0 mmol of 2,3-dimethyl-2-butene) in benzene or acetonitrile (50 mL).
-
Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes.
-
Seal the vessel and irradiate with a medium-pressure mercury lamp while maintaining the temperature at around 20-25 °C with external cooling if necessary.
-
Monitor the reaction by TLC or GC, observing the consumption of the aldehyde.
-
Once the reaction is complete, evaporate the solvent and excess alkene.
-
Purify the resulting crude product by column chromatography on silica gel.
-
Characterize the structure of the isolated oxetane product(s) using NMR spectroscopy and mass spectrometry.
Causality Behind Experimental Choices:
-
Pyrex Vessel: Using a Pyrex vessel filters out high-energy UV light that could lead to unwanted side reactions.
-
Alkene Excess: A stoichiometric excess of the alkene helps to drive the reaction towards the desired product and minimize side reactions of the aldehyde.
-
Solvent Choice: Benzene and acetonitrile are common solvents for photocycloadditions as they are relatively inert under these conditions.
Protocol 3: Photoinduced Aerobic Oxidation to 2,6-Dichloro-4-methylbenzoic Acid
Objective: To synthesize the corresponding carboxylic acid via photooxidation.[3]
Materials:
-
This compound
-
Water (deionized)
-
Ethyl acetate (for extraction)
-
1 M Sodium hydroxide solution
-
1 M Hydrochloric acid solution
-
Open-to-air reaction vessel (e.g., a beaker or flask)
-
UV LED lamp (360-365 nm)
-
Magnetic stirrer and stir bar
-
Oxygen balloon (optional, for enhanced oxygen supply)
-
Separatory funnel
-
Analytical instruments (LC-MS, NMR)
Procedure:
-
Suspend this compound (0.5 mmol) in water (2.0 mL) in an open reaction vessel.
-
Vigorously stir the mixture under an oxygen atmosphere (an oxygen balloon can be attached) and irradiate with a 360-365 nm LED lamp for approximately 30 hours.[3]
-
After the reaction, adjust the pH of the mixture to ~12 with 1 M NaOH to deprotonate the carboxylic acid, making it water-soluble.
-
Wash the aqueous phase with ethyl acetate (2 x 5 mL) to remove any unreacted aldehyde.
-
Acidify the aqueous phase to pH ~2 with 1 M HCl to protonate the carboxylic acid, causing it to precipitate or become extractable.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the resulting solid/oil to confirm the formation of 2,6-Dichloro-4-methylbenzoic acid.
Data Presentation and Expected Results
| Reaction Type | Reactants | Potential Major Product(s) | Key Analytical Techniques |
| Photoreduction | This compound, Isopropanol | Pinacol-type coupled products, reduced alcohol | GC-MS, ¹H NMR, ¹³C NMR |
| [2+2] Photocycloaddition | This compound, Alkene | Oxetane | GC-MS, ¹H NMR, ¹³C NMR, COSY, HSQC |
| Photooxidation | This compound, O₂ | 2,6-Dichloro-4-methylbenzoic acid | LC-MS, ¹H NMR, IR Spectroscopy |
Troubleshooting and Considerations
-
Low Reaction Rates: The steric hindrance from the ortho-chloro groups may slow down reaction rates. Longer irradiation times or the use of a photosensitizer might be necessary.
-
Side Reactions: Photochemical reactions can sometimes lead to a mixture of products. Careful monitoring and purification are essential. For instance, in photoreduction, solvent-adducts might form.
-
Quantum Yield: For quantitative studies, the quantum yield of the reaction can be determined using a chemical actinometer to measure the photon flux of the light source.
Conclusion
The photochemical reactions of this compound offer a promising avenue for the synthesis of novel and complex molecules. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich photochemistry of this sterically hindered aromatic aldehyde. By carefully controlling reaction conditions, it is possible to selectively drive the reaction towards desired products, opening up new possibilities in synthetic chemistry and drug discovery.
References
- Photocycloaddition of ortho-methyl substituted benzaldehydes to 2,3-dimethylbut-2-ene.
- Reaction Cascades Initiated by Intramolecular ortho Photocycloadditions: Studies on Totalsynthetic Applications and Catalysis.
- Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. ACS Sustainable Chemistry & Engineering. [Link]
- Aldehydes as powerful initiators for photochemical transformations. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]
- 2. Photocycloaddition of ortho-methyl substituted benzaldehydes to 2,3-dimethylbut-2-ene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving the yield of 2,6-Dichloro-4-methylbenzaldehyde synthesis
Welcome to the Technical Support Center for the synthesis of 2,6-Dichloro-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical application, ensuring your synthesis is both successful and efficient.
Introduction to this compound Synthesis
This compound is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation, while conceptually straightforward, can present several practical challenges that affect yield and purity. The most common synthetic routes involve the formylation of an electron-rich aromatic precursor or the oxidation of the corresponding benzyl alcohol. This guide will focus on troubleshooting these common pathways to help you optimize your experimental outcomes.
Section 1: Troubleshooting Guide - Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds.[1] It involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3] While effective, the reaction's success is highly dependent on careful control of conditions.
Q1: Why is my yield of this compound consistently low?
Low yield is the most common issue and can stem from several factors. Systematically investigating these potential causes is key to improving your results.
Answer:
A low yield can be attributed to three primary areas: suboptimal Vilsmeier reagent formation, inefficient electrophilic substitution, or issues during workup and purification.
-
Ineffective Vilsmeier Reagent Formation: The Vilsmeier reagent ((Chloromethylene)dimethyliminium Chloride) is a moisture-sensitive electrophile.[1]
-
Cause: Presence of water or other protic impurities in your DMF or reaction flask will consume the POCl₃ and quench the Vilsmeier reagent as it forms.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried prior to use. Use anhydrous DMF, preferably from a freshly opened bottle or one stored over molecular sieves. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
-
Poor Reactivity of the Aromatic Substrate: The Vilsmeier reagent is a relatively weak electrophile.[5] Therefore, the reaction is most effective on electron-rich aromatic systems.[3] While 1,3-dichloro-5-methylbenzene is activated by the methyl group, the two chlorine atoms are deactivating.
-
Cause: Insufficient reaction time or temperature may not be enough to drive the reaction to completion with this moderately activated substrate.
-
Solution: Consider increasing the reaction time or gently warming the reaction mixture after the initial addition. Reaction temperatures can range from 0°C up to 80°C depending on the substrate's reactivity.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Suboptimal Stoichiometry: The ratio of reactants is critical.
-
Cause: Using too little POCl₃ or DMF will result in incomplete conversion. Conversely, a large excess can lead to side reactions.
-
Solution: A slight excess of the Vilsmeier reagent is often beneficial. A common starting point is using 1.5 equivalents of the pre-formed Vilsmeier reagent or generating it in situ with 1.5 equivalents of POCl₃ relative to your aromatic substrate.[1]
-
-
Hydrolysis and Workup Issues: The final step is the hydrolysis of the iminium intermediate to the aldehyde.[5]
-
Cause: Incomplete hydrolysis can leave iminium salts or other intermediates in your crude product, reducing the yield of the desired aldehyde. An overly aggressive or poorly controlled quench can also lead to degradation.
-
Solution: After the reaction is complete, the mixture should be quenched by carefully pouring it onto ice. The subsequent hydrolysis is often facilitated by adding an aqueous solution of a base like sodium acetate and stirring until the intermediate is fully converted to the aldehyde.[1]
-
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting logic for low yield in Vilsmeier-Haack synthesis.
Q2: My reaction produces a dark, tarry mixture. What went wrong?
Answer:
Formation of tar or dark polymeric material is usually a sign of side reactions, often caused by excessive heat or the presence of impurities.
-
Cause 1: Uncontrolled Exotherm: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic. Adding the POCl₃ too quickly or at too high a temperature can lead to uncontrolled polymerization of DMF or side reactions with the aromatic substrate.
-
Solution: Always add the POCl₃ dropwise to the DMF at 0°C (ice bath). Maintain this temperature throughout the addition and for a short period afterward before allowing the reaction to proceed.
-
-
Cause 2: Reaction Temperature Too High: While gentle heating can improve the rate of formylation for deactivated substrates, excessive temperatures can promote polymerization and decomposition.
-
Solution: If heating is required, increase the temperature gradually and monitor the reaction closely by TLC. Avoid temperatures above 80°C unless literature for your specific substrate suggests it is necessary.[2]
-
-
Cause 3: Impure Starting Materials: Acidic or other reactive impurities in your starting 1,3-dichloro-5-methylbenzene can catalyze polymerization under the reaction conditions.
-
Solution: Ensure your starting material is pure. If necessary, purify it by distillation or recrystallization before use.
-
Q3: What are the common impurities and how can I purify the final product?
Answer:
Even with a successful reaction, the crude product will contain impurities that need to be removed.
-
Common Impurities:
-
Unreacted Starting Material: 1,3-dichloro-5-methylbenzene.
-
Residual DMF: From its use as a reagent and solvent.
-
Hydrolysis Byproducts: Incomplete hydrolysis of the iminium intermediate can leave residual amino compounds.[4]
-
Isomeric Byproducts: While formylation is directed by the methyl group to the position between the two chlorine atoms, trace amounts of other isomers are possible, though generally low.
-
-
Purification Methods:
-
Extraction and Washing: After quenching, a standard aqueous workup is essential. Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water to remove DMF, a dilute acid (e.g., 0.1 N HCl) to remove basic impurities, and finally with brine.[4][6]
-
Crystallization: This is a highly effective method for purifying solid products. This compound is a crystalline solid, making this an ideal technique.[7] A solvent system like ethanol/water or hexane/ethyl acetate can be effective.
-
Silica Gel Column Chromatography: If crystallization does not provide sufficient purity, column chromatography is the next step.[1] A non-polar eluent system, such as hexane with a small percentage of ethyl acetate, will typically separate the non-polar starting material from the more polar aldehyde product.
-
Section 2: Troubleshooting Guide - Oxidation of 2,6-Dichloro-4-methylbenzyl Alcohol
An alternative route to the target aldehyde is the oxidation of the corresponding alcohol. The main challenge here is achieving complete conversion without over-oxidation.[8]
Q1: My oxidation is incomplete, leaving significant starting alcohol.
Answer:
This indicates that the oxidizing agent is not potent enough or is being consumed before the reaction is complete.
-
Cause 1: Insufficient Oxidant: The stoichiometry may be incorrect, or the oxidant may have degraded during storage.
-
Solution: Use a modest excess (e.g., 1.1-1.5 equivalents) of the oxidizing agent. Ensure the oxidant is fresh and has been stored correctly.
-
-
Cause 2: Inappropriate Reagent: Some mild oxidants may struggle with this sterically hindered benzyl alcohol.
-
Solution: If using a mild system like TEMPO/bleach, you may need to switch to a more robust reagent. Common and effective oxidants for primary alcohols include Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP), which are known to stop at the aldehyde stage.[8] Stronger reagents like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄) can also be used, but risk over-oxidation.[8][9]
-
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| PCC | CH₂Cl₂, Room Temp | Stops at aldehyde, reliable | Chromium waste is toxic |
| DMP | CH₂Cl₂, Room Temp | High yields, non-acidic, mild | Reagent is expensive |
| TEMPO (catalytic) | NaOCl, CH₂Cl₂/H₂O | Catalytic, avoids heavy metals | Can be slow, pH sensitive |
| KMnO₄ | Acetone, 0°C to RT | Inexpensive, powerful | High risk of over-oxidation |
Q2: I am observing over-oxidation to 2,6-Dichloro-4-methylbenzoic acid.
Answer:
This is a classic problem when oxidizing primary alcohols, especially if water is present in the reaction mixture and a strong oxidant is used.[8]
-
Cause: The initially formed aldehyde is hydrated in the presence of water to form a gem-diol, which is then further oxidized to the carboxylic acid.
-
Solution 1: Use a Milder, Anhydrous Reagent: The best way to prevent over-oxidation is to use a reagent that is selective for the aldehyde and works under anhydrous conditions. PCC and DMP are excellent choices for this purpose.[8][10]
-
Solution 2: Control Reaction Conditions: If using a stronger oxidant like KMnO₄, run the reaction at low temperatures (e.g., 0°C or below) and monitor carefully by TLC. Stop the reaction as soon as the starting alcohol is consumed. Ensure the reaction is performed under strictly anhydrous conditions if possible.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
For the Vilsmeier-Haack route, the ideal starting material is 1,3-dichloro-5-methylbenzene . For the oxidation route, you would start with 2,6-dichloro-4-methylbenzyl alcohol . The choice between routes often depends on the commercial availability and cost of these precursors.
Q2: What is the mechanism of the Vilsmeier-Haack reaction?
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, the active Vilsmeier reagent.[3][5]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the carbon of the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, and the resulting iminium ion is hydrolyzed during aqueous workup to yield the final aldehyde.[2]
Q3: Are there any specific safety precautions I should take?
Yes, absolutely.
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Chlorinated Solvents (e.g., Dichloromethane): are toxic and should be handled in a well-ventilated fume hood.
-
Chromium Reagents (e.g., PCC): are toxic and carcinogenic. Handle with extreme care and dispose of the waste according to institutional guidelines.
Q4: How can I monitor the reaction progress?
Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a silica gel plate alongside your starting material. Develop the plate in a suitable solvent system (e.g., 10% Ethyl Acetate in Hexane). The product aldehyde should have a lower Rf value (travel less far up the plate) than the starting material due to its increased polarity. The disappearance of the starting material spot indicates the reaction is complete.
Section 4: Detailed Experimental Protocols
Protocol 4.1: Synthesis via Vilsmeier-Haack Reaction
Caption: Experimental workflow for the Vilsmeier-Haack reaction.
Procedure:
-
To a flame-dried three-necked flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 10 eq).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise above 5°C.
-
Stir the mixture at 0°C for 30 minutes. A white solid (the Vilsmeier reagent) may form.
-
Add a solution of 1,3-dichloro-5-methylbenzene (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto a stirred slurry of crushed ice.
-
Add a saturated aqueous solution of sodium acetate (NaOAc) until the mixture is neutral or slightly basic. Stir vigorously for 1 hour to ensure complete hydrolysis.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).
-
Combine the organic layers and wash with water, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography.[1]
Protocol 4.2: Synthesis via Oxidation of 2,6-Dichloro-4-methylbenzyl Alcohol
Procedure using Pyridinium Chlorochromate (PCC):
-
In a flask, suspend Pyridinium Chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane (DCM).
-
Add a solution of 2,6-dichloro-4-methylbenzyl alcohol (1.0 eq) in DCM to the suspension in one portion.
-
Stir the mixture at room temperature for 2-4 hours. The mixture will turn into a dark brown, tarry-looking suspension.
-
Monitor the reaction by TLC until the starting alcohol is no longer visible.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Florisil to filter off the chromium residues.
-
Wash the plug thoroughly with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.[8]
References
- NROChemistry. Vilsmeier-Haack Reaction.
- J&K Scientific LLC. Vilsmeier-Haack Reaction.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Wikipedia. Gattermann reaction.
- Wikipedia. Vilsmeier–Haack reaction.
- PrepChem.com. Synthesis of 2,6-dichloro-4-methylbenzoyl chloride.
- Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- Gattermann Aldehyde Synthesis.
- Wikipedia. Rieche formylation.
- L.S.College, Muzaffarpur. Gattermann reaction.
- Common Organic Chemistry. Rieche Formylation.
- BYJU'S. Gattermann reaction examples.
- Unacademy. Gattermann Reaction.
- SynArchive. Rieche Formylation.
- SciSpace. Formylation and Dichloromethylation as Alternative Directions of the Rieche Reaction. A Novel Approach to the Synthesis of Sterically Hindered Aromatic Dialdehydes. (1993) | A. P. Yakubov | 2 Citations.
- Google Patents. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
- Organic Syntheses Procedure. 2-bromo-4-methylbenzaldehyde.
- Eureka | Patsnap. Preparation method for 2,6-dichloro-4-fluorobenzaldehyde.
- Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements.
- WIPO Patentscope. Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis.
- PMC - NIH. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions.
- aijcr. mild and efficient method for oxidation of alcohols in ionic liquid media.
- Organic Syntheses Procedure.
- Beilstein Journals. Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning.
- Chemistry LibreTexts. 17.7: Oxidation of Alcohols.
- Google Patents. CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene.
- PMC - NIH. Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism.
- Google Patents. CA1132612A - Process for the purification of benzaldehyde.
- PrepChem.com. Preparation of 2,6-dichlorobenzaldehyde.
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chalcogen.ro [chalcogen.ro]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2,6-Dichloro-4-Methylbenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and purification protocols for 2,6-dichloro-4-methylbenzoic acid, a key intermediate in the synthesis of fungicides like Zoxamide.[1] The primary challenge in its synthesis is often not the reaction itself, but the removal of structurally similar impurities. This document offers field-proven strategies to achieve high purity for your downstream applications.
Section 1: Frequently Asked Questions - Understanding the Impurity Profile
This section addresses the most common initial questions regarding contaminants in crude 2,6-dichloro-4-methylbenzoic acid.
Q1: What are the most likely impurities in my crude product?
A: The impurity profile is dictated by the synthetic route, but typically falls into several classes:
-
Unreacted Starting Materials: If synthesizing from p-toluic acid, residual starting material is a common impurity.[1][2] Its polarity and acidity are similar to the product, making it a challenge to remove by simple filtration.
-
Positional Isomers: Chlorination of an aromatic ring can lead to the formation of isomers. You may encounter monochlorinated species (e.g., 2-chloro-4-methylbenzoic acid) or other dichloro-isomers (e.g., 2,5- or 3,5-dichloro-4-methylbenzoic acid).[3][4] These are often the most difficult impurities to remove due to their very similar physical properties.
-
Over-chlorinated Products: Aggressive chlorination conditions can lead to the formation of trichloro-4-methylbenzoic acid species. Their higher molecular weight and differing polarity can sometimes be exploited for separation.
-
Residual Solvents & Reagents: Solvents used in the reaction (e.g., dichloroacetic acid) or workup (e.g., methanol, toluene) can be trapped in the crystalline matrix.[1][5]
Q2: How can I quickly assess the purity of my crude sample?
A: We recommend using Thin Layer Chromatography (TLC) for a rapid, qualitative assessment. It's an invaluable tool for visualizing the number of components in your mixture and optimizing a solvent system for preparative column chromatography if needed. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard method.[3]
Section 2: Core Purification Strategies & Protocols
Depending on the nature and quantity of the impurities, a single method or a combination of the following strategies will be required. The logical workflow below outlines a typical purification sequence.
Caption: General purification workflow for 2,6-dichloro-4-methylbenzoic acid.
Strategy 2.1: Acid-Base Extraction
Expertise & Experience: This technique is foundational for purifying carboxylic acids. It leverages the acidic proton of the carboxyl group to selectively move the target compound into an aqueous phase, leaving non-acidic impurities (like some neutral byproducts or starting materials) in the organic phase. We use a weak base like sodium bicarbonate to selectively deprotonate the carboxylic acid without reacting with less acidic phenolic impurities, if present.
Experimental Protocol:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel. Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas produced.
-
Causality: The bicarbonate deprotonates the benzoic acid, forming the water-soluble sodium 2,6-dichloro-4-methylbenzoate salt. Neutral impurities remain in the organic layer.
-
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery.
-
Washing (Optional): Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Re-precipitation: Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated hydrochloric acid (HCl) dropwise until no more precipitate forms (typically pH ~2).
-
Causality: Re-protonation of the carboxylate salt renders the product insoluble in water, causing it to precipitate out as a purified solid.
-
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water to remove residual salts, and dry thoroughly under vacuum.
Strategy 2.2: Recrystallization
Expertise & Experience: Recrystallization is a powerful technique for removing small amounts of impurities that are either more or less soluble than the product in a particular solvent.[6] The key is selecting a solvent in which the product is highly soluble at elevated temperatures but poorly soluble at low temperatures. For chlorinated benzoic acids, polar protic solvents or mixtures are often effective.[1]
Data Presentation: Solvent Selection Table
| Solvent | Boiling Point (°C) | Product Solubility | Impurity Solubility Notes |
| Methanol | 65 | Good when hot, poor when cold | Effective for removing less polar impurities. A patent suggests its use.[1] |
| Ethanol | 78 | Good when hot, poor when cold | Similar to methanol, slightly less volatile. |
| Water | 100 | Very low when cold, moderate when hot | Excellent for removing highly polar or ionic impurities.[6][7][8] |
| Toluene | 111 | Moderate when hot, poor when cold | Good for removing more polar impurities that remain in the solvent upon cooling. |
| Acetic Acid | 118 | High solubility | Often used in solvent mixtures; can be difficult to remove completely. |
Experimental Protocol:
-
Solvent Addition: Place the crude, dry acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., methanol).
-
Dissolution: Heat the mixture on a hot plate with stirring until it begins to boil. Add more solvent in small portions until the solid has just completely dissolved.
-
Trustworthiness: Using the absolute minimum amount of hot solvent is critical for maximizing recovery. An excess of solvent will keep more product dissolved upon cooling, lowering your yield.
-
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent to remove any supernatant containing dissolved impurities, and dry under vacuum.
Strategy 2.3: Chromatographic Purification
Expertise & Experience: When dealing with stubborn isomeric impurities, recrystallization and extraction may fail. In these cases, column chromatography is the most effective, albeit more labor-intensive, method.[9] The separation relies on the differential partitioning of the components between a stationary phase (typically silica gel) and a mobile phase.
Experimental Protocol:
-
TLC Analysis: First, determine an optimal mobile phase using TLC. A good system will show clear separation between the product spot and impurity spots, with an Rf value for the product of ~0.3-0.4. Common mobile phases include mixtures of hexane and ethyl acetate with a small amount of acetic acid to improve peak shape.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a glass column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a stronger solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure (if needed) to begin elution. Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Recovery: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified solid.
Section 3: Troubleshooting Guide
This section provides solutions to common issues encountered during the purification process.
Caption: Decision tree for addressing low purity after an initial purification attempt.
Q: My yield after recrystallization is very low. What happened? A: This is typically caused by one of three issues:
-
Using too much solvent: As noted in the protocol, excess solvent will retain more of your product in solution even after cooling.
-
Cooling too quickly: Rapid cooling can trap impurities and lead to smaller, less-recoverable crystals.
-
Inappropriate solvent choice: The product may be too soluble in the chosen solvent even at low temperatures. Try a less polar solvent or a solvent mixture.
Q: An oil formed during my recrystallization instead of crystals. What should I do? A: This is known as "oiling out" and happens when the melting point of the solid is lower than the boiling point of the solvent, or when the solution is supersaturated.
-
Solution 1: Add more solvent to the hot mixture to decrease saturation, then allow it to cool very slowly.
-
Solution 2: Re-heat the oiled solution until it is homogeneous again. Add a small amount of a co-solvent in which your compound is less soluble, and then cool slowly.
-
Solution 3: Allow the oil to cool, then scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.
Q: My NMR still shows an isomeric impurity after recrystallization and extraction. What is the next step? A: Isomers are notoriously difficult to separate by simple physical methods. This is the precise scenario where preparative column chromatography is required.[3][4] Refer to the protocol in Strategy 2.3 . In some specific cases for other substituted benzoic acids, selective salt formation with a chiral amine has been used to separate isomers, but this requires significant method development.[4][10]
References
- Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns.
- Hinze, W. L., & Armstrong, D. W. (1980). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Analytical Letters, 13(A12), 1093-1104. [Link]
- Hinze, W. L., & Armstrong, D. W. (1980). Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.
- Stamicarbon N.V. (1968). Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
- Rohm & Haas. (1970). Method for preparing 2,6-dichloro-4-nitrobenzoic acid and intermediate therefor.
- California Research Corp. (1966). Purification of benzoic acid.
- Jiangsu Changqing Agrochemical Co Ltd. (2013). Method for synthesizing 3,5-dichlorobenzoic acid.
- Weifang Rainbow Chemical Co Ltd. (2016). Method for synthesizing 2,6-dichloro p-toluic acid.
- Ley, S. V., & Yates, C. M. (2010). Purification of 2,4 Dichlorobenzoic Acid. Organic Process Research & Development, 14(1), 133-134. [Link]
- PrepChem. (n.d.). Synthesis of 2,6-dichloro-4-methylbenzoyl chloride. [Link]
- J&K Scientific. (n.d.). 2,6-Dichloro-4-methyl-benzoic acid. [Link]
- University Laboratory Manual. (n.d.).
- Ley, S. V., & Yates, C. M. (2010). Purification of 2,4 Dichlorobenzoic Acid.
- Chemsrc. (n.d.). 2,6-Dichloro-4-methyl-benzoic acid. [Link]
- XIN'AN NUOYA (BEIJING) CHEMICAL ENGINEERING TECHNOLOGY Co Ltd. (2015). Preparation method of 3,5-dichloro-4-methylbenzoic acid.
- PubChem. (n.d.). 2,6-Dichlorobenzoic acid.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
- Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. [Link]
- Smith, G., Wermuth, U. D., & Healy, P. C. (2007). Crystal structures of 2,6- And 3,5-dichlorobenzoic acids: Nonbonded Cl ⋯ Cl contacts. Journal of Molecular Structure, 837(1-3), 196-200. [Link]
- NIST. (n.d.). Benzoic acid, 2,6-dichloro-. NIST Chemistry WebBook. [Link]
- Wikipedia. (n.d.). p-Toluic acid. [Link]
- Apelblat, A. (2014). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
- Bayer Ag. (1999). Process for preparing 4, 5-dichloro-2-methylbenzoic acid.
Sources
- 1. CN105859549A - Method for synthesizing 2,6-dichloro p-toluic acid - Google Patents [patents.google.com]
- 2. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 3. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride - Google Patents [patents.google.com]
- 8. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,6-Dichloro-4-methylbenzaldehyde
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 2,6-Dichloro-4-methylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during its synthesis. The following question-and-answer guides provide in-depth, field-proven insights to help you optimize your reaction outcomes and streamline purification processes.
Overview of Synthetic Strategies & Common Byproducts
The synthesis of this compound can be approached through several primary routes. The choice of method often dictates the byproduct profile. Understanding the origin of these impurities is the first step toward their mitigation.
| Synthetic Method | Starting Material | Typical Reagents | Key Byproducts | Advantages/Disadvantages |
| Vilsmeier-Haack Formylation | 2,6-Dichlorotoluene | POCl₃, DMF | Unreacted Starting Material, Hydrolysis Intermediates | Good for electron-rich arenes; Reagent is a weak electrophile.[1][2] |
| Oxidation | 2,6-Dichloro-4-methylbenzyl alcohol | Various (e.g., PCC, MnO₂, TEMPO) | 2,6-Dichloro-4-methylbenzoic acid, Unreacted Alcohol | Can be high-yielding; Risk of over-oxidation.[3] |
| Side-Chain Chlorination & Hydrolysis | 2,6-Dichlorotoluene | Cl₂, Radical Initiator, then H₂O/Acid | Benzyl Chloride, Benzylidene Dichloride, Benzoic Acid derivatives | Multi-step process; Difficult to control chlorination.[4][5] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Route 1: Vilsmeier-Haack Formylation
This method involves the formylation of an electron-rich arene, in this case, 2,6-dichlorotoluene, using a Vilsmeier reagent (a chloroiminium salt) generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][6]
Question 1: After my Vilsmeier-Haack reaction, I see a significant amount of unreacted 2,6-dichlorotoluene in my crude product. How can I improve conversion and purify the final product?
Answer: This is a common issue stemming from the moderate reactivity of the 2,6-dichlorotoluene substrate and the nature of the Vilsmeier reagent, which is a relatively weak electrophile.[1][2]
Causality: The electron-withdrawing nature of the two chlorine atoms deactivates the aromatic ring, making the electrophilic aromatic substitution step sluggish. While the methyl group is activating and para-directing, its effect may not be sufficient to drive the reaction to completion under mild conditions. Incomplete reaction leaves you with the starting material, which can be challenging to separate from the product due to similar polarities.
Troubleshooting & Mitigation Protocol:
-
Increase Reagent Stoichiometry: Ensure an adequate excess of the Vilsmeier reagent is used. A common starting point is 1.5 equivalents of the pre-formed reagent or the individual components (POCl₃ and DMF).[1]
-
Elevate Reaction Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. Monitor the progress by TLC. However, be cautious, as excessive heat can lead to decomposition and the formation of tar-like byproducts.
-
Extend Reaction Time: If heating is undesirable, increasing the reaction time at room temperature can also improve conversion. A typical reaction may run for 6-12 hours.[1]
Purification Protocol: Removal of Unreacted Starting Material
If conversion remains incomplete, purification is necessary.
-
Initial Workup: After the reaction is complete, it is typically quenched by pouring it into a mixture of ice and a base (like sodium acetate or sodium bicarbonate) to hydrolyze the intermediate iminium salt and neutralize excess acid.[1]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Column Chromatography: This is the most effective method for separating the slightly more polar aldehyde product from the non-polar starting material.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A non-polar/slightly polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc/Hexanes and gradually increasing). The starting material will elute first.
-
Question 2: My product is showing a baseline, water-soluble impurity after workup. What is the likely cause and how can I prevent it?
Answer: This is often indicative of incomplete hydrolysis of the iminium salt intermediate or residual DMF.
Causality: The final step of the Vilsmeier-Haack reaction is the hydrolysis of the iminium ion that is formed on the aromatic ring.[6] If this hydrolysis is incomplete during the aqueous workup, the charged iminium salt can persist. This salt is highly polar and water-soluble. Alternatively, residual DMF, being water-miscible, can be trapped in the organic layer if washing is insufficient.
Troubleshooting & Mitigation Protocol:
-
Ensure Complete Hydrolysis: During the workup, after quenching the reaction, allow the mixture to stir vigorously for at least 30-60 minutes before extraction. This ensures the iminium intermediate is fully converted to the aldehyde.[1]
-
Thorough Washing: When performing the liquid-liquid extraction, wash the organic layer multiple times with water and then with brine. This will effectively remove any residual DMF and water-soluble salts.
-
Acidic Wash (Optional): A wash with dilute HCl can sometimes help break down any remaining complexed intermediates, but be sure to follow with a water and brine wash to remove the acid.
Route 2: Oxidation of 2,6-Dichloro-4-methylbenzyl alcohol
This route involves the oxidation of the primary alcohol to the corresponding aldehyde. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid.
Question 1: My primary byproduct is 2,6-dichloro-4-methylbenzoic acid. How can I prevent this over-oxidation?
Answer: The formation of the carboxylic acid is a classic side reaction in the oxidation of primary alcohols to aldehydes. The aldehyde product itself is susceptible to further oxidation.
Causality: Strong oxidizing agents (like KMnO₄ or Jones reagent) or harsh reaction conditions (high temperature, prolonged reaction times) will readily convert the intermediate aldehyde to the more stable carboxylic acid. Even milder oxidants can cause this if not properly controlled.
Mitigation Strategies:
-
Choice of Oxidant: Employ a milder, more selective oxidizing agent.
-
Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) in dichloromethane are classic reagents for stopping the oxidation at the aldehyde stage.
-
Manganese dioxide (MnO₂) is effective for benzylic alcohols but may require a large excess and longer reaction times.
-
TEMPO-catalyzed systems (e.g., with NaOCl or Cu(I)/O₂) are highly efficient and selective under mild conditions, often at room temperature, with water being the only byproduct.[3]
-
-
Control Reaction Conditions:
-
Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to reduce the rate of over-oxidation.
-
Monitoring: Carefully monitor the reaction progress by TLC. As soon as the starting alcohol is consumed, quench the reaction immediately to prevent further oxidation of the product.
-
Workflow for Preventing Over-oxidation
Caption: Decision workflow for minimizing carboxylic acid formation.
Question 2: How can I effectively remove both the unreacted starting alcohol and the carboxylic acid byproduct from my desired aldehyde?
Answer: A combination of chemical and physical separation techniques is highly effective.
Purification Protocol: Sequential Separation
-
Acid-Base Extraction (to remove acid):
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer. The aldehyde and alcohol will remain in the organic layer.
-
Separate the layers. Repeat the wash 2-3 times.
-
Wash the organic layer with water and then brine, and dry over anhydrous sodium sulfate.
-
-
Chromatography or Recrystallization (to remove alcohol):
-
After removing the acid, the remaining mixture contains the aldehyde and the unreacted alcohol.
-
Column Chromatography: The aldehyde is less polar than the alcohol. Using a silica gel column with a hexanes/ethyl acetate eluent system, the aldehyde will elute before the starting alcohol.
-
Recrystallization: If the product is solid at room temperature and the impurity levels are not too high, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/isopropanol) can be an effective purification method.
-
Route 3: Side-Chain Chlorination & Hydrolysis
This industrial method involves the free-radical chlorination of the methyl group on 2,6-dichlorotoluene to form the gem-dichloro intermediate (2,6-dichloro-4-methylbenzylidene dichloride), which is then hydrolyzed.[5]
Question: My hydrolyzed product is a complex mixture containing the target aldehyde, the corresponding alcohol, and the carboxylic acid. What caused this, and can it be fixed?
Answer: This outcome points directly to poor control during the initial free-radical chlorination step.
Causality: Free-radical chlorination is notoriously difficult to control stoichiometrically.
-
Under-chlorination: If the reaction is stopped too early, a significant amount of the mono-chlorinated species (2,6-dichloro-4-methylbenzyl chloride) will be present. Hydrolysis of this species yields 2,6-dichloro-4-methylbenzyl alcohol .
-
Target Reaction: The desired reaction produces the di-chlorinated species (2,6-dichloro-4-methylbenzylidene dichloride). Hydrolysis yields the target This compound .
-
Over-chlorination: If the reaction proceeds for too long, the tri-chlorinated species (2,6-dichloro-4-methylbenzotrichloride) will form. Its hydrolysis yields 2,6-dichloro-4-methylbenzoic acid .
Mitigation & Troubleshooting:
Controlling the initial chlorination is key. This involves careful monitoring of the reaction by Gas Chromatography (GC) or ¹H NMR to determine the relative ratios of the chlorinated species. The flow of chlorine gas and the intensity of the light source must be precisely regulated.[5]
If you are already faced with the mixed product, the purification strategy outlined in the Oxidation Route, Question 2 (sequential acid-base extraction followed by column chromatography) is the most viable path to isolate the desired aldehyde.
References
- Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
- Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene. (2017). CN106588602A. Google Patents.
- Vilsmeier–Haack reaction. (2023). In Wikipedia.
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- Rajput, A. P., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
- Reddy, C. B. R., Reddy, S. R., & Naidu, S. (2016). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistryOpen, 5(5), 462–466.
- Preparation method of 2, 6-dichlorobenzaldehyde. (2013). CN103396301A. Google Patents.
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. One moment, please... [chemistrysteps.com]
- 3. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene - Google Patents [patents.google.com]
- 5. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Condensations with 2,6-Dichloro-4-methylbenzaldehyde
Welcome to the technical support center for optimizing reactions involving 2,6-dichloro-4-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered and electronically modulated substrate. Here, we address common issues encountered during condensation reactions in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Core Challenge: The Impact of Steric Hindrance and Electronic Effects
Before diving into specific troubleshooting scenarios, it's crucial to understand the inherent reactivity of this compound. The two chlorine atoms in the ortho positions to the aldehyde create significant steric bulk. This bulkiness physically obstructs the approach of nucleophiles to the carbonyl carbon, slowing down reaction rates and often leading to low or no conversion under standard conditions.[1][2][3]
Furthermore, the electron-withdrawing nature of the chlorine atoms increases the electrophilicity of the carbonyl carbon, which should theoretically make it more reactive. However, this electronic benefit is often overshadowed by the severe steric hindrance.[1] This duality makes optimizing reactions for this substrate a non-trivial task, requiring careful selection of reagents, catalysts, and conditions to overcome the high activation energy barrier.[2]
Frequently Asked Questions & Troubleshooting Guides
Section 1: General Issues & Low Yields
Question 1: My condensation reaction with this compound is consistently giving low yields or failing completely. What are the first things I should check?
Low conversion is the most common issue with this substrate. A systematic approach is essential for diagnosis.[4]
Answer: The root cause is almost always insufficient reactivity to overcome the steric barrier. Here’s a logical workflow to diagnose the problem:
-
Purity of Starting Materials: Verify the purity of your this compound and the nucleophilic partner. Aldehydes can oxidize to carboxylic acids upon storage, which can interfere with base-catalyzed reactions.
-
Catalyst Activity: In base-catalyzed reactions (like Knoevenagel or Claisen-Schmidt), the catalyst may be old, hydrated, or simply not potent enough.[1] For acid-catalyzed reactions, the acid might be too weak to sufficiently activate the hindered aldehyde.[3]
-
Reaction Conditions: Standard room temperature conditions that work for unhindered aldehydes like benzaldehyde will often fail.[2] Insufficient temperature or reaction time are common culprits.[4]
-
Water Content: Reactions that produce water, like the Knoevenagel condensation, can be subject to unfavorable equilibria.[1] The presence of water in the reagents or solvent can also inhibit the reaction.
Caption: Troubleshooting logic for low yield in condensation reactions.
Section 2: Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.[5][6]
Question 2: I am attempting a Knoevenagel condensation with malononitrile, but the reaction is sluggish. How can I drive it to completion?
Answer: This is a classic case where standard Knoevenagel conditions (e.g., piperidine in ethanol at room temperature) are insufficient.[1][4]
-
Causality: The steric hindrance around the aldehyde prevents the malononitrile enolate from attacking efficiently. The reaction requires more energy to overcome this barrier, and the water produced can inhibit the catalyst and shift the equilibrium backward.[1]
-
Solutions & Optimization:
-
Increase Temperature: Gentle heating (60-80°C) is often necessary.[1] Using a higher-boiling solvent like toluene or DMF can facilitate this.[1][7]
-
Water Removal: Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove the water formed during the reaction.[4] This is highly effective for driving the reaction to completion.
-
Catalyst Choice: While piperidine is common, consider ammonium salts like ammonium acetate, which can be more effective at higher temperatures.[1] Solvent-free conditions, using a solid base catalyst, have also proven effective and are environmentally friendly.[1][8][9]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently overcoming the activation energy.[7]
-
Table 1: Recommended Starting Conditions for Knoevenagel Condensation
| Parameter | Recommended Condition | Rationale & Comments |
| Active Methylene | Malononitrile, Cyanoacetic ester | Highly acidic protons facilitate enolate formation. |
| Catalyst | Piperidine, Ammonium Acetate, DABCO | Use 0.1-0.2 equivalents. Ammonium salts are effective at higher temps.[1][8] |
| Solvent | Toluene, DMF, or Solvent-Free | Toluene allows for water removal via Dean-Stark.[4] DMF is a polar aprotic solvent that can accelerate the reaction.[1][7] |
| Temperature | 80°C - 110°C (Toluene reflux) | Essential to overcome steric hindrance. Monitor by TLC.[1] |
| Water Removal | Dean-Stark Apparatus or Molecular Sieves | Critically important for pushing the equilibrium towards the product.[4] |
Section 3: Wittig & Horner-Wadsworth-Emmons (HWE) Olefination
The Wittig reaction converts aldehydes into alkenes using a phosphonium ylide.[10][11] It is a powerful C=C bond-forming reaction.[12]
Question 3: My Wittig reaction with a non-stabilized ylide (e.g., from methyltriphenylphosphonium bromide) is giving poor yields. What's going on?
Answer: Non-stabilized ylides are extremely reactive and basic. With a sterically hindered aldehyde, several issues can arise:
-
Causality: The high basicity of the ylide can lead to side reactions, such as enolization if there were alpha-protons, or simple decomposition before it has a chance to react with the sterically shielded aldehyde. The cycloaddition step to form the oxaphosphetane intermediate is slow due to the steric clash.[2][11]
-
Solutions & Optimization:
-
Switch to a Stabilized Ylide: If your synthesis allows, a stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane) is less basic and more nucleophilic, which can sometimes provide better results, often favoring the (E)-alkene.[13]
-
Use the Horner-Wadsworth-Emmons (HWE) Reaction: This is often the superior choice for hindered aldehydes. The HWE reaction uses a phosphonate carbanion, which is more nucleophilic and less sterically demanding than a Wittig ylide. The water-soluble phosphate byproduct also makes purification much simpler compared to the often-problematic triphenylphosphine oxide from the Wittig reaction.[13]
-
Schlosser Modification: For non-stabilized ylides where the (E)-alkene is desired, the Schlosser modification can be employed. It involves deprotonating the betaine intermediate at low temperature to favor the more stable threo-betaine, which then collapses to the (E)-alkene.[11]
-
Caption: Comparison of Wittig and HWE pathways for hindered aldehydes.
Section 4: Aldol & Claisen-Schmidt Condensations
The Claisen-Schmidt condensation is a type of aldol condensation between an aromatic aldehyde (with no α-hydrogens) and an enolizable ketone or aldehyde, typically under base catalysis, to form chalcones or similar α,β-unsaturated compounds.[14][15][16]
Question 4: I'm trying to synthesize a chalcone derivative by reacting this compound with acetophenone, but the yield is very low. How can I improve this?
Answer: The self-condensation of acetophenone can compete with the desired cross-condensation, and the steric hindrance of the aldehyde slows the primary reaction pathway.
-
Causality: The formation of the acetophenone enolate is fast, but its subsequent attack on the hindered aldehyde is slow. This gives the enolate time to react with another molecule of unreacted acetophenone, leading to byproducts. The desired aldol addition product may also be slow to dehydrate.
-
Solutions & Optimization:
-
Stronger Base/Solvent-Free Conditions: Instead of catalytic NaOH or KOH in ethanol, consider using stoichiometric amounts of a stronger base like LDA at low temperatures to pre-form the enolate, followed by the addition of the aldehyde. Alternatively, solvent-free grinding of the reactants with solid NaOH or KOH can be highly effective, as it forces the molecules into close proximity.[16][17][18][19]
-
Lewis Acid Catalysis: Using a Lewis acid like TiCl₄ can activate the aldehyde carbonyl, making it more electrophilic and accelerating the rate of nucleophilic attack by a silyl enol ether (a Mukaiyama aldol reaction).[20] This approach avoids strongly basic conditions.
-
Temperature and Time: As with other condensations, increasing the temperature can help overcome the activation barrier. Monitor the reaction closely by TLC to find the optimal balance between reaction completion and side product formation.[4]
-
Experimental Protocols
Protocol 1: Optimized Knoevenagel Condensation via Dean-Stark
This protocol is designed to maximize yield by actively removing water.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add the active methylene compound (e.g., malononitrile, 1.1 eq) and toluene (sufficient to fill the flask and the Dean-Stark trap).
-
Catalyst: Add the catalyst (e.g., piperidine, 0.1 eq, or ammonium acetate, 0.2 eq).[4]
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected and TLC analysis shows consumption of the starting aldehyde.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect the product by vacuum filtration and wash with a small amount of cold ethanol or hexanes. If no precipitate forms, wash the toluene solution with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[1]
Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination
This protocol is a robust alternative to the Wittig reaction for this substrate.
-
Setup: In an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.
-
Base: Cool the flask to 0°C in an ice bath. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Phosphonate Addition: Slowly add the desired phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 eq) dropwise via syringe. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes until gas evolution ceases.
-
Aldehyde Addition: Cool the resulting phosphonate anion solution back to 0°C. Slowly add a solution of this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
References
- Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. Benchchem.
- Troubleshooting low yields in Knoevenagel condensation. Benchchem.
- Overcoming steric hindrance in Pentamethylbenzaldehyde reactions. Benchchem.
- Synthesis of Chalcones with Anticancer Activities. PMC - NIH.
- Knoevenagel condensation. Wikipedia.
- The Knoevenagel Condensation. Organic Reactions.
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace.
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters.
- Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones. Chemical Communications (RSC Publishing).
- SYNTHESIS OF CHALCONES. Jetir.Org.
- Wittig Reaction. Organic Chemistry Portal.
- Knoevenagel condensation – Knowledge and References. Taylor & Francis.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC - NIH.
- Optimization of the condensation reaction conditions (Scheme 1). ResearchGate.
- Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.
- 6: The Wittig Reaction (Experiment). Chemistry LibreTexts.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online.
- Wittig reaction. Wikipedia.
- Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Bentham Science.
- A Solvent Free Wittig Reaction. West Virginia University.
- Overcoming low reactivity of sterically hindered aldehydes in Prins cyclization. Benchchem.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2,4,6-Trichloronicotinaldehyde. Benchchem.
- The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure.
- Optimization of the Condensation Reaction. ResearchGate.
- Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO. ResearchGate.
- Does 4-methylbenzaldehyde give haloform and aldol reactions? Chemistry Stack Exchange.
- The Aldol Condensation. Magritek.
- Aldol Condensation. Beyond Benign.
- Application Notes and Protocols: Aldol Condensation of 2,6-Dimethoxybenzaldehyde. Benchchem.
- Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry.
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Technical Support Center: Navigating Reactions with 2,6-Dichloro-4-methylbenzaldehyde
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2,6-Dichloro-4-methylbenzaldehyde. This sterically hindered aromatic aldehyde is a valuable building block, but its unique structure presents significant challenges in chemical synthesis. The two ortho-chloro substituents create substantial steric hindrance around the aldehyde functionality, impeding the approach of nucleophiles and often leading to low yields or failed reactions under standard conditions.[1][2][3][4]
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these synthetic hurdles and achieve success in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are nucleophilic addition reactions with this compound so challenging?
A1: The primary difficulty arises from the severe steric hindrance imposed by the two chlorine atoms in the ortho positions, flanking the aldehyde group.[1][2] This steric bulk physically obstructs the trajectory of incoming nucleophiles, making it difficult for them to access and attack the electrophilic carbonyl carbon.[1][3][5] Consequently, standard reaction conditions that are effective for less substituted benzaldehydes often result in low conversion or complete failure with this substrate.[1]
Q2: What are the most common failed reactions reported with this compound?
A2: The most prevalent issues are observed in fundamental carbon-carbon and carbon-nitrogen bond-forming reactions. These include:
-
Grignard Reactions: Low or no yield, with recovery of the starting aldehyde.[1]
-
Wittig Reactions: Poor conversion to the desired alkene.[1]
-
Reductive Aminations: Incomplete or slow formation of the target amine.[1]
-
Knoevenagel Condensations: Difficulty in achieving condensation under standard basic conditions.
In many cases, researchers report the recovery of unreacted starting material or the formation of side products from alternative reaction pathways that circumvent the sterically congested carbonyl center.[1][6]
Q3: What are some general strategies to improve the success of reactions with this substrate?
A3: The key is to employ strategies that either enhance the reactivity of the aldehyde, utilize smaller or more reactive nucleophiles, or modify reaction conditions to overcome the high activation energy barrier imposed by steric hindrance.[1] Common approaches include:
-
Use of Lewis Acids: To increase the electrophilicity of the carbonyl carbon, making it a better target for nucleophiles.[1]
-
Modified Reagents: Employing more reactive variants of standard reagents, such as organolithium reagents instead of Grignard reagents, or Horner-Wadsworth-Emmons reagents in place of standard Wittig ylides.[1]
-
Elevated Temperature or Pressure: To provide the necessary energy to surmount the steric barrier.[1]
-
Specialized Catalysts: Utilizing catalysts designed for sterically demanding substrates.[7]
Troubleshooting Guides
Issue 1: Low or No Yield in Grignard Reactions
Your Grignard reaction with this compound and an alkyl/aryl magnesium halide shows low conversion, and you primarily recover the starting aldehyde.
Causality Analysis:
-
Steric Hindrance: The two ortho-chloro groups are sterically blocking the approach of the bulky Grignard reagent to the carbonyl carbon.[1][6]
-
Basic Nature of Grignard Reagent: The Grignard reagent may act as a base, leading to enolization or reduction of the aldehyde, rather than nucleophilic addition.[1][6]
Troubleshooting Workflow
Caption: Troubleshooting workflow for Grignard reactions.
Comparative Data for Grignard Reaction Strategies
| Strategy | Reagent/Additive | Typical Conditions | Expected Outcome |
| Lewis Acid Additive | CeCl₃ (1.2 eq) | Anhydrous THF, -78 °C to rt | Moderate to good yield |
| More Reactive Nucleophile | R-Li (1.1 eq) | Anhydrous THF, -78 °C | Good to excellent yield |
| Elevated Temperature | Grignard Reagent | Refluxing THF | Modest improvement, risk of side reactions |
Issue 2: Inefficient Wittig Reaction
Your Wittig reaction with this compound results in the recovery of the starting material or the formation of byproducts, with little to no desired alkene.
Causality Analysis:
-
Steric Congestion: The ortho-chloro groups hinder the formation of the oxaphosphetane intermediate, a key step in the Wittig reaction mechanism.[8][9][10]
-
Ylide Reactivity: Stabilized ylides may not be reactive enough to overcome the steric barrier.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Wittig reactions.
Comparative Data for Olefination Strategies
| Strategy | Reagent | Typical Conditions | Expected Outcome |
| Standard Wittig | Stabilized Ylide | THF or CH₂Cl₂, rt | Low to no yield |
| Standard Wittig | Non-stabilized Ylide | Anhydrous THF, -78 °C to rt | Moderate yield |
| HWE Reaction | Phosphonate Ester + Base (e.g., NaH) | Anhydrous THF, 0 °C to rt | Good to excellent yield |
Issue 3: Inefficient Reductive Amination
Your attempt to form a secondary amine from this compound and a primary amine under standard conditions (e.g., NaBH₄) is slow and incomplete.
Causality Analysis:
-
Slow Imine Formation: Steric hindrance impedes the initial nucleophilic attack of the amine on the carbonyl carbon, slowing down the formation of the imine or iminium ion intermediate.
-
Reductant Reactivity: The reducing agent might not be potent enough to efficiently reduce the sterically hindered iminium ion.
Troubleshooting Workflow
Caption: Troubleshooting workflow for reductive amination.
Detailed Protocol: Reductive Amination using Sodium Triacetoxyborohydride
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1]
-
Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the solution in portions at room temperature.[1]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Workup: Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).[1]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Issue 4: Failed Knoevenagel Condensation
Your Knoevenagel condensation between this compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) under standard basic conditions (e.g., piperidine) shows no product formation.
Causality Analysis:
-
Steric Hindrance: The ortho-chloro groups prevent the deprotonated active methylene compound (nucleophile) from attacking the carbonyl carbon.[11][12]
-
Insufficient Catalyst Activity: Weak bases may not be sufficient to promote the reaction with such a sterically hindered aldehyde.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Knoevenagel condensation.
Detailed Protocol: Knoevenagel Condensation (Doebner Modification)
This protocol is applicable when using malonic acid as the active methylene compound.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and malonic acid (1.1 eq) in pyridine.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC. The evolution of CO₂ indicates the reaction is proceeding.[13][14]
-
Workup: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).
References
- BenchChem. (2025). Overcoming steric hindrance in Pentamethylbenzaldehyde reactions. BenchChem Technical Support.
- Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]
- Taylor & Francis Online. (n.d.).
- BenchChem. (2025).
- BenchChem. (n.d.). Navigating Steric Hindrance: A Comparative Guide to Alternatives for Mesitaldehyde in Organic Synthesis.
- Wikipedia. (n.d.). Protecting group. [Link]
- PubMed Central (PMC). (n.d.). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. [Link]
- Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
- MDPI. (n.d.). NHC-Catalyzed Reaction of Aldehydes for C(sp2)
- Wikipedia. (n.d.).
- K. C. Nicolaou Research Group. (n.d.). Protecting Groups. [Link]
- BenchChem. (2025). A Comparative Study of 2-, 3-, and 4-Methylbenzaldehyde in the Cannizzaro Reaction.
- Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). [Link]
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
- ACS Publications. (2021).
- Scribd. (n.d.). 6 Steric Hindrance | PDF. [Link]
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.). Wittig reaction. [Link]
- Wiley Online Library. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
- University of California, Irvine. (n.d.). A Solvent Free Wittig Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
- YouTube. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. [Link]
- National Institutes of Health (NIH). (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
- PubMed Central (PMC). (n.d.).
- YouTube. (2013). Steric hindrance. [Link]
- Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. [Link]
- YouTube. (2023).
- SynArchive. (n.d.). Protecting Groups List. [Link]
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Stability of 2,6-Dichloro-4-methylbenzaldehyde under acidic/basic conditions
Introduction
Welcome to the technical support guide for 2,6-Dichloro-4-methylbenzaldehyde (CAS: 116070-31-6). This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights and practical guidance on the stability of this key synthetic intermediate under various experimental conditions. Understanding the stability profile of this reagent is critical for ensuring reaction specificity, minimizing impurity formation, and developing robust, reproducible synthetic protocols. This guide addresses common questions and troubleshooting scenarios encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction in a basic medium is showing two unexpected products and consuming two equivalents of my starting aldehyde. What is happening?
Answer: You are likely observing a Cannizzaro reaction.[1][2] this compound lacks alpha-hydrogens, making it susceptible to this base-induced disproportionation.[3][4] In the presence of a strong base (e.g., NaOH, KOH > 1M), one molecule of the aldehyde is reduced to the corresponding alcohol (2,6-Dichloro-4-methylbenzyl alcohol), while a second molecule is oxidized to the corresponding carboxylic acid (2,6-Dichloro-4-methylbenzoic acid).[5]
-
Troubleshooting Steps:
-
Reduce Basicity: If your protocol allows, switch to a milder, non-hydroxide base (e.g., K₂CO₃, Et₃N) or use a buffer system to maintain a lower pH.
-
Lower Temperature: The Cannizzaro reaction rate is temperature-dependent. Running your reaction at a lower temperature (e.g., 0°C or room temperature instead of reflux) can significantly suppress this side reaction.
-
Control Stoichiometry: If the aldehyde is a limiting reagent, this side reaction can drastically reduce your yield. Consider adding the base slowly to a cooled solution of the aldehyde and your other reactant to favor the desired reaction pathway.
-
Question 2: I am running a deprotection step using 1M HCl. Should I be concerned about the stability of the this compound moiety in my molecule?
Answer: Generally, no. Aromatic aldehydes are remarkably stable under typical acidic conditions.[6] The aldehyde functional group is not prone to hydrolysis in the same way as acetals or esters.[7] In fact, the synthesis of similar compounds, like 2,6-dichlorobenzaldehyde, often involves hydrolysis of a precursor in an acidic medium, demonstrating the stability of the final product under these conditions.[8][9]
-
Expert Insight: While stable, prolonged exposure to highly concentrated, strong acids at elevated temperatures could potentially lead to undesired side reactions or polymerization, though this is rare under standard laboratory deprotection protocols. For typical procedures (e.g., 1-4 hours at room temperature to 50°C), the aldehyde group will remain intact.
Question 3: I have stored a solution of this compound in methanol for a week and see a new spot on my TLC. What could it be?
Answer: In the presence of an alcohol like methanol, aldehydes can form hemiacetals and, under acidic catalysis, acetals. This is a reversible equilibrium.[10] If your methanol solvent contained any acidic impurities, it could have catalyzed the formation of the corresponding dimethyl acetal.
-
Troubleshooting Steps:
-
Use Anhydrous Solvent: Store the compound in a high-purity, anhydrous aprotic solvent (e.g., Toluene, Dichloromethane) if long-term solution stability is required.
-
Prepare Fresh Solutions: It is best practice to prepare solutions of aldehydes immediately before use to avoid potential side reactions.
-
Confirm Identity: The new spot can be tentatively identified by LC-MS. The acetal would have a molecular weight corresponding to the addition of two methanol molecules minus one water molecule.
-
Question 4: What are the ideal storage conditions for this compound?
Answer: this compound should be stored in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon). The PubChem safety summary indicates it is sensitive to air, moisture, and light.[11] Oxygen in the air can slowly oxidize the aldehyde to the corresponding carboxylic acid, a common degradation pathway for many aldehydes.
In-Depth Technical Discussion
Chemical Stability Profile
The stability of this compound is dominated by the reactivity of the aromatic aldehyde functional group, which is sterically hindered and electronically influenced by the ring substituents. The two ortho-chlorine atoms are strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon.[3] Conversely, the para-methyl group is electron-donating. The significant steric hindrance from the ortho-chlorines plays a crucial role in moderating its reactivity.
Behavior Under Basic Conditions: The Cannizzaro Reaction
Under strongly basic conditions (pH > 12), the primary degradation pathway is the Cannizzaro reaction.[2] This reaction is second-order in the aldehyde and typically first-order in the base.[1]
The mechanism involves two key steps after the initial nucleophilic attack of a hydroxide ion:
-
Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate.
-
Hydride Transfer: This intermediate collapses, transferring a hydride ion (H⁻) to the carbonyl carbon of a second aldehyde molecule. This is the rate-determining step and a classic example of disproportionation.
Behavior Under Acidic Conditions
This compound is highly stable in acidic media. Acid catalysis typically involves protonation of the carbonyl oxygen, which activates the aldehyde towards nucleophilic attack.[12] However, in the absence of a potent nucleophile, no degradation occurs. Standard aqueous acidic solutions (e.g., HCl, H₂SO₄, TFA) used in workups or reactions like acetal deprotection do not affect the aldehyde group.
Summary of Stability
The following table summarizes the expected stability of this compound under common laboratory conditions based on established chemical principles.
| Condition | Reagent Example | Temperature | Expected Stability | Primary Degradation Pathway |
| Strong Acid | 1M HCl | 60°C | High | Negligible degradation expected. |
| Mild Acid | pH 4.5 Acetate Buffer | 60°C | Very High | Negligible degradation expected. |
| Neutral | Purified Water | 60°C | Very High | Negligible degradation expected. |
| Mild Base | pH 9.5 Borate Buffer | 60°C | High | Very slow degradation possible over extended time. |
| Strong Base | 1M NaOH | 60°C | Low to Moderate | Cannizzaro Reaction.[4] |
| Oxidative | 3% H₂O₂ | 25°C | Moderate | Oxidation to carboxylic acid. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for performing a forced degradation study to assess stability, as mandated by ICH guidelines for drug development.[13] The goal is to achieve 5-20% degradation to ensure the analytical method is truly stability-indicating.[14][15]
Methodology:
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
-
Acidic: 1M HCl
-
Basic: 1M NaOH
-
Neutral: Purified Water
-
Oxidative: 3% H₂O₂
-
-
Incubation: Place all vials in a controlled temperature oven or water bath at 60°C. Collect time points as needed (e.g., 2, 8, 24 hours). A control sample is kept at 4°C.
-
Sample Quenching: At each time point, withdraw an aliquot.
-
For acidic samples, neutralize with an equivalent amount of 1M NaOH.
-
For basic samples, neutralize with an equivalent amount of 1M HCl.
-
-
Analysis: Dilute the quenched samples with mobile phase to a final concentration of ~50 µg/mL and analyze immediately by HPLC.
Protocol 2: Stability-Indicating HPLC Method
A robust High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from any potential degradants.[16]
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 30 15.0 95 18.0 95 18.1 30 | 22.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
This method should provide good separation between the relatively nonpolar parent aldehyde and its more polar potential degradants, such as the carboxylic acid and alcohol from the Cannizzaro reaction.
References
- Bekbölet, M., & Getoff, N. (2002). Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. International Journal of Photoenergy, 4, 87-91.
- Quora. (2015). Why are aromatic aldehydes and ketones less reactive than aliphatic aldehydes and ketones?
- Le, T. X. H., et al. (2020). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 6(6), 1696-1706.
- eGyanKosh. (N.D.). AROMATIC ALDEHYDES AND KETONS.
- Wikipedia. (2023). Cannizzaro reaction.
- Jack Westin. (N.D.). Aldehydes And Ketones Important Reactions.
- Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones.
- World of chemistry - class 10, 11 and 12. (2017). Why are aromatic aldehyde & Ketone less reactive than aliphatic ald & keto? Part-13|Unit-12.
- SciSpace. (2012). Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation.
- Pharmaguideline. (N.D.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
- ResearchGate. (N.D.). Biodegradation of Chlorinated Compounds—A Review.
- ResearchGate. (N.D.). Oxidation of aromatic aldehydes to their carboxylic acid.
- Centers for Disease Control and Prevention (CDC). (N.D.). ALDEHYDES, SCREENING 2539.
- Chemistry LibreTexts. (2023). Cannizzaro Reaction.
- MedCrave online. (2016). Forced Degradation Studies.
- Carl Roth. (2024). SAFETY DATA SHEET 4-Methylbenzaldehyde.
- MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- SNS Courseware. (N.D.). Cannizzaro Reaction & Crossed.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- University of East Anglia. (N.D.). METHODS FOR DETERMINING ALDEHYDES IN AIR.
- GxP-CC. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
- ResearchGate. (2020). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review.
- PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
- PrepChem.com. (N.D.). Preparation of 2,6-dichlorobenzaldehyde.
- PubChem. (N.D.). 2,6-Dichlorobenzaldehyde.
- National Toxicology Program (NTP). (N.D.). TR-378: Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1Mice (Gavage Studies).
- Google Patents. (N.D.). CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
- PubMed Central (PMC). (N.D.). Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae.
- SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- WIPO Patentscope. (N.D.). Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis.
- Cheméo. (N.D.). Benzaldehyde,2,6-dichloro-4-hydroxy - Chemical & Physical Properties.
- Google Patents. (N.D.). CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene.
- Google Patents. (N.D.). CN1626493A - Preparation of benzaldehyde and substituted benzaldehyde by circulation phase transfer catalytic hydrolysis method.
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- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Preventing side reactions in the formylation of 3,5-dichlorotoluene
Welcome to the dedicated technical support center for the formylation of 3,5-dichlorotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging electrophilic aromatic substitution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to prevent side reactions and optimize the synthesis of the desired product, primarily 2,4-dichloro-6-methylbenzaldehyde.
Understanding the Challenge: The Reactivity of 3,5-Dichlorotoluene
The formylation of 3,5-dichlorotoluene presents a unique set of challenges due to the electronic properties of the substituents on the aromatic ring. The two chlorine atoms are electron-withdrawing and deactivating, which slows down the rate of electrophilic aromatic substitution.[1] Conversely, the methyl group is an activating, ortho-, para- directing group.[2] This interplay of activating and deactivating effects, along with steric hindrance, dictates the regioselectivity and the potential for side reactions. The primary target of formylation is the position ortho to the methyl group and meta to the two chlorine atoms, yielding 2,4-dichloro-6-methylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is my formylation of 3,5-dichlorotoluene resulting in low to no yield?
A1: This is a common issue when working with deactivated aromatic substrates. The Vilsmeier-Haack reaction, a frequently employed method, is most effective with electron-rich aromatic compounds.[3][4] Several factors could be contributing to the low yield:
-
Insufficiently Reactive Formylating Agent: The Vilsmeier reagent (formed from DMF and POCl₃) is a relatively weak electrophile and may struggle to react with the electron-deficient 3,5-dichlorotoluene ring.[4]
-
Inadequate Reaction Conditions: Deactivated substrates often require more forcing conditions, such as higher temperatures and longer reaction times, to achieve a reasonable conversion.[5]
-
Reagent Quality: The purity of your reagents is critical. N,N-Dimethylformamide (DMF) can decompose to dimethylamine, and phosphorus oxychloride (POCl₃) is sensitive to moisture. Use of fresh or purified reagents is highly recommended.[5]
Q2: I am observing the formation of multiple products. How can I improve the regioselectivity?
A2: Achieving high regioselectivity is a key challenge. The methyl group directs the incoming formyl group to the ortho and para positions. In the case of 3,5-dichlorotoluene, the two available positions ortho to the methyl group are C2 and C6, and the para position is C4. However, the chlorine atoms at positions 3 and 5 strongly influence the electronic landscape. Computational methods can be employed to predict the most likely site of electrophilic attack.[6][7] To experimentally favor the desired 2,4-dichloro-6-methylbenzaldehyde isomer, consider the following:
-
Choice of Formylation Method: Different formylation reactions exhibit varying degrees of steric sensitivity. The Rieche formylation, using dichloromethyl methyl ether and a Lewis acid like TiCl₄, can offer different regioselectivity compared to the Vilsmeier-Haack reaction.[8][9]
-
Lewis Acid Catalyst: In reactions like the Rieche or Gattermann-Koch formylation, the choice and amount of the Lewis acid can influence the regiochemical outcome.
Q3: What are the most likely side reactions to occur during the formylation of 3,5-dichlorotoluene?
A3: Besides low conversion and poor regioselectivity, other side reactions can complicate your synthesis:
-
Over-formylation: While less common with deactivated substrates, it's a possibility if forcing conditions are used. This would lead to the introduction of a second formyl group.
-
Reaction at the Methyl Group: While less common for formylation reactions, strong oxidizing conditions or radical pathways could potentially lead to reactions at the benzylic position of the methyl group.
-
Polymerization/Tar Formation: Under harsh acidic conditions, especially at elevated temperatures, aromatic compounds can undergo polymerization, leading to the formation of intractable tars. This is a known issue in reactions like the Duff formylation.[3]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the formylation of 3,5-dichlorotoluene.
| Problem | Potential Cause | Recommended Solutions |
| Low or No Product Yield | Deactivated substrate; insufficient electrophilicity of the formylating agent.[3][4] | 1. Increase Reaction Temperature and Time: Gradually increase the temperature and monitor the reaction progress by TLC or GC-MS. 2. Use a More Potent Formylation Method: Consider the Rieche formylation with dichloromethyl methyl ether and a strong Lewis acid like TiCl₄.[8] 3. Ensure Anhydrous Conditions: All reagents and glassware must be scrupulously dried. |
| Poor Regioselectivity (Mixture of Isomers) | Competing directing effects of the methyl and chloro substituents. | 1. Optimize the Formylation Reagent: Experiment with different formylation methods (Vilsmeier-Haack vs. Rieche) to exploit differences in steric and electronic sensitivity. 2. Vary the Lewis Acid: In the Rieche or Gattermann-Koch reactions, screen different Lewis acids (e.g., AlCl₃, TiCl₄, SnCl₄) and their stoichiometry. |
| Formation of Tarry Byproducts | Polymerization of the starting material or product under harsh acidic conditions.[3] | 1. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Control the Rate of Reagent Addition: Slow, dropwise addition of the formylating agent or Lewis acid can help to control exothermic reactions and minimize side product formation. 3. Use a Milder Acid Catalyst: If applicable to the chosen method, explore the use of a milder Lewis or Brønsted acid. |
| Difficult Product Isolation/Purification | Presence of multiple isomers and polar byproducts. | 1. Optimize the Work-up Procedure: A careful aqueous work-up to remove the catalyst and other water-soluble impurities is crucial. 2. Chromatographic Separation: Column chromatography on silica gel is often necessary to separate the desired product from isomers and other byproducts. Experiment with different solvent systems (e.g., hexane/ethyl acetate or dichloromethane/hexane). 3. Crystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. |
Experimental Protocols
The following protocols provide a starting point for the formylation of 3,5-dichlorotoluene. Note: These are general procedures and may require optimization for your specific setup and scale.
Protocol 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds.[10][11] For a deactivated substrate like 3,5-dichlorotoluene, elevated temperatures are likely necessary.
Reaction Scheme:
A schematic of the Vilsmeier-Haack formylation of 3,5-dichlorotoluene.
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under an inert atmosphere (N₂ or Ar), place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Formylation: To the freshly prepared Vilsmeier reagent, add 3,5-dichlorotoluene (1.0 equiv.).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS. The reaction may require several hours to overnight for significant conversion.
-
Work-up: After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium acetate solution or a dilute NaOH solution until the pH is ~6-7.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Rieche Formylation
The Rieche formylation employs dichloromethyl methyl ether and a Lewis acid, which can be effective for less reactive aromatic compounds.[12][13]
Reaction Scheme:
A schematic of the Rieche formylation of 3,5-dichlorotoluene.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 3,5-dichlorotoluene (1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a Lewis acid, such as titanium tetrachloride (TiCl₄, 1.1 equiv.), dropwise to the solution.
-
After stirring for 15-30 minutes at 0 °C, add dichloromethyl methyl ether (1.1 equiv.) dropwise.
-
Allow the reaction to stir at 0 °C and then slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by pouring it into a beaker of crushed ice and water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparison of Formylation Methods
While specific data for 3,5-dichlorotoluene is scarce in the literature, the following table provides a general comparison of the applicability of different formylation methods to deactivated aromatic substrates.
| Formylation Method | Typical Substrates | Advantages | Disadvantages for Deactivated Substrates |
| Vilsmeier-Haack | Electron-rich aromatics (phenols, anilines, heterocycles)[11][14] | Mild conditions for activated substrates; readily available reagents. | Often low reactivity and requires forcing conditions; potential for side reactions.[3] |
| Gattermann-Koch | Benzene, alkylbenzenes[10][15] | Direct formylation of simple hydrocarbons. | Not suitable for phenols or anilines; requires high pressure and toxic CO gas.[10] |
| Duff Reaction | Highly activated phenols and anilines[16][17] | Uses inexpensive reagents; good ortho-selectivity for phenols. | Generally low yields; not suitable for deactivated substrates.[16] |
| Rieche Formylation | Electron-rich aromatics, including phenols and ethers[8][9] | Can be more effective than Vilsmeier-Haack for some substrates; good regioselectivity. | Uses a highly reactive and moisture-sensitive Lewis acid. |
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting the formylation of 3,5-dichlorotoluene.
A step-by-step workflow for troubleshooting common issues.
References
- Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. (2018). PMC. [Link]
- Wikipedia. (n.d.). Duff reaction. [Link]
- Duff Reaction. (n.d.). [Link]
- Wikipedia. (n.d.).
- Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. (2018). Chemical Science. [Link]
- Wikipedia. (n.d.).
- Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. (2018). Semantic Scholar. [Link]
- RegioML: predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning. (2022). Digital Discovery. [Link]
- RegioSQM20: improved prediction of the regioselectivity of electrophilic arom
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limit
- Wikipedia. (n.d.).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]
- Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
- BYJU'S. (n.d.).
- Wikipedia. (n.d.).
- SynArchive. (n.d.).
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
- OrgoSolver. (n.d.).
- MDPI. (2018).
- Organic Syntheses. (n.d.). 5. [Link]
- Google Patents. (n.d.). CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique.
- Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. [Link]
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- 2. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synarchive.com [synarchive.com]
- 10. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. Rieche formylation - Wikipedia [en.wikipedia.org]
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- 16. purechemistry.org [purechemistry.org]
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Technical Support Center: Troubleshooting Low Conversion Rates in 2,6-Dichloro-4-methylbenzaldehyde Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2,6-Dichloro-4-methylbenzaldehyde. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges, particularly low conversion rates, encountered during reactions involving this versatile but sterically hindered aromatic aldehyde.
The unique structure of this compound, with two ortho-chloro substituents and a para-methyl group, presents specific challenges and opportunities in synthetic chemistry. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the carbonyl carbon, while their steric bulk can hinder the approach of nucleophiles. This guide will help you navigate these complexities to optimize your reaction outcomes.
Part 1: Understanding the Reactivity of this compound
Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent electronic and steric factors governing the reactivity of this compound.
-
Electronic Effects: The two chlorine atoms are strongly electron-withdrawing, which increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile compared to unsubstituted benzaldehyde.
-
Steric Hindrance: The two bulky chlorine atoms in the ortho positions create significant steric hindrance around the aldehyde group. This can impede the approach of large or sterically demanding nucleophiles, often leading to lower reaction rates and yields.
-
Methyl Group Influence: The para-methyl group is weakly electron-donating, which slightly counteracts the electron-withdrawing effect of the chlorine atoms.
A clear understanding of these competing factors is fundamental to diagnosing and resolving issues of low conversion.
Part 2: Troubleshooting Common Reactions
This section provides a series of troubleshooting guides in a question-and-answer format for common reactions involving this compound.
Grignard Reactions
Grignard reactions are a cornerstone of C-C bond formation, but their success with sterically hindered aldehydes like this compound is highly dependent on precise reaction conditions.[1][2]
Question: My Grignard reaction with this compound is showing a very low yield of the desired secondary alcohol. What are the likely causes?
Answer: Low conversion in Grignard reactions with this substrate can often be attributed to a combination of factors, primarily steric hindrance and the high reactivity of the Grignard reagent.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents are essential.[1] Any trace of water will quench the Grignard reagent.
-
Optimize Reagent Addition: Due to steric hindrance, the addition of the Grignard reagent to the aldehyde should be performed slowly and at a low temperature (e.g., 0°C or -78°C) to control the exothermic reaction and minimize side reactions.[1]
-
Consider the Grignard Reagent's Steric Profile: If you are using a bulky Grignard reagent (e.g., isopropylmagnesium bromide), consider switching to a less sterically demanding one (e.g., methylmagnesium bromide) if the synthesis allows.
-
Activate the Magnesium: Ensure the magnesium turnings are fresh and properly activated to facilitate the formation of the Grignard reagent.
-
Monitor for Side Reactions: A common side reaction with hindered aldehydes is reduction of the aldehyde to the corresponding alcohol if the Grignard reagent has β-hydrides.[1] Lowering the reaction temperature can help suppress this pathway.
Experimental Protocol: Optimized Grignard Reaction
-
Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., Argon or Nitrogen).
-
To a flask containing activated magnesium turnings, add a small portion of a solution of the alkyl/aryl halide in anhydrous diethyl ether or THF.
-
Once the reaction initiates (indicated by bubbling and heat), add the remaining halide solution dropwise to maintain a gentle reflux.
-
After complete addition, stir the mixture for an additional hour at room temperature to ensure full formation of the Grignard reagent.
-
Cool the Grignard solution to 0°C in an ice bath.
-
Slowly add a solution of this compound in anhydrous diethyl ether or THF to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.
Vilsmeier-Haack Reaction
While this compound is typically a product of reactions like the Vilsmeier-Haack formylation of 3,5-dichlorotoluene, understanding the factors that can lead to low yields in similar systems is crucial for process optimization. The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution, and its success depends on the nucleophilicity of the aromatic ring.[3][4][5]
Question: I am attempting a Vilsmeier-Haack type reaction and observing low conversion. What are the key parameters to investigate?
Answer: Low yields in Vilsmeier-Haack reactions often stem from insufficient activation of the aromatic substrate, instability of the Vilsmeier reagent, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Vilsmeier Reagent Formation: The Vilsmeier reagent is typically formed in situ from a substituted amide (like DMF) and a halide (like POCl₃ or SOCl₂). Ensure the reagents are of high purity and the formation is conducted at a low temperature (0-10°C) to prevent degradation.[4]
-
Substrate Reactivity: The Vilsmeier reagent is a weak electrophile and reacts best with electron-rich aromatic compounds.[4] If your substrate is not sufficiently activated, you may need to consider harsher reaction conditions or alternative formylation methods.
-
Reaction Temperature and Time: While the reagent is formed at low temperatures, the reaction with the aromatic substrate often requires heating. A systematic study of reaction temperature and time is recommended to find the optimal balance between reaction rate and reagent/product stability.
-
Solvent Choice: The choice of solvent can influence the reaction. Common solvents include excess DMF, dichloromethane, or dichloroethane.[4][6]
Experimental Protocol: General Vilsmeier-Haack Formylation
-
In a flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10°C.
-
Stir the mixture at this temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Add the electron-rich aromatic substrate, either neat or as a solution in an appropriate solvent.
-
Slowly warm the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium acetate or sodium hydroxide solution).
-
Extract the product with an organic solvent, wash the organic layer, dry, and purify.[4]
Wittig Reaction
The Wittig reaction is a powerful tool for alkene synthesis. However, the steric hindrance of this compound can pose a significant challenge.
Question: My Wittig reaction with this compound is sluggish and giving low yields of the desired alkene. How can I improve the conversion?
Answer: The primary obstacle in the Wittig reaction with this aldehyde is the steric hindrance impeding the formation of the oxaphosphetane intermediate.
Troubleshooting Steps:
-
Choice of Ylide: Unstabilized ylides are generally more reactive than stabilized ylides. If possible, use a more reactive ylide.
-
Reaction Conditions: For sterically hindered aldehydes, more forcing conditions may be necessary. This can include higher reaction temperatures and longer reaction times.
-
Base Selection: The choice of base for generating the ylide is critical. Strong bases like n-butyllithium or sodium hydride are commonly used. Ensure complete deprotonation of the phosphonium salt.[7]
-
Salt-Free vs. Salt-Containing Conditions: The presence of lithium salts can influence the stereoselectivity and reactivity of the Wittig reaction. Performing the reaction under salt-free conditions might be beneficial in some cases.
Experimental Protocol: Wittig Reaction with a Hindered Aldehyde
-
Suspend the phosphonium salt in anhydrous THF or diethyl ether under an inert atmosphere.
-
Cool the suspension to a low temperature (e.g., -78°C or 0°C).
-
Add a strong base (e.g., n-butyllithium) dropwise to form the ylide (a color change is often observed).
-
Stir the ylide solution for about an hour at this temperature.
-
Add a solution of this compound in the same anhydrous solvent dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic layer, and purify by column chromatography.
Part 3: Data Summary and Visualization
Table 1: General Troubleshooting Parameters for Aldehyde Reactions
| Parameter | Grignard Reaction | Vilsmeier-Haack Reaction | Wittig Reaction |
| Key Challenge | Steric hindrance, side reactions (reduction) | Weak electrophile, substrate activation | Steric hindrance |
| Critical Temp. | Low temp for addition (0 to -78°C)[1] | Low temp for reagent formation (0-10°C), higher for reaction | Varies, can require elevated temps |
| Solvent | Anhydrous ethers (THF, Et₂O) | DMF, DCM, DCE[4][6] | Anhydrous ethers (THF, Et₂O) |
| Reagent Purity | High purity essential | High purity essential | High purity essential |
| Atmosphere | Inert (Argon, Nitrogen) | Inert (Argon, Nitrogen) | Inert (Argon, Nitrogen) |
Diagrams
Troubleshooting Logic for Low Conversion in Grignard Reactions
Caption: Troubleshooting workflow for low Grignard reaction yields.
General Reaction Pathway for Aldehyde Transformations
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. One moment, please... [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole [wisdomlib.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Column chromatography conditions for purifying 2,6-Dichloro-4-methylbenzaldehyde products
Welcome to the technical support center for the purification of 2,6-Dichloro-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the column chromatography process for this specific compound. Here, we will address common challenges and provide clear, actionable solutions in a comprehensive question-and-answer format.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography purification of this compound. Each answer explains the underlying principles to help you make informed decisions in your experiments.
Q1: My product is not eluting from the column, or the elution is extremely slow. What's happening?
A1: This is a common issue that typically points to a mobile phase with insufficient polarity.
-
Causality: Silica gel is a highly polar stationary phase. For a compound to move down the column, the mobile phase (eluent) must be polar enough to compete for the compound's interaction with the silica. If the eluent is too non-polar, the compound will remain strongly adsorbed to the top of the column.
-
Troubleshooting Steps:
-
Confirm Eluent Composition: Double-check that you have prepared the mobile phase correctly. It's a surprisingly common error to reverse the proportions of the polar and non-polar solvents.[1]
-
Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. For a typical hexane/ethyl acetate system, you might move from a 95:5 to a 90:10 ratio. Monitor the elution with TLC.
-
Check for Decomposition: In some cases, the compound might have decomposed on the acidic silica gel.[1][2] To test this, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see a new spot or significant streaking that wasn't there initially, your compound may be unstable on silica.
-
Q2: The separation between my product and an impurity is poor. They are co-eluting.
A2: Poor separation is a classic chromatography problem that requires optimizing the mobile phase to exploit differences in compound polarity.
-
Causality: The goal of chromatography is to find a solvent system where the components of your mixture have different affinities for the stationary phase, resulting in different elution times. If the Rf values of your product and an impurity are too close on a TLC plate, they will not separate well on a column.
-
Troubleshooting Steps:
-
TLC Optimization is Key: Before running a column, you must find a solvent system that provides good separation on a TLC plate. Aim for a difference in Rf values (ΔRf) of at least 0.2 between the product and the nearest impurity. The ideal Rf for your target compound should be around 0.3.[2]
-
Test Different Solvent Systems: Do not just vary the ratio of your current system; try entirely different solvents.[2] For aromatic aldehydes, common systems include hexane/ethyl acetate, hexane/dichloromethane, or toluene-based systems.[2][3] Testing a range of polar and non-polar solvents is often a matter of trial and error.[2]
-
Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to broad bands and poor separation. Ensure your silica is uniformly packed without any air bubbles.[4]
-
Q3: My crude product is not dissolving in the chosen mobile phase. How do I load it onto the column?
A3: This is a frequent challenge, especially with larger-scale reactions. The solution is to use a "dry loading" technique.[1][5]
-
Causality: For good separation, the initial band of the compound at the top of the column must be as narrow as possible. If you dissolve your sample in a strong solvent that is different from your mobile phase, it will disrupt the equilibrium and lead to poor separation.[5] If your sample is insoluble in the mobile phase, you cannot load it directly ("wet loading").
-
Dry Loading Protocol:
-
Dissolve your crude product in a suitable, low-boiling point solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 5-10 times the mass of your crude product) to this solution.[5]
-
Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully add this powder to the top of your packed column.
-
Gently add a thin layer of sand on top to prevent disturbance when you add the eluent.[5]
-
Q4: My product is streaking or "tailing" on the column, leading to impure fractions.
A4: Peak tailing can be caused by chemical interactions or physical issues with the column setup.[6]
-
Causality: Tailing often occurs when a portion of the analyte has a stronger, secondary interaction with the stationary phase.[6] For aldehydes, this can sometimes be due to interactions with the acidic silanol groups on the silica surface.[2] Overloading the column with too much sample is another common cause.[6]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for purifying this compound?
A1: Based on the structure (an aromatic aldehyde with chloro and methyl substituents), the compound is expected to be relatively non-polar. A good starting point is essential for efficient purification.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh | This is the standard stationary phase for most organic compounds and offers a good balance of resolution and flow rate. |
| Mobile Phase | Hexane / Ethyl Acetate (95:5 v/v) | This is a very common eluent system.[2] Start with a low polarity and increase the ethyl acetate concentration as needed based on TLC results. |
| TLC Monitoring | UV visualization (254 nm) | Aromatic compounds like this are typically UV-active, making them easy to see on TLC plates with a fluorescent indicator. |
| Target TLC Rf | ~0.3 | An Rf value between 0.2 and 0.4 generally provides the best separation on a column.[2][7] |
Q2: How do I properly select and optimize the mobile phase?
A2: The selection of the mobile phase is the most critical step and should always be performed using Thin-Layer Chromatography (TLC) before attempting column chromatography.[2][8]
-
Step-by-Step Protocol for TLC Optimization:
-
Dissolve a small amount of your crude reaction mixture in a volatile solvent.
-
Spot the mixture onto a silica gel TLC plate.
-
Prepare several small beakers with different solvent systems. Good starting points for a compound like this compound include varying ratios of Hexane:Ethyl Acetate, Hexane:Dichloromethane, or Toluene.[2][3]
-
Place one TLC plate in each beaker (in a saturated chamber for best results) and allow the solvent to run up the plate.[8]
-
Visualize the plates under a UV lamp.
-
The ideal system is one that moves all components off the baseline, separates the desired product from all impurities, and gives the product an Rf value of approximately 0.3.[2]
-
Q3: Can this compound decompose on the column? What are the alternatives if it does?
A3: Yes, aldehydes can be sensitive compounds. The acidic nature of standard silica gel can sometimes cause side reactions like acetal formation (if using alcohol solvents) or other degradation pathways.[2]
-
Signs of Decomposition: You may observe new spots appearing on TLC analysis of your fractions or experience very low recovery of your product.
-
Solutions:
-
Avoid Protic/Alcohol Solvents: Do not use methanol or ethanol in your mobile phase, as they can react with the aldehyde.[2]
-
Deactivate the Silica: You can neutralize the silica gel by preparing your eluent with a very small amount (e.g., 0.1-0.5%) of an amine like triethylamine. However, this will make your eluent basic and may not be suitable for all compounds.[2][7]
-
Switch the Stationary Phase: If decomposition is a significant problem, switching to a more neutral stationary phase like neutral alumina is an excellent alternative.[1][2] You will need to re-optimize your mobile phase on an alumina TLC plate.
-
Q4: What is the general workflow for setting up and running the column?
A4: The following diagram outlines the standard workflow for flash column chromatography.
Caption: General workflow for column chromatography purification.
References
- University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
- SciSpace.
- ChemistryViews.
- ResearchGate.
- PrepChem.com. Synthesis of 2,6-dichloro-4-methylbenzoyl chloride. [Link]
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- Royal Society of Chemistry.
- Reddit.
- Organic Syntheses.
- PrepChem.com. Preparation of 2,6-dichlorobenzaldehyde. [Link]
- ChemSynthesis. 2,3-dichloro-4-methylbenzaldehyde. [Link]
- SIELC Technologies. Separation of 2,6-Dichlorobenzaldehyde on Newcrom R1 HPLC column. [Link]
- Google Patents. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
- YouTube.
- Google Patents.
- PubMed. Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. [Link]
- MDPI.
- Wikipedia. 4-Methylbenzaldehyde. [Link]
- Cheméo. Benzaldehyde,2,6-dichloro-4-hydroxy - Chemical & Physical Properties. [Link]
- Chemical Synthesis Database. 2,6-dichloro-4-methoxybenzaldehyde. [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. youtube.com [youtube.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Characterization of Unexpected Products from 2,6-Dichloro-4-methylbenzaldehyde Reactions
Welcome to the technical support center for 2,6-dichloro-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered and electronically modulated aromatic aldehyde. Here, we present a curated collection of troubleshooting guides and frequently asked questions (FAQs) to anticipate and characterize unexpected products, ensuring the integrity and success of your synthetic endeavors.
Introduction: The Unique Reactivity of this compound
This compound is a valuable building block in organic synthesis. However, its unique structural features—two ortho-chloro substituents flanking the aldehyde group—introduce significant steric hindrance and potent electronic effects. These characteristics can lead to deviations from expected reaction pathways, resulting in the formation of unanticipated products. This guide will equip you with the knowledge to identify these unexpected outcomes and troubleshoot your reactions effectively.
The two chlorine atoms exert a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon. However, they also contribute to steric shielding, which can hinder the approach of nucleophiles. This interplay between electronic activation and steric hindrance is the primary driver for the formation of many of the unexpected products discussed herein.
Troubleshooting Guide: Common Reactions and Unexpected Products
This section addresses specific issues that may arise during common synthetic transformations involving this compound.
Issue 1: Incomplete or No Reaction in Nucleophilic Additions
Q: I am attempting a Grignard/organolithium addition to this compound, but I am observing very low conversion and recovering mostly starting material. What is happening?
A: This is a classic case of steric hindrance. The two ortho-chloro groups act as bulky "gatekeepers," physically blocking the approach of the nucleophilic carbon of the organometallic reagent to the electrophilic carbonyl carbon.
Potential Unexpected Products & Their Causes:
| Unexpected Product | Probable Cause | Proposed Solution |
| Starting Material | Severe steric hindrance preventing nucleophilic attack. | 1. Use a less bulky nucleophile: If possible, switch to a smaller Grignard or organolithium reagent. 2. Increase reaction temperature: Carefully warming the reaction can provide the necessary activation energy to overcome the steric barrier. Monitor closely for decomposition. 3. Use of additives: The addition of cerium(III) chloride (Luche reduction conditions for Grignard reagents) can sometimes enhance the reactivity of the organometallic species. |
| Reduced Aldehyde (2,6-dichloro-4-methylbenzyl alcohol) | The Grignard reagent acts as a reducing agent instead of a nucleophile, delivering a hydride from its β-carbon. This is more common with bulky Grignard reagents. | 1. Use a Grignard reagent without β-hydrogens: For example, methylmagnesium bromide or phenylmagnesium bromide. 2. Lower the reaction temperature: This can sometimes favor the addition pathway over the reduction pathway. |
Experimental Protocol: Grignard Reaction with a Hindered Aldehyde
-
Preparation: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (nitrogen or argon). Anhydrous diethyl ether or THF should be used as the solvent.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings.
-
Grignard Formation: Add a solution of the corresponding alkyl or aryl halide in anhydrous ether dropwise to the magnesium turnings. The reaction is initiated with a small crystal of iodine if necessary.
-
Addition to Aldehyde: Once the Grignard reagent has formed, cool the solution to 0 °C. Add a solution of this compound in anhydrous ether dropwise.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Logical Workflow for Troubleshooting Grignard Reactions:
Caption: Troubleshooting workflow for Grignard reactions.
Issue 2: Unexpected Products in Base-Catalyzed Reactions
Q: I am trying to perform a base-catalyzed reaction (e.g., Aldol or Cannizzaro) with this compound and am getting a complex mixture of products.
A: this compound lacks α-hydrogens, making it a candidate for the Cannizzaro reaction in the presence of a strong base.[1] In this reaction, two molecules of the aldehyde disproportionate to form one molecule of the corresponding alcohol and one molecule of the carboxylic acid.[2][3]
Potential Unexpected Products & Their Causes:
| Unexpected Product | Probable Cause | Proposed Solution |
| 2,6-dichloro-4-methylbenzyl alcohol and 2,6-dichloro-4-methylbenzoic acid | Cannizzaro Reaction: In the presence of a strong base (e.g., concentrated NaOH or KOH), the aldehyde undergoes disproportionation.[1] | 1. Avoid strong bases: If the Cannizzaro reaction is not the desired outcome, use milder basic conditions or non-hydroxide bases. 2. Crossed Cannizzaro: If the goal is to reduce the aldehyde to the alcohol, a "crossed" Cannizzaro reaction with formaldehyde can be employed. Formaldehyde is preferentially oxidized, leading to a higher yield of the desired alcohol.[2] |
| Decarbonylated product (1,3-dichloro-5-methylbenzene) | Decarbonylation: Under certain conditions, particularly with transition metal catalysts or at high temperatures, aromatic aldehydes can undergo decarbonylation to yield the corresponding arene.[4] | 1. Avoid high temperatures: Carry out the reaction at the lowest possible temperature. 2. Screen for catalyst compatibility: If a catalyst is necessary, ensure it does not promote decarbonylation. |
Mechanism of the Cannizzaro Reaction:
Caption: Mechanism of the Cannizzaro Reaction.[3]
Frequently Asked Questions (FAQs)
Q1: Why is the Wittig reaction with this compound often low-yielding?
A1: Similar to Grignard reactions, the steric hindrance from the ortho-chloro substituents can significantly slow down the initial [2+2] cycloaddition between the phosphorus ylide and the aldehyde.[5] This can lead to the decomposition of the ylide or other side reactions, resulting in a lower yield of the desired alkene. To mitigate this, using less bulky, more reactive (unstabilized) ylides and potentially higher reaction temperatures may be beneficial.
Q2: Can I expect any unusual products from the oxidation of this compound to the corresponding carboxylic acid?
A2: While standard oxidants like potassium permanganate or chromic acid should effectively convert the aldehyde to the carboxylic acid, incomplete oxidation is a possibility, leading to a mixture of starting material and product. Over-oxidation is less likely under controlled conditions. The primary challenge will be the purification of the product from any unreacted starting material.
Q3: Are there any known rearrangement reactions involving this aldehyde?
A3: While not commonly reported for this specific molecule, sterically hindered carbonyl compounds can sometimes undergo rearrangement reactions. For instance, under certain acidic conditions, a rearrangement similar to the Wagner-Meerwein rearrangement could theoretically occur, although this is highly speculative without experimental evidence. The most likely unexpected reaction under strong base is the Cannizzaro reaction.
Q4: How do the electronic effects of the chloro- and methyl- substituents influence reactivity?
A4: The two chlorine atoms are strongly electron-withdrawing through the inductive effect, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The methyl group is electron-donating, which slightly counteracts this effect. However, the dominant influence of the ortho-chloro groups is their steric bulk.
References
- Cannizzaro Reaction. (n.d.).
- Synthesis of 2,6-dichloro-4-methylbenzoyl chloride. (n.d.). PrepChem.com.
- Cannizzaro Reaction Mechanism. (n.d.). BYJU'S.
- Nickel Catalyzed Decarbonylation of Aromatic Aldehydes. (2017). The Journal of Organic Chemistry.
- Cannizzaro reaction. (n.d.). Wikipedia.
- Cannizzaro Reaction and Crossed Cannizzaro Reaction. (n.d.). Pharmaguideline.
- Cannizzaro Reaction Mechanism. (n.d.). Allen Career Institute.
- Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. (2020). Journal of Pharmaceutics and Drug Research.
- Catalytic decarbonylation of aldehydes. (1978). Journal of the American Chemical Society.
- Decarbonylation of Aromatic Aldehydes. (1953). The Journal of Organic Chemistry.
- Catalytic Decarbonylation of Aldehydes: Recent Advances and Future Perspectives. (2023). European Journal of Organic Chemistry.
- Overcoming low reactivity of sterically hindered aldehydes in Prins cycliz
- Wittig reaction. (n.d.). Wikipedia.
- Ligand enabled none-oxidative decarbonylation of aliph
- Wittig Reaction. (n.d.). Chemistry LibreTexts.
- Overcoming steric hindrance in Pentamethylbenzaldehyde reactions. (n.d.). BenchChem.
- Unexpected reactions of Grignard reagents with selected β-carboalkoxy substituted sulfinate esters. (2007). Canadian Journal of Chemistry.
- 2,6-Dichlorophenol. (n.d.). Organic Syntheses.
- Wittig/B–H insertion reaction: A unique access to trisubstituted Z-alkenes. (2023). Science Advances.
- Method for synthesizing 2,6-dichloro p-toluic acid. (2016). Google Patents.
- Wittig Reaction. (n.d.). Organic Chemistry Portal.
- Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chel
- Wittig Reaction: Role of Steric Effects in Explaining the Prevalent Formation of Z Olefin from Nonstabilized Ylides. (2013). The Journal of Organic Chemistry.
- Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry.
- Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene. (2017). Google Patents.
- How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. (2018). Reddit.
- Preparation of 2,6-dichlorobenzaldehyde. (n.d.). PrepChem.com.
- CHEM 2212L Experiment 9 - The Aldol Condensation. (2020). YouTube.
- Oxidative amidation of 4-methylbenzaldehyde: (a) with DMF in the... (n.d.).
- Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
- REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. (1991). Main Group Metal Chemistry.
- Reactivity of Benzaldehyde between aldehydes. (2016). Chemistry Stack Exchange.
- Experiment 6 - Aldol Condensation. (n.d.). WebAssign.
- 4-Methylbenzaldehyde. (n.d.). PubChem.
- Chemistry 211 Experiment 5. (2012).
- Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press.
- Aldol Condensation Worked Practice Questions + TRICK!. (2023). YouTube.
- 2,3-dichloro-4-methylbenzaldehyde. (n.d.). ChemSynthesis.
Sources
Technical Support Center: Managing Exothermic Reactions of 2,6-Dichloro-4-methylbenzaldehyde
Welcome to the technical support center for handling reactions involving 2,6-Dichloro-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the management of exothermic events associated with this compound. Our focus is on ensuring experimental success and, most importantly, laboratory safety.
Introduction to the Thermal Hazards of this compound Reactions
This compound is a substituted aromatic aldehyde, and like many aldehydes, it participates in a variety of chemical transformations that are inherently exothermic. The presence of two ortho-chloro substituents can influence the reactivity of the aldehyde group, potentially affecting reaction kinetics and heat evolution. Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, a dangerous situation known as thermal runaway.[1][2][3] This can result in solvent boiling, vessel over-pressurization, and the release of hazardous materials.[2][4]
Understanding and controlling the heat generated during these reactions is paramount for safe operation, particularly during scale-up.[1][5] This guide will provide practical strategies and protocols to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the most common exothermic reactions involving this compound?
A1: Based on the functional group, the most common and potentially highly exothermic reactions for this compound include:
-
Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the aldehyde carbonyl is a powerful C-C bond-forming reaction but is notoriously exothermic.[3][6][7]
-
Wittig Reactions: The reaction with phosphorus ylides to form alkenes can also generate significant heat, especially during the initial addition step.[2][8][9]
-
Reduction Reactions: The reduction of the aldehyde to the corresponding alcohol using reducing agents like sodium borohydride can be exothermic, particularly with concentrated reagents.[10][11]
-
Oxidation Reactions: While less common for aldehydes, certain strong oxidizing agents can lead to vigorous, exothermic reactions.
Q2: How does the structure of this compound affect its reactivity and the associated exotherms?
A2: The two chlorine atoms in the ortho positions to the aldehyde group create significant steric hindrance. This can slow down the reaction rate compared to unhindered aldehydes. While a slower reaction might seem safer, it can lead to the accumulation of unreacted reagents. If the reaction then suddenly initiates or accelerates, a very sharp and dangerous exotherm can occur. The electron-withdrawing nature of the chlorine atoms also activates the carbonyl group towards nucleophilic attack, which can contribute to the reaction's enthalpy.
Q3: What are the early warning signs of a potential thermal runaway?
A3: Key indicators include:
-
A sudden, unexpected rise in the internal reaction temperature that does not stabilize with the cooling system.
-
A rapid increase in pressure within the reaction vessel.
-
Noticeable changes in the reaction mixture's color or viscosity that deviate from the expected observations.
-
An increase in the rate of gas evolution.
Continuous monitoring of the reaction temperature is the most critical parameter to watch.[1]
Q4: Can I perform these reactions at room temperature without cooling?
A4: It is strongly discouraged. Even if a reaction appears to proceed smoothly on a small scale without external cooling, the risk of a thermal event increases significantly with scale. The surface-area-to-volume ratio decreases as you scale up, making heat dissipation less efficient.[12] Always start with a cooling bath in place.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reaction fails to initiate, even with heating. | Steric hindrance from the ortho-chloro groups may be inhibiting the reaction. In the case of a Grignard reaction, the magnesium surface may be passivated. | For Grignard reactions, a small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium. For other reactions, a slight increase in temperature may be necessary, but this should be done with extreme caution and with a robust cooling system ready. |
| A sudden and rapid temperature spike occurs after an induction period. | Accumulation of unreacted starting material followed by a sudden, rapid reaction. This is a classic sign of a potential runaway. | Immediate Action: 1. Stop the addition of any further reagents. 2. Increase the efficiency of the cooling bath (e.g., by adding more dry ice to an acetone bath). 3. If necessary and if it is safe to do so, add a pre-cooled, inert solvent to dilute the reaction mixture and absorb some of the heat. 4. If the situation is not brought under control, prepare for an emergency shutdown and evacuation. |
| The reaction is very slow, leading to long reaction times. | Steric hindrance is likely the primary cause. The chosen solvent may not be optimal for the reaction. | Consider using a higher-boiling point solvent to allow for a higher, yet controlled, reaction temperature. Ensure efficient stirring to maximize contact between reactants. For Wittig reactions, a more reactive ylide might be required. |
| Local hotspots are observed in the reaction mixture. | Inefficient stirring that does not allow for even distribution of heat and reactants. | Use an overhead mechanical stirrer for reactions larger than a few hundred milliliters, as magnetic stir bars can be insufficient.[1] Ensure the stirrer is positioned correctly and is operating at an appropriate speed. |
Experimental Protocols for Managing Exotherms
Protocol 1: Controlled Grignard Addition to this compound
This protocol emphasizes slow addition and temperature control to manage the highly exothermic nature of the Grignard reaction.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, and thermometer
-
Inert atmosphere (Nitrogen or Argon)
-
Cooling bath (ice-water or dry ice/acetone)
Procedure:
-
Set up a dry, three-neck flask under an inert atmosphere, equipped with a magnetic stirrer, a thermometer to monitor the internal temperature, a dropping funnel, and a condenser.
-
Charge the flask with a solution of this compound in anhydrous THF.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add the Grignard reagent dropwise from the dropping funnel. Crucially, monitor the internal temperature and maintain it below 10 °C. The rate of addition should be adjusted to ensure the cooling system can effectively dissipate the generated heat.[7]
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then slowly warm to room temperature.
-
Monitor the reaction to completion by TLC.
-
Once complete, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. This quenching step can also be exothermic.
-
Proceed with the standard aqueous workup.
Visualizing the Workflow for Safe Grignard Addition
Caption: Key factors in thermal hazard assessment and control.
By carefully considering the factors outlined in this guide, researchers can safely and effectively work with this compound, minimizing the risks associated with its exothermic reactions and ensuring successful experimental outcomes.
References
- Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL. [Link]
- Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2,6-dichloro- (CAS 83-38-5). [Link]
- PrepChem.com. (n.d.). Synthesis of 2,6-dichloro-4-methylbenzoyl chloride. [Link]
- Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
- University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. [Link]
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
- Mettler-Toledo AutoChem. (n.d.).
- NIST. (n.d.). Benzaldehyde, 2,6-dichloro-. [Link]
- ChemSynthesis. (n.d.). 2,3-dichloro-4-methylbenzaldehyde. [Link]
- Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
- Google Patents. (n.d.). CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]
- Scientific Update. (2024, January 8). How do you Safely Scale up a Given Chemical Reaction?[Link]
- Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. [Link]
- CatSci Ltd. (n.d.).
Sources
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. fishersci.com [fishersci.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. mt.com [mt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. studylib.net [studylib.net]
- 12. catsci.com [catsci.com]
Technical Support Center: Optimizing Reactions for 2,6-Dichloro-4-methylbenzaldehyde
Welcome to the Technical Support Center for the synthesis of 2,6-Dichloro-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to navigate the complexities of its synthesis. Here, we address common challenges, offer troubleshooting strategies, and provide detailed protocols to help you optimize your reactions for higher yield and purity.
Introduction to Synthetic Strategies
The synthesis of this compound, a key intermediate in the production of various pharmaceuticals and agrochemicals, can be approached through several synthetic routes. The most common pathways include:
-
Direct Oxidation: The selective oxidation of the methyl group of 2,6-dichloro-4-methyltoluene.
-
Formylation: The introduction of a formyl group onto a 3,5-dichlorotoluene precursor.
-
Hydrolysis: The conversion of 2,6-dichloro-4-methylbenzylidene chloride to the corresponding aldehyde.
The selection of the optimal synthetic route and, critically, the catalyst, depends on factors such as available starting materials, desired scale, and purity requirements. This guide will delve into the nuances of catalyst selection and reaction optimization for each of these pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: Researchers often encounter several key challenges:
-
Low Selectivity: In the oxidation of 2,6-dichloro-4-methyltoluene, over-oxidation to the corresponding carboxylic acid is a common side reaction. In formylation routes, achieving the desired regioselectivity on the dichlorotoluene ring can be difficult.
-
Catalyst Deactivation: Catalysts, particularly in oxidation reactions, can be prone to deactivation through poisoning, coking, or sintering, leading to decreased efficiency over time.[1][2]
-
Isomeric Impurities: Formylation reactions can sometimes yield a mixture of isomers, which can be challenging to separate from the desired product.
-
Harsh Reaction Conditions: Some traditional methods, like the Gattermann-Koch formylation, may require high pressure and the handling of toxic gases like carbon monoxide.[3]
Q2: Which synthetic route is generally preferred for industrial-scale production?
A2: For industrial applications, the direct oxidation of 2,6-dichloro-4-methyltoluene and the hydrolysis of 2,6-dichloro-4-methylbenzylidene chloride are often favored. The choice between them depends on the cost and availability of the starting materials and the capital investment in specialized equipment. Continuous oxidation processes, in particular, offer advantages in terms of control, safety, and efficiency.[4]
Q3: How do the electronic effects of the chloro and methyl substituents influence the reactivity of the aromatic ring in formylation reactions?
A3: In the formylation of 3,5-dichlorotoluene, the two chlorine atoms are strongly deactivating and meta-directing. The methyl group is activating and ortho-, para-directing. The interplay of these electronic effects directs the incoming formyl group to the position ortho to the methyl group and meta to the chlorine atoms, leading to the desired this compound. However, the overall deactivation of the ring by the two chlorine atoms means that powerful electrophilic formylation methods, such as the Vilsmeier-Haack or Gattermann-Koch reactions, are typically required.[5][6]
Troubleshooting Guide: Catalyst Selection and Optimization
This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound, with a focus on catalyst performance.
Route 1: Oxidation of 2,6-Dichloro-4-methyltoluene
The direct oxidation of the methyl group is an attractive route. However, achieving high selectivity for the aldehyde without over-oxidation to the carboxylic acid is the primary challenge.
Problem 1: Low Yield and/or Selectivity to the Aldehyde
-
Possible Cause 1: Inappropriate Catalyst System.
-
Explanation: The choice of catalyst is critical for selective oxidation. Strong, non-selective oxidizing agents will lead to the formation of the carboxylic acid.
-
Solution: Employ a catalyst system known for its selectivity in toluene oxidation. A combination of cobalt, molybdenum, and bromine compounds has been shown to be effective when using hydrogen peroxide as the oxidant.[4] For instance, a system of cobalt acetate, sodium molybdate, and sodium bromide can catalyze the reaction under relatively mild conditions. The cobalt and molybdenum ions participate in a redox cycle, while the bromide acts as a radical initiator.
-
-
Possible Cause 2: Suboptimal Reaction Conditions.
-
Explanation: Temperature, pressure, and solvent can significantly impact the reaction rate and selectivity.
-
Solution: Systematically optimize the reaction conditions. Start with a lower temperature (e.g., 60-80°C) and gradually increase it while monitoring the product distribution by GC or HPLC. Acetic acid is a common solvent for such reactions.[4] The concentration of the oxidant (e.g., H₂O₂) should also be carefully controlled; adding it dropwise can help maintain a low instantaneous concentration and reduce over-oxidation.
-
Problem 2: Catalyst Deactivation
-
Possible Cause 1: Poisoning.
-
Explanation: Impurities in the starting material or solvent, such as sulfur or nitrogen-containing compounds, can poison the catalyst's active sites.[1]
-
Solution: Ensure the purity of the 2,6-dichloro-4-methyltoluene and solvent. Pre-treatment of the starting materials may be necessary.
-
-
Possible Cause 2: Coking.
-
Explanation: At higher temperatures, organic molecules can decompose and deposit as carbonaceous material on the catalyst surface, blocking active sites.[2]
-
Solution: Optimize the reaction temperature to the lowest effective level. If coking is severe, the catalyst may need to be regenerated, for example, by controlled oxidation to burn off the carbon deposits.
-
Catalyst Comparison for Toluene Oxidation
| Catalyst System | Oxidant | Typical Conditions | Advantages | Disadvantages | Reference |
| Co/Mo/Br | H₂O₂ | 60-120°C, Acetic Acid | High raw material utilization, mild conditions | Complex catalyst system, potential for bromine-containing byproducts | [4] |
| Pd-Pt/α-MnO₂ | O₂ | 150-200°C | High conversion | Higher cost, potential for over-oxidation to CO₂ at higher temperatures | [7] |
| Metal-free g-C₃N₄ | O₂ (photocatalytic) | Visible light, room temp. | Sustainable, high selectivity | Lower conversion rates, requires photoreactor setup | [8] |
Experimental Protocol: Oxidation of 2,6-Dichloro-4-methyltoluene
This protocol is a general guideline based on literature for a batch reaction and should be optimized for your specific setup.[4]
Materials:
-
2,6-dichloro-4-methyltoluene
-
Cobalt Acetate
-
Sodium Molybdate
-
Sodium Bromide
-
Hydrogen Peroxide (30% aq.)
-
Acetic Acid
-
Dichloromethane (for workup)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2,6-dichloro-4-methyltoluene, cobalt acetate, sodium molybdate, and sodium bromide in acetic acid.
-
Heat the mixture to the desired reaction temperature (e.g., 80°C) with stirring.
-
Slowly add the hydrogen peroxide solution dropwise to the reaction mixture over a period of 1-2 hours.
-
Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Diagram: Oxidation Workflow
Caption: Workflow for the catalytic oxidation of 2,6-dichloro-4-methyltoluene.
Route 2: Formylation of 3,5-Dichlorotoluene
Formylation of 3,5-dichlorotoluene introduces the aldehyde group directly onto the aromatic ring. The Vilsmeier-Haack and Gattermann-Koch reactions are two classical methods for this transformation.
Problem 1: Low or No Reaction
-
Possible Cause 1: Insufficiently Activated Aromatic Ring.
-
Explanation: 3,5-dichlorotoluene is an electron-deficient aromatic ring due to the two chlorine atoms, making it less reactive towards electrophilic substitution.
-
Solution: For the Vilsmeier-Haack reaction, ensure the Vilsmeier reagent is properly formed from DMF and a chlorinating agent like POCl₃ or oxalyl chloride.[5][6] Higher reaction temperatures may be required. For the Gattermann-Koch reaction, a strong Lewis acid catalyst like AlCl₃ is necessary, and the reaction is often performed under pressure to increase the concentration of the reactive electrophile.[9][10]
-
-
Possible Cause 2: Decomposition of the Formylating Agent.
-
Explanation: The Vilsmeier reagent and the formyl cation are sensitive to moisture.
-
Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 2: Formation of Isomeric Byproducts
-
Possible Cause: Lack of Regioselectivity.
-
Explanation: While the directing groups on 3,5-dichlorotoluene favor the formation of the desired product, side reactions can occur, especially at higher temperatures.
-
Solution: Optimize the reaction temperature. Lowering the temperature can sometimes improve regioselectivity, although it may also decrease the reaction rate. A careful balance must be found.
-
Catalyst and Reagent Comparison for Formylation
| Reaction | Formylating Agent | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages | References |
| Vilsmeier-Haack | Vilsmeier Reagent (from DMF/POCl₃) | POCl₃ or Oxalyl Chloride | 0°C to 80°C | Milder conditions than Gattermann-Koch | Can be slow for deactivated rings | [5][6][11] |
| Gattermann-Koch | CO/HCl | AlCl₃, CuCl (co-catalyst) | 20-50°C, High Pressure | Effective for less reactive arenes | Requires handling of toxic CO gas and high pressure | [9][10][12] |
Experimental Protocol: Vilsmeier-Haack Formylation of 3,5-Dichlorotoluene (Illustrative)
This is a general protocol and requires optimization.
Materials:
-
3,5-dichlorotoluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF in an ice bath.
-
Slowly add POCl₃ dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, add a solution of 3,5-dichlorotoluene in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to a suitable temperature (e.g., 50-60°C), monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the aqueous solution with saturated sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Diagram: Vilsmeier-Haack Reaction Mechanism
Sources
- 1. CN1626493A - Preparation of benzaldehyde and substituted benzaldehyde by circulation phase transfer catalytic hydrolysis method - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene - Google Patents [patents.google.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. mdpi.com [mdpi.com]
- 8. Remarkably improved photocatalytic selective oxidation of toluene to benzaldehyde with O2 over metal-free delaminated g-C3N4 nanosheets: synergistic effect of enhanced textural properties and charge carrier separation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 10. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
Technical Support Center: Solvent Effects on the Reactivity of 2,6-Dichloro-4-methylbenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Dichloro-4-methylbenzaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The reactivity of this sterically hindered and electron-deficient benzaldehyde is highly dependent on the choice of solvent, and understanding these interactions is critical for successful synthesis.
I. Understanding the Substrate: Key Physicochemical Properties
Before delving into troubleshooting, it is crucial to understand the structural features of this compound that dictate its reactivity. The two ortho-chloro substituents create significant steric hindrance around the aldehyde carbonyl group, physically impeding the approach of nucleophiles.[1][2] Additionally, the electron-withdrawing nature of the chlorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, provided the nucleophile can overcome the steric barrier.
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O | [3] |
| Molecular Weight | 189.04 g/mol | [3] |
| Appearance | Solid (predicted) | |
| Key Structural Features | Sterically hindered aldehyde, electron-deficient aromatic ring | [4][5] |
II. Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic addition to this compound so sluggish?
A1: The primary reason for slow reaction rates is the severe steric hindrance caused by the two ortho-chloro groups.[1][2] These groups physically block the trajectory of incoming nucleophiles, making it difficult for them to attack the electrophilic carbonyl carbon. To overcome this, consider the following strategies:
-
Use smaller, more reactive nucleophiles: Reagents like organolithium compounds may be more effective than bulkier Grignard reagents.[1]
-
Increase Reaction Temperature: Carefully elevating the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[1] However, this should be done cautiously to avoid side reactions or decomposition.
-
Employ Lewis Acid Catalysis: The addition of a Lewis acid (e.g., CeCl₃ in Grignard reactions) can enhance the electrophilicity of the carbonyl carbon, making it a better target for the nucleophile.[1]
Q2: How does solvent choice impact the success of a Grignard reaction with this aldehyde?
A2: Solvent choice is critical in Grignard reactions. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential for two main reasons: they stabilize the Grignard reagent, and they are aprotic, meaning they won't destroy the highly basic Grignard reagent.[6][7]
-
Polarity and Solvation: Solvents with higher polarity, like THF, can sometimes accelerate the reaction compared to less polar solvents like diethyl ether, as they can better solvate the transition state.[8]
-
Protic Solvents are Unsuitable: Protic solvents such as water, alcohols, or even primary/secondary amines will react with and quench the Grignard reagent, preventing it from adding to the aldehyde.[6][9]
Q3: I'm observing low yields in a Knoevenagel condensation. What role does the solvent play?
A3: In the Knoevenagel condensation, which involves the reaction of the aldehyde with an active methylene compound in the presence of a weak base, the solvent has a significant impact on both reaction rate and product selectivity.[10][11]
-
Polar Aprotic Solvents are Preferred: Solvents like dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are often superior choices.[11][12] These solvents can dissolve the reactants and intermediates but do not strongly solvate the nucleophilic enolate, leaving it more reactive.
-
Protic Solvents Can Be Detrimental: Polar protic solvents like methanol or ethanol can hydrogen bond with the enolate, creating a "solvent cage" that reduces its nucleophilicity and slows down the reaction.[11][13]
-
Water Removal: As the Knoevenagel condensation produces water, its removal can help drive the reaction equilibrium towards the product.[10] In solvents like toluene, a Dean-Stark apparatus can be used for azeotropic removal of water.
III. Troubleshooting Guides in a Question-and-Answer Format
Issue 1: Low Yield and/or No Reaction in Wittig Reactions
Q: My Wittig reaction with this compound is failing. I'm using a standard phosphorus ylide and THF as the solvent. What's going wrong?
A: This is a common issue stemming from the steric hindrance of your aldehyde. Here's a breakdown of potential causes and solutions:
-
Cause: The bulky ortho-chloro groups are preventing the phosphorus ylide from approaching the carbonyl carbon for the initial [2+2] cycloaddition to form the oxaphosphetane intermediate.[14]
-
Solution 1: Switch to a Horner-Wadsworth-Emmons (HWE) Reagent: HWE reagents (phosphonate carbanions) are generally more nucleophilic and less sterically demanding than their Wittig counterparts. This can significantly improve yields with hindered aldehydes.[1]
-
Solution 2: Optimize Solvent Polarity: While THF is a common choice, the stereochemical outcome and sometimes the rate of a Wittig reaction can be influenced by solvent polarity.[15] For stabilized ylides, increasing solvent polarity can sometimes favor the (E)-alkene. Experimenting with a more polar aprotic solvent like DMF or acetonitrile might be beneficial, but always ensure anhydrous conditions.
-
Solution 3: Consider a Stronger Base for Ylide Generation: Incomplete formation of the ylide will lead to low yields. If you are using a mild base, consider switching to a stronger one like n-butyllithium (n-BuLi) or sodium hydride (NaH) to ensure complete deprotonation of the phosphonium salt.[16]
Experimental Protocol: Horner-Wadsworth-Emmons Olefination of this compound
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add your chosen phosphonate ester (1.1 equivalents) and anhydrous THF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add a strong base, such as sodium hydride (1.1 equivalents), portion-wise. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature for another 30 minutes.
-
Aldehyde Addition: Cool the resulting solution to 0°C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates the consumption of the starting aldehyde.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Issue 2: Formation of Byproducts in Grignard Reactions
Q: In my Grignard reaction, besides the expected alcohol, I'm isolating unreacted starting material and a small amount of what appears to be a reduced product (a benzyl alcohol derivative). What is happening and how can I prevent it?
A: The formation of a reduced product suggests a competing reaction pathway. Here's how to troubleshoot this:
-
Cause 1: Enolization: While your aldehyde cannot be enolized, if your Grignard reagent has β-hydrogens, it can act as a base to reduce the aldehyde via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction).
-
Cause 2: Electron Transfer: Some Grignard reactions, particularly with easily oxidized Grignard reagents (e.g., tertiary alkyls) and easily reduced ketones or aldehydes, can proceed via a single-electron transfer (SET) mechanism, which can lead to side products.[8]
-
Solution 1: Use a Lewis Acid Additive like CeCl₃ (Luche Conditions): Adding anhydrous cerium(III) chloride to the aldehyde before the addition of the Grignard reagent can significantly suppress reduction and other side reactions.[1] The cerium coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring the direct nucleophilic addition pathway.
-
Solution 2: Solvent Choice: Reactions in THF are sometimes more prone to SET pathways than those in diethyl ether.[8] If you are using THF, consider switching to diethyl ether.
-
Solution 3: Change the Organometallic Reagent: Organolithium reagents are generally more reactive and less prone to reduction side reactions than Grignard reagents.[1]
IV. Visualizing Solvent Effects
The choice between a polar protic and a polar aprotic solvent can drastically alter the reactivity of a nucleophile, which is a key factor in many reactions involving your aldehyde.
Caption: Protic vs. Aprotic Solvent Effects on Nucleophiles.
V. Summary of Solvent Recommendations for Common Reactions
| Reaction Type | Recommended Solvents | Rationale | Potential Issues |
| Grignard/Organolithium Addition | Diethyl Ether, Tetrahydrofuran (THF) | Aprotic nature prevents quenching of the organometallic reagent; stabilizes the reagent.[6] | THF may promote SET pathways in some cases.[8] |
| Knoevenagel Condensation | DMF, Acetonitrile, DMSO (Polar Aprotic) | Enhances nucleophilicity of the enolate by avoiding hydrogen bonding.[11][12] | Protic solvents (e.g., ethanol) will decrease the reaction rate.[11] |
| Wittig Reaction | THF, Toluene, DCM (Aprotic) | Solubilizes reactants without interfering with the ylide.[15][17] | Polarity can influence stereoselectivity (Z/E ratio).[15] |
| Reductive Amination | 1,2-Dichloroethane (DCE), Methanol | Methanol can act as a protic solvent to facilitate imine formation, while DCE is often used for the reduction step with reagents like NaBH(OAc)₃. | The protic nature of methanol can sometimes interfere with hydride reagents if not chosen carefully. |
VI. References
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Reactions with Substituted Benzaldehydes. Retrieved from
-
Benchchem. (n.d.). Overcoming steric hindrance in Pentamethylbenzaldehyde reactions. Retrieved from
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from
-
Study.com. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?. Retrieved from
-
Benchchem. (n.d.). Overcoming low reactivity of sterically hindered aldehydes in Prins cyclization. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Knoevenagel Condensation. Retrieved from
-
ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Retrieved from
-
ResearchGate. (n.d.). Effect of the solvent on Knoevenagel condensation. Retrieved from
-
ResearchGate. (2003). Solvent Effect in the Wittig Reaction Under Boden's Conditions. Retrieved from
-
University of Wisconsin-River Falls. (n.d.). A Solvent Free Wittig Reaction. Retrieved from
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from
-
Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Retrieved from
-
Pearson. (n.d.). Which of the following compounds are suitable solvents for Grignard reactions?. Retrieved from
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from
-
ResearchGate. (n.d.). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Retrieved from
-
ChemicalBook. (2025). This compound. Retrieved from
-
Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 2-Methylbenzaldehyde and 4-Methylbenzaldehyde. Retrieved from
-
Benchchem. (n.d.). A Comparative Study of 2-, 3-, and 4-Methylbenzaldehyde in the Cannizzaro Reaction. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 116070-31-6 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. leah4sci.com [leah4sci.com]
- 7. Which of the following compounds are suitable solvents for Grigna... | Study Prep in Pearson+ [pearson.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. community.wvu.edu [community.wvu.edu]
Work-up procedures for reactions containing 2,6-Dichloro-4-methylbenzaldehyde
Technical Support Center: 2,6-Dichloro-4-methylbenzaldehyde
Welcome to the technical support guide for reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of post-reaction work-up and purification. The unique electronic and steric properties of this substituted benzaldehyde necessitate specific handling and purification strategies to ensure high purity of the desired product. This guide provides troubleshooting advice and detailed protocols in a direct question-and-answer format.
Part 1: Essential Pre-Work-up Considerations
Before initiating any work-up procedure, a thorough understanding of the starting material's properties and safety requirements is paramount.
Safety First: Handling and Disposal
Question: What are the primary hazards associated with this compound and how should it be handled?
Answer: this compound, and its parent compound 2,6-Dichlorobenzaldehyde, are classified as hazardous substances. They are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] The parent compound, 2,6-Dichlorobenzaldehyde, is corrosive and can cause severe skin burns and eye damage.[3][4]
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or a face shield.[1][5]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[2]
-
Spill Management: In case of a spill, evacuate the area. Use an absorbent material to collect the spill, and place it in a sealed container for disposal. Avoid generating dust. The area should then be decontaminated.[4]
-
Disposal: Dispose of waste materials, including contaminated solvents and PPE, in accordance with local, state, and federal regulations. Do not let the chemical enter drains.[3]
Chemical & Physical Properties Profile
Understanding the physical properties of your starting material is critical for designing effective extraction and purification protocols.
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O | [6] |
| Molecular Weight | 189.04 g/mol | [6] |
| Appearance | White to yellow needle-like crystals | [7] |
| Melting Point | 68-72 °C | [7] |
| Solubility | Soluble in ethanol, ether, petroleum ether. Insoluble in water. | [4][7] |
| Reactivity | Sensitive to air, moisture, and light. Incompatible with strong oxidizing agents and strong bases. | [4] |
Part 2: Troubleshooting Guide & FAQs for Reaction Work-up
This section addresses common challenges encountered during the work-up of reactions involving this compound.
FAQ 1: Removing Unreacted Aldehyde
Question: My crude reaction mixture shows a significant amount of unreacted this compound on TLC and NMR. What is the most effective way to remove it?
Answer: The most reliable method for removing unreacted aldehydes is a sodium bisulfite wash. The aldehyde functional group reacts with sodium bisulfite to form a water-soluble bisulfite adduct, which can then be easily removed from the organic phase.
The Chemistry Behind the Wash: The nucleophilic bisulfite anion attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent proton transfer results in the formation of a solid, water-soluble salt. This equilibrium can be reversed by treatment with either acid or base, but for extraction purposes, the adduct is partitioned into the aqueous layer.
Experimental Protocol: Sodium Bisulfite Wash
-
Dilution: Dilute the crude reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Washing: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃). The volume should be approximately half the volume of the organic layer.
-
Agitation: Stopper the funnel and shake vigorously for 2-5 minutes. Periodically vent the funnel to release any pressure buildup. You may observe the formation of a white precipitate (the adduct).
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the bisulfite adduct.
-
Repeat: Repeat the wash 1-2 more times to ensure complete removal of the aldehyde.
-
Follow-up Washes: Wash the organic layer with water and then with brine to remove residual bisulfite and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
FAQ 2: Dealing with Emulsions During Extraction
Question: I am experiencing a persistent emulsion at the organic-aqueous interface during my work-up. How can I resolve this?
Answer: Emulsions are common when working with chlorinated solvents or when basic/acidic washes generate fine precipitates that stabilize the interface. Several techniques can be used to break these emulsions.
-
Addition of Brine: The most common first step is to add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase makes it more polar, which helps to force the separation of the less polar organic layer.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® (diatomaceous earth) using vacuum filtration. The fine particles of Celite can help to break up the droplets that form the emulsion.
-
Centrifugation: If the emulsion is persistent and the scale is manageable, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes can effectively separate the layers.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (20 minutes to an hour) can lead to layer separation.
Workflow for Work-up Strategy Selection
The choice of a work-up procedure depends on the nature of the product and the impurities present. The following decision tree provides a general guide.
Caption: A decision tree for selecting an appropriate work-up and purification strategy.
FAQ 3: Final Purification of the Solid Product
Question: After my aqueous work-up, my product has solidified but is still impure. What is the best method for final purification?
Answer: For solid products, recrystallization is a powerful and efficient purification technique.[8] The key is to select a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either very soluble or insoluble at all temperatures.[8][9]
Solvent Selection for this compound Derivatives: Given the starting material's properties, good starting points for solvent screening include:
-
Non-polar solvents: Hexanes, Heptane, Cyclohexane
-
Slightly polar solvents: Toluene, Diethyl ether
-
Polar solvents: Ethanol, Isopropanol, Ethyl acetate
-
Solvent pairs: Ethanol/Water, Hexanes/Ethyl Acetate
Experimental Protocol: Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring (using a stir bar) or swirling.
-
Saturated Solution: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, drying agent), perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Subsequently, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
References
- Organic Reaction Workup Formulas for Specific Reagents.University of Rochester.
- 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737.PubChem, National Center for Biotechnology Information.
- Benzaldehyde, 2,6-dichloro-4-hydroxy - Chemical & Physical Properties.Cheméo.
- Purification of Organic Compounds: from Crude Product to Purity.Eastern Mediterranean University, Department of Physics.
- 4-Methylbenzaldehyde | C8H8O | CID 7725.PubChem, National Center for Biotechnology Information.
- CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.Google Patents.
- Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography.SciSpace.
- Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism.National Institutes of Health (NIH).
- Chloroacetaldehyde | ClCH2CHO | CID 33.PubChem, National Center for Biotechnology Information.
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- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. beta.lakeland.edu [beta.lakeland.edu]
- 3. fishersci.com [fishersci.com]
- 4. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. This compound | 116070-31-6 [chemicalbook.com]
- 7. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide: Navigating Synthesis with 2,6-Dichloro-4-methylbenzaldehyde and 2,6-Dichlorobenzaldehyde
In the landscape of synthetic chemistry, the selection of a starting material is a critical decision that dictates reaction pathways, efficiency, and the properties of the final product. Substituted benzaldehydes are foundational building blocks, but subtle structural variations can lead to significant differences in reactivity. This guide offers an in-depth comparison of two closely related yet functionally distinct reagents: 2,6-dichloro-4-methylbenzaldehyde and 2,6-dichlorobenzaldehyde . We will dissect how the simple addition of a para-methyl group alters the electronic and steric profile of the molecule, influencing its performance in key synthetic transformations relevant to pharmaceutical and agrochemical development.
Molecular Overview: Structure and Physicochemical Properties
At first glance, the two molecules are remarkably similar. Both feature a benzaldehyde core with two chlorine atoms at the ortho positions (C2 and C6). This substitution pattern is crucial; it sterically hinders the rotation of the aldehyde group and strongly influences the electrophilicity of the carbonyl carbon through the inductive effect of the chlorine atoms. The key distinction lies at the C4 position: a hydrogen in 2,6-dichlorobenzaldehyde versus a methyl group in its counterpart.
Caption: Structural comparison of the two aldehydes.
This seemingly minor difference has tangible consequences for their physical properties and, more importantly, their chemical behavior.
| Property | 2,6-Dichlorobenzaldehyde | This compound | Reference(s) |
| CAS Number | 83-38-5 | 116070-31-6 | [1][2] |
| Molecular Formula | C₇H₄Cl₂O | C₈H₆Cl₂O | [1][3] |
| Molecular Weight | 175.01 g/mol | 189.04 g/mol | [3][4] |
| Appearance | White to light yellow powder/flakes | Not specified, likely a solid | [5][6] |
| Melting Point | 69-71 °C | Not available | [4][6] |
| Boiling Point | ~239 °C at 760 mmHg | Not available | [4] |
| Solubility | Insoluble in water; soluble in organic solvents | Expected to be similar | [4][7] |
| Purity (Typical) | ≥98-99% | ≥95% | [2][8][9] |
The Decisive Factor: Electronic and Steric Profile
The reactivity of a benzaldehyde in nucleophilic addition and condensation reactions is governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish this property.
-
The Ortho-Dichloro Effect (Common to Both): The two chlorine atoms are strongly electron-withdrawing via the inductive effect (-I). This pulls electron density away from the aromatic ring and, consequently, from the aldehyde group. This effect significantly increases the partial positive charge (δ+) on the carbonyl carbon, making both molecules highly susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.
-
The Para-Methyl Distinction: In this compound, the methyl group at the para position acts as an electron-donating group (+I effect and hyperconjugation). It pushes electron density into the ring, partially counteracting the powerful withdrawing effect of the two chlorine atoms.
The net result is that the carbonyl carbon in 2,6-dichlorobenzaldehyde is more electrophilic (more electron-poor) than in This compound . This fundamental electronic difference is the primary predictor of their relative reactivity.
Caption: Electronic influence of substituents on carbonyl electrophilicity.
Performance in Key Synthetic Transformations: Claisen-Schmidt Condensation
To illustrate the practical implications of these electronic differences, we can analyze their expected performance in a Claisen-Schmidt condensation, a cornerstone reaction for forming α,β-unsaturated ketones (chalcones).[10][11] This reaction involves the nucleophilic attack of a ketone enolate on the aldehyde's carbonyl carbon. A more electrophilic aldehyde will react faster and often lead to higher yields under identical conditions.
| Parameter | 2,6-Dichlorobenzaldehyde | This compound | Rationale |
| Reaction Rate | Faster | Slower | The higher electrophilicity of the carbonyl carbon in 2,6-dichlorobenzaldehyde leads to a lower activation energy for nucleophilic attack by the enolate.[11][12] |
| Yield (Typical) | High | Moderate to High | While both are reactive, the faster kinetics of 2,6-dichlorobenzaldehyde often translates to higher conversion and yield in a given timeframe, minimizing side reactions. |
| Reaction Conditions | Can often proceed under milder conditions (e.g., lower temperature, shorter time). | May require slightly more forcing conditions (e.g., longer reaction time, slightly higher temperature) to achieve comparable yields. | The less reactive nature of the methylated analogue requires more energy input to overcome the activation barrier. |
This trend holds for other nucleophilic addition reactions as well, including Wittig reactions, Grignard additions, and reductive aminations.[12]
Experimental Protocol: A Case Study in Claisen-Schmidt Condensation
This protocol describes a representative synthesis of a chalcone derivative. The choice between the two aldehydes would be based on the desired electronic properties of the final product and the acceptable reaction kinetics.
Objective: Synthesize (E)-1-(4-hydroxyphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one.
Rationale for Choices:
-
Base: Sodium hydroxide is a common, effective, and economical base for generating the necessary ketone enolate.
-
Solvent: Ethanol is an excellent solvent for all reactants and allows for easy workup via precipitation in water.
-
Temperature: The reaction is run at room temperature to balance reaction rate with selectivity and minimize potential side reactions.
Caption: General workflow for Claisen-Schmidt condensation and purification.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4'-hydroxyacetophenone (1.36 g, 10.0 mmol) and 2,6-dichlorobenzaldehyde (1.75 g, 10.0 mmol) in 50 mL of 95% ethanol.
-
Base Addition: Cool the flask in an ice bath. Slowly add a solution of sodium hydroxide (0.80 g, 20.0 mmol) in 10 mL of water dropwise over 15 minutes, ensuring the temperature remains below 10°C.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The formation of a solid precipitate is typically observed.
-
Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (7:3), visualizing with a UV lamp.
-
Work-up: Once the starting aldehyde is consumed, pour the reaction mixture into a beaker containing 200 mL of ice-cold water and acidify to pH ~5 with dilute hydrochloric acid.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as hot ethanol, to yield the pure chalcone.
-
Drying & Characterization: Dry the purified crystals under vacuum. Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
Applications & Strategic Considerations
2,6-Dichlorobenzaldehyde: This is a widely used and cost-effective intermediate. Its high reactivity makes it a workhorse in large-scale industrial synthesis.
-
Pharmaceuticals: It serves as a key precursor in the synthesis of the NSAID Diclofenac and certain antibiotics like Penicillin sodium.[4][8]
-
Agrochemicals: It is a critical building block for several benzoylurea insecticides, including Lufenuron, Diflubenzuron, and Hexaflumuron.[4][13]
-
Dyes: It is used in the production of various dyestuffs.[4][13]
This compound: This is more of a specialty reagent. Its application is warranted when the specific properties imparted by the methyl group are required.
-
Fine-Tuning Electronics: In drug discovery, the methyl group can be used to fine-tune the electronic properties (e.g., pKa, binding affinity) of a final bioactive molecule.
-
Blocking a Reactive Site: The methyl group occupies the para position, preventing electrophilic aromatic substitution at that site in subsequent reaction steps.
-
Handle for Further Functionalization: The methyl group can be a synthetic handle for later-stage modifications, such as benzylic bromination followed by nucleophilic substitution, allowing for the introduction of new functional groups.
-
Improved Solubility: The added alkyl group can increase the lipophilicity of intermediates, potentially improving their solubility in nonpolar organic solvents used in subsequent steps.
A Senior Scientist's Perspective
The choice between these two reagents is a classic case of balancing reactivity with functionality.
-
Choose 2,6-Dichlorobenzaldehyde when: Your primary goal is a rapid, high-yield nucleophilic addition or condensation. It is the more reactive, economical, and widely documented choice for accessing established scaffolds in the agrochemical and pharmaceutical industries. Its straightforward, powerful electrophilicity is its greatest asset.
-
Choose this compound when: Your synthetic strategy requires more nuance. Select this reagent if you need to modulate the electronic character of the aromatic ring, protect the para-position from further substitution, or introduce a functional handle for late-stage diversification of a lead compound in a drug discovery program. The slightly attenuated reactivity is a small price to pay for the enhanced strategic possibilities it offers.
Ultimately, understanding the fundamental electronic contributions of each substituent allows the discerning scientist to move beyond simply following a recipe and instead make an informed, strategic choice that best serves the overall goals of the synthesis.
References
- The Role of 2,6-Dichlorobenzaldehyde in Pharmaceutical Synthesis and Safety. (URL: )
- PubChem. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737. (URL: [Link])
- BenchChem.
- Exploring 2,6-Dichlorobenzaldehyde: Properties and Applic
- BenchChem.
- BenchChem. A Comparative Guide to the Reactivity of Substituted Benzaldehydes. (URL: )
- Google Patents. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde. (URL: )
- NINGBO INNO PHARMCHEM CO.,LTD. 2,6-Dichlorobenzaldehyde: High-Purity Intermediate for Synthesis & Chemical Manufacturing. (URL: [Link])
- ChemSynthesis. 2,3-dichloro-4-methylbenzaldehyde. (URL: [Link])
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A Researcher's Guide to the Reactivity of Substituted Benzaldehydes in Aldol Reactions
An In-depth Technical Comparison for Synthetic Strategy Optimization
The aldol condensation stands as a fundamental carbon-carbon bond-forming reaction in the arsenal of synthetic organic chemists.[1][2] A key variant, the Claisen-Schmidt condensation, which involves the reaction of an enolizable ketone with a non-enolizable aromatic aldehyde, is instrumental in synthesizing α,β-unsaturated ketones, known as chalcones.[3][4][5] These compounds are not only valuable synthetic intermediates but also serve as precursors to flavonoids and other biologically significant molecules.[3][5] This guide provides a comprehensive analysis of how substituents on the benzaldehyde ring influence reactivity in these reactions, supported by experimental data and detailed protocols to inform the strategic design of synthetic routes.
Theoretical Framework: Understanding Substituent Effects
The rate and efficiency of the Claisen-Schmidt condensation are profoundly influenced by the electronic and steric nature of substituents on the benzaldehyde ring. These effects primarily alter the electrophilicity of the carbonyl carbon, which is the site of nucleophilic attack by the enolate.
Electronic Effects: A Hammett Plot Perspective
The electronic influence of a substituent can be broadly categorized as either electron-withdrawing or electron-donating.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) decrease the electron density on the aromatic ring through inductive and/or resonance effects. This, in turn, withdraws electron density from the carbonyl group, making the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. Consequently, benzaldehydes bearing EWGs generally exhibit enhanced reactivity in aldol condensations.[6][7][8] Studies have shown that the rate of condensation increases with the presence of electron-withdrawing groups on the aromatic ring of the aldehyde.[9] This correlation is often quantified using Hammett plots, where a positive slope (ρ value) indicates that the reaction is accelerated by electron-withdrawing substituents.[9] For instance, p-nitrobenzaldehyde is expected to react faster than m-nitrobenzaldehyde due to the greater resonance stabilization of the negative charge buildup in the transition state.[8]
-
Electron-Donating Groups (EDGs): Conversely, groups such as methoxy (-OCH₃) and methyl (-CH₃) donate electron density to the aromatic ring, which increases the electron density at the carbonyl carbon. This reduces the electrophilicity of the carbonyl carbon, thereby slowing down the rate of nucleophilic attack and the overall reaction.[6][7][8]
Steric Effects: The Role of Substituent Position
Beyond electronic effects, the physical size and position of a substituent can play a crucial role.
-
Ortho-Substituents: Substituents at the ortho position can sterically hinder the approach of the nucleophilic enolate to the carbonyl carbon. This steric hindrance can significantly decrease the reaction rate, even if the substituent is electronically favorable. For example, 2-chlorobenzaldehyde may react slower than its 4-chloro isomer, despite both having an electron-withdrawing chloro group.
-
Meta and Para-Substituents: Substituents at the meta and para positions generally exert minimal steric hindrance, and their effect on reactivity is primarily governed by their electronic properties.
Experimental Design for Comparative Analysis
To empirically validate these theoretical principles, a series of Claisen-Schmidt condensation reactions can be performed using a consistent enolizable ketone (e.g., acetophenone) and a range of substituted benzaldehydes.
Generalized Reaction Scheme
The base-catalyzed condensation of acetophenone with a substituted benzaldehyde serves as a representative model system.
Experimental Protocol: Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol outlines a standardized procedure for the synthesis and comparison of chalcones derived from various substituted benzaldehydes.[3][5]
Materials:
-
Substituted Benzaldehyde (e.g., 4-Nitrobenzaldehyde, 4-Methoxybenzaldehyde, Benzaldehyde, 2-Chlorobenzaldehyde) (1.0 eq)
-
Acetophenone (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted benzaldehyde (e.g., 10 mmol) and acetophenone (e.g., 10 mmol) in 30-50 mL of ethanol.
-
Cooling: Cool the mixture in an ice bath with continuous stirring.
-
Base Addition: Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 25°C.
-
Reaction: After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 2-4 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing approximately 200 g of crushed ice and acidify with dilute HCl until the pH is neutral.
-
Isolation: The precipitated solid product (chalcone) is collected by vacuum filtration using a Buchner funnel.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: The final product should be characterized by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the experimental process for synthesizing and comparing chalcones.
Caption: Experimental workflow for the comparative synthesis of chalcones.
Expected Results and Discussion
The experimental outcomes are expected to align with the theoretical principles of electronic and steric effects.
Comparative Data of Substituted Benzaldehydes
| Substituted Benzaldehyde | Substituent Type | Expected Reactivity | Expected Yield |
| 4-Nitrobenzaldehyde | Electron-Withdrawing (EWG) | High | High |
| Benzaldehyde | Neutral | Moderate | Moderate |
| 4-Methylbenzaldehyde | Electron-Donating (EDG) | Low | Low |
| 4-Methoxybenzaldehyde | Strong Electron-Donating (EDG) | Very Low | Very Low |
| 2-Chlorobenzaldehyde | EWG with Steric Hindrance | Moderate to Low | Moderate to Low |
Analysis of Results:
-
Electronic Effects: A clear trend should be observed where the reaction rate and yield are highest for benzaldehydes with strong EWGs (e.g., 4-nitrobenzaldehyde) and lowest for those with strong EDGs (e.g., 4-methoxybenzaldehyde).[6][7] This is because the EWG increases the partial positive charge on the carbonyl carbon, making it a better electrophile for the attacking enolate.
-
Steric Effects: The yield for 2-chlorobenzaldehyde is anticipated to be lower than that for its para-isomer (4-chlorobenzaldehyde, not shown in the table but expected to be highly reactive) due to the steric hindrance imposed by the ortho-chloro group, which impedes the approach of the acetophenone enolate.
Mechanistic Visualization: The Role of Substituents
The following diagram illustrates how substituents influence the key step of the aldol reaction: the nucleophilic attack of the enolate on the benzaldehyde carbonyl.
Caption: Influence of substituents on carbonyl electrophilicity.
Conclusion
The reactivity of substituted benzaldehydes in aldol condensations is a predictable outcome of the interplay between electronic and steric effects. Electron-withdrawing groups enhance reactivity by increasing the electrophilicity of the carbonyl carbon, while electron-donating groups have the opposite effect. Steric hindrance, particularly from ortho-substituents, can significantly diminish reactivity. A systematic experimental approach, as outlined in this guide, allows for a quantitative comparison of these effects, providing valuable insights for researchers in organic synthesis and drug development to optimize their reaction conditions and achieve desired synthetic outcomes.
References
- Davis, R. (2018, March 15). An animated, base-catalyzed crossed aldol condensation mechanism explained. YouTube.
- Berardi, M. D., Gentile, F., Kozik, I., & Gregg, T. M. (2021). Aldol Condensation Reaction Rate Demonstrates Steric and Electronic Substituent Effects in the Organic Chemistry Lab. Journal of Chemical Education, 98(3), 955-961.
- Wikipedia. (n.d.). Aldol condensation. In Wikipedia.
- BYJU'S. (n.d.). General Aldol Condensation Reaction.
- Berardi, M. D., Gentile, F., Kozik, I., & Gregg, T. M. (2021). Aldol Condensation Reaction Rate Demonstrates Steric and Electronic Substituent Effects in the Organic Chemistry Lab. Journal of Chemical Education.
- Guthrie, J. P., & Zhu, N. (2016). The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry, 81(19), 8893-8905.
- Reddit. (2022). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? r/chemhelp.
- ResearchGate. (n.d.). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid.
- Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions.
- Wikipedia. (n.d.). Claisen–Schmidt condensation. In Wikipedia.
- JoVE. (2025, May 22). Video: Base-Catalyzed Aldol Addition Reaction.
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A Comparative Technical Guide to 2,6-Dichloro-4-methylbenzaldehyde and Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 2,6-dichloro-4-methylbenzaldehyde and its parent compound, benzaldehyde. By integrating fundamental principles of physical organic chemistry with available experimental data, this document serves as a technical resource for professionals engaged in chemical synthesis and drug development.
Compound Overview: Structure and Properties
Benzaldehyde (C₇H₆O) is the archetypal aromatic aldehyde, presenting as a colorless liquid with a distinctive almond scent.[1][2][3] Its broad utility as a precursor in organic synthesis, a flavoring agent, and a component in fragrances underscores its industrial significance.[1][3][4][5]
This compound (C₈H₆Cl₂O) is a polysubstituted benzaldehyde derivative. The presence of two ortho-chloro substituents and one para-methyl group relative to the formyl group dramatically alters its physicochemical properties and reactivity. It is primarily utilized as a specialized intermediate in the synthesis of pharmaceuticals and other fine chemicals.[6]
A comparative summary of their fundamental properties is provided below.
| Property | Benzaldehyde | This compound |
| Molecular Formula | C₇H₆O | C₈H₆Cl₂O |
| Molar Mass | 106.12 g/mol [3] | 189.04 g/mol |
| Appearance | Colorless to yellowish liquid[3] | Solid |
| Odor | Almond-like[3][7] | Pungent[8] |
| Melting Point | -26 °C[2] | 27-30 °C |
| Boiling Point | 179 °C[2] | Not readily available |
| Solubility in Water | Sparingly soluble[2][7] | Insoluble |
| Solubility in Organic Solvents | Soluble in ethanol and ether[2] | Soluble in common organic solvents |
Comparative Reactivity: A Mechanistic Perspective
The synthetic utility of these aldehydes is dictated by the reactivity of the carbonyl group, which is profoundly influenced by the electronic and steric nature of the aromatic ring substituents.
Electronic Effects: The key to understanding the reactivity difference lies in the electrophilicity of the carbonyl carbon.
-
Benzaldehyde: The phenyl group is a weak deactivating group in electrophilic aromatic substitution but acts as a resonance donor to the carbonyl group, which slightly reduces its electrophilicity compared to aliphatic aldehydes.[9]
-
This compound: The electronic effects are multifaceted:
-
Inductive Withdrawal: The two highly electronegative chlorine atoms at the ortho positions exert a strong electron-withdrawing inductive effect (-I). This effect significantly depletes electron density from the carbonyl carbon, increasing its partial positive charge and thus its susceptibility to nucleophilic attack.[9][10]
-
Donating Groups: The para-methyl group is electron-donating via induction and hyperconjugation (+I, +H).[11] While this effect counteracts the withdrawing effect of the halogens, the combined influence of two ortho-chlorine atoms is overwhelmingly dominant.
-
Overall Effect: The net result is a substantially more electrophilic carbonyl carbon in this compound compared to benzaldehyde.
-
Steric Hindrance:
-
Benzaldehyde: The formyl proton offers minimal steric hindrance, allowing unencumbered access for nucleophiles to attack the carbonyl carbon.
-
This compound: The two chlorine atoms flanking the aldehyde group create a sterically congested environment. This bulk can significantly impede the approach of nucleophiles, presenting a kinetic barrier to reaction, particularly for larger attacking species.[11]
Predicted Reactivity in Common Transformations:
The interplay between these activating electronic effects and deactivating steric effects dictates the reactivity profile.
| Reaction Type | Benzaldehyde | This compound (Predicted) | Mechanistic Rationale |
| Nucleophilic Addition | Moderate reactivity | High electronic reactivity, but sterically hindered | The rate will be a trade-off. The powerful electron-withdrawing effect of the chlorine atoms strongly favors the reaction, but the steric bulk will slow it down. The outcome will depend on the steric profile of the specific nucleophile. |
| Oxidation to Carboxylic Acid | Readily oxidized[1] | Expected to be readily oxidized | This is a common transformation for most aldehydes and is not typically sensitive to moderate steric hindrance. |
| Wittig Reaction | Standard substrate | Expected to be highly reactive | The increased electrophilicity of the carbonyl should accelerate the initial, rate-determining attack of the phosphorus ylide.[9][12] |
| Claisen-Schmidt Condensation | Classic substrate | Expected to be highly reactive | The enhanced electrophilicity of the carbonyl carbon will make it more susceptible to attack by the enolate nucleophile.[13] |
| Cannizzaro Reaction | Undergoes disproportionation[1][2] | Unlikely to react efficiently | The electron-donating methyl group and significant steric hindrance from the ortho-chloro groups are expected to disfavor this reaction.[11] |
To empirically validate the predicted enhanced reactivity, a comparative Wittig reaction can be performed.
Objective: To compare the reaction rate and yield of the Wittig reaction between benzaldehyde and this compound with a stabilized ylide.
Methodology:
-
Ylide Preparation: Prepare a solution of a stabilized ylide, such as (triphenylphosphoranylidene)acetophenone, in a suitable aprotic solvent (e.g., Dichloromethane).
-
Reaction Setup: In two separate, identical reaction vessels maintained at the same temperature, add the ylide solution.
-
Aldehyde Addition: To one vessel, add one molar equivalent of benzaldehyde. To the other, add one molar equivalent of this compound.
-
Monitoring: Monitor the disappearance of the starting materials and the appearance of the alkene product over time using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR spectroscopy.
-
Analysis: Compare the time to completion and the isolated yields of the respective stilbene products to determine the relative reactivity.
Caption: Workflow for a comparative Wittig reaction experiment.
Synthesis and Production
Benzaldehyde: Industrially, benzaldehyde is synthesized predominantly via the liquid-phase chlorination of toluene to benzal chloride, followed by hydrolysis.[1][2] It also occurs naturally in the kernels of almonds, apricots, and cherries.[1]
This compound: This substituted aldehyde is not naturally occurring and is produced through multi-step synthetic sequences. A common strategy involves the oxidation of the corresponding substituted benzyl alcohol.[14] The synthesis of related halobenzaldehydes can also be achieved from aromatic amines via diazotization followed by a formylation reaction.[15]
Caption: High-level comparison of synthetic pathways.
Industrial and Research Applications
Benzaldehyde: Its applications are extensive and varied:
-
Flavor and Fragrance: A key component in artificial almond and cherry flavors for foods, beverages, and cosmetics.[1][4][7]
-
Chemical Intermediate: A foundational building block for a vast array of chemicals, including pharmaceuticals, dyes, and agrochemicals.[2][3][5]
-
Specialty Uses: It is used as a bee repellent in apiculture.[1]
This compound: Its use is highly specialized:
-
Pharmaceutical and Agrochemical Synthesis: It serves as a crucial intermediate in the construction of complex, biologically active molecules. The specific arrangement of chloro and methyl groups is often a deliberate design choice to modulate the steric and electronic properties of the target molecule, thereby influencing its efficacy and metabolic profile.[6]
Toxicological Profile and Safety
Benzaldehyde:
-
Toxicity: It is "generally regarded as safe" (GRAS) by the U.S. FDA for its use as a food additive.[1] The acute oral LD₅₀ in rats is in the range of 800–1300 mg/kg.[16][17]
-
Metabolism: In vivo, it is rapidly oxidized to benzoic acid, which is then conjugated and excreted.[17][18]
-
Hazards: It can be a mild to moderate irritant to the skin and eyes.[16][19] Inhalation of high vapor concentrations may lead to respiratory irritation.[16][20]
This compound:
-
Toxicity Data: Comprehensive toxicological data for this specific compound is limited.
-
Predicted Hazards: Based on its structure as a chlorinated aromatic aldehyde, it is classified as a skin and eye irritant and a potential respiratory irritant.[21] It should be handled with appropriate engineering controls and personal protective equipment.
| Hazard Classification | Benzaldehyde | This compound |
| Acute Oral Toxicity | Harmful if swallowed[19] | Harmful if swallowed (Predicted)[21] |
| Skin Irritation | May cause irritation[19] | Causes skin irritation[21] |
| Eye Irritation | May cause irritation[19] | Causes serious eye irritation[21] |
| Respiratory Irritation | May cause respiratory irritation[16] | May cause respiratory irritation[21] |
Conclusion
The substitution of two chlorine atoms and a methyl group onto the benzaldehyde scaffold results in a molecule with a distinctly different character. While benzaldehyde is a versatile, high-volume chemical with a favorable safety profile, this compound is a specialized intermediate designed for specific synthetic applications. Its heightened electrophilicity, a direct consequence of its electronic makeup, makes it a potent reactant in many transformations, although its utility can be tempered by steric considerations. The selection of either aldehyde must be a carefully considered decision, weighing the required reactivity against potential steric challenges and handling precautions.
References
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- Benzaldehyde (cherry/almond). (2025, April 21). KidsAdvisory.
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- Subacute inhalation toxicity of benzaldehyde in the Sprague-Dawley rat. (1991). Taylor & Francis Online.
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2,6-Dichloro-4-methylbenzaldehyde Derivatives
For researchers and professionals in drug development and materials science, the precise structural characterization of synthetic intermediates is not merely a procedural step but the bedrock of reliable and reproducible research. The 2,6-dichloro-4-methylbenzaldehyde scaffold is a key building block for a range of functional molecules, from pharmaceuticals to agrochemicals. Its inherent symmetry and the strong electronic influence of its substituents present unique spectroscopic signatures. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the structure of this parent molecule and its derivatives, grounded in the principle of a self-validating, multi-technique workflow.
Our approach moves beyond a simple recitation of data. We will delve into the causality behind experimental choices—why a specific NMR solvent can be a powerful diagnostic tool, or how ionization methods in mass spectrometry are selected to either preserve or controllably fragment a molecule. The goal is to equip you with the strategic insight needed to not only acquire data but to interpret it with confidence, ensuring the absolute structural integrity of your compounds.
The Integrated Spectroscopic Workflow: A Self-Validating System
Caption: Integrated workflow for spectroscopic structure validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR is arguably the most powerful tool for elucidating the precise structure of organic molecules. For the this compound core, both ¹H and ¹³C NMR provide highly diagnostic information.
Expertise in Action: The Causality of Solvent Selection
The choice of deuterated solvent is a critical experimental parameter that can dramatically alter a spectrum. While CDCl₃ is a common first choice due to its volatility and relative inertness, more polar solvents like DMSO-d₆ can be necessary for less soluble derivatives. Furthermore, aromatic solvents like benzene-d₆ induce significant changes in chemical shifts, a phenomenon known as Aromatic Solvent Induced Shifts (ASIS).[1] This effect arises from the formation of specific solvent-solute complexes that place protons in the shielding or deshielding zones of the benzene ring's magnetic anisotropy.[2] For complex derivatives where aromatic or aliphatic signals overlap, acquiring a second spectrum in C₆D₆ can be a powerful and straightforward method to resolve these signals and confirm assignments.[1]
¹H NMR Analysis
For the parent compound, this compound, the molecular symmetry dictates a simple ¹H NMR spectrum:
-
Aldehydic Proton (CHO): A sharp singlet expected far downfield, typically between δ 9.8-10.5 ppm . Its deshielded nature is due to the strong electron-withdrawing effect of the carbonyl oxygen and the magnetic anisotropy of the C=O bond.
-
Aromatic Protons (Ar-H): Due to the plane of symmetry bisecting the molecule, the two aromatic protons are chemically equivalent. They will appear as a single sharp singlet, anticipated in the region of δ 7.3-7.5 ppm .
-
Methyl Protons (CH₃): A sharp singlet corresponding to the three methyl protons, expected around δ 2.4-2.6 ppm .
When a derivative is formed, for instance by nitration at the 5-position, this symmetry is broken. The aromatic signal would resolve into two distinct doublets, each integrating to one proton, with a small meta-coupling constant (⁴J ≈ 2-3 Hz).
¹³C NMR and DEPT Analysis
The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment. For the parent compound, we expect to see 6 distinct signals:
-
Carbonyl Carbon (C=O): The most deshielded carbon, typically appearing around δ 188-193 ppm .
-
Aromatic Carbons (Ar-C): Four signals for the aromatic carbons. The carbon bearing the aldehyde (C1) and the methyl group (C4) will have distinct shifts from those bearing the chlorine atoms (C2, C6) and the hydrogens (C3, C5).
-
Methyl Carbon (CH₃): A shielded signal, typically found around δ 20-22 ppm .[3]
To definitively assign these, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable. In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons (like C1, C2, C4, C6) are absent. This allows for unambiguous differentiation of the methyl carbon (positive) from the quaternary aromatic carbons (absent).
| Assignment | ¹H Chemical Shift (δ ppm, Predicted) | ¹³C Chemical Shift (δ ppm, Predicted) | DEPT-135 Phase |
| -CHO | 10.3 | 189.0 | Positive (CH) |
| Ar-H (C3, C5) | 7.4 (2H, s) | 130.0 | Positive (CH) |
| -CH₃ | 2.5 (3H, s) | 21.5 | Positive (CH₃) |
| C1 (Ar-C-CHO) | - | 135.0 | Absent (Quat) |
| C2, C6 (Ar-C-Cl) | - | 138.0 | Absent (Quat) |
| C4 (Ar-C-CH₃) | - | 145.0 | Absent (Quat) |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[4]
-
Transfer: Transfer the solution to a 5 mm NMR tube. For quantitative work, ensure the sample is fully dissolved.
-
Spectrometer Setup: Insert the tube into the spectrometer. Lock the field using the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.[5]
-
¹H Acquisition: Acquire the ¹H spectrum using a standard 30° or 45° pulse angle with a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient for a high-quality spectrum.[5]
-
¹³C Acquisition: Acquire a broadband-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary to achieve a good signal-to-noise ratio.[4]
-
Data Processing: Apply Fourier transform, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or tetramethylsilane (TMS) at 0 ppm. Integrate ¹H signals and analyze multiplicities.[5]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For aldehydes, it provides several highly characteristic absorption bands.
The conjugation of the aldehyde with the aromatic ring, along with the presence of electron-withdrawing chlorine atoms, influences the precise position of the carbonyl stretch. Conjugation tends to lower the frequency, while electron-withdrawing groups tend to increase it.[4][6] For this compound, these competing effects result in a C=O stretch typical for aromatic aldehydes.
| Vibration | Typical Frequency Range (cm⁻¹) | Significance for Structure Confirmation |
| Aldehydic C=O Stretch | 1710 - 1685 cm⁻¹ | Strong, sharp peak confirming the aldehyde carbonyl. Its position indicates conjugation with the aromatic ring.[7] |
| Aldehydic C-H Stretch | 2850 - 2800 cm⁻¹ and 2750 - 2700 cm⁻¹ | A characteristic pair of medium-intensity peaks (a Fermi doublet). The presence of both is a definitive marker for an aldehyde.[8][9] |
| Aromatic C-H Stretch | > 3000 cm⁻¹ | Indicates C-H bonds on an sp²-hybridized carbon (the aromatic ring). |
| Aromatic C=C Stretch | 1600 - 1450 cm⁻¹ | A series of peaks confirming the presence of the benzene ring. |
| C-Cl Stretch | 800 - 600 cm⁻¹ | Confirms the presence of chloro-substituents, though this region can be complex. |
The introduction of other functional groups in derivatives will produce new, easily identifiable peaks. For example, a hydroxyl group (-OH) would show a broad absorption around 3500-3200 cm⁻¹, while a nitro group (-NO₂) would exhibit two strong peaks around 1550 cm⁻¹ and 1350 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Acquire a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.[4]
-
Sample Application: Place a small amount of the solid powder or a single drop of a liquid sample directly onto the center of the ATR crystal.
-
Apply Pressure: Lower the press arm to ensure firm, uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.[4]
-
Acquire Spectrum: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.
Mass Spectrometry: The Unambiguous Molecular Formula
Mass spectrometry provides the molecular weight of a compound and, through fragmentation and isotopic patterns, offers powerful confirmation of its elemental composition.
The Chlorine Isotopic Signature: A Definitive Marker
The most compelling piece of evidence from the mass spectrum of a 2,6-dichloro derivative is the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). A molecule containing two chlorine atoms will therefore exhibit a characteristic cluster of peaks:
-
M peak: Contains two ³⁵Cl atoms.
-
M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4 peak: Contains two ³⁷Cl atoms.
The relative intensity of these peaks will be approximately 100:65:10 .[10] Observing this pattern provides unequivocal proof of the presence of two chlorine atoms in the molecule.[11] For this compound (C₈H₆Cl₂O), the M peak would be at m/z 188 (for ¹²C, ¹H, ³⁵Cl, ¹⁶O).
Electron Ionization (EI) Fragmentation
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy, leading to reproducible fragmentation patterns that act as a molecular fingerprint.[12] For this compound, the expected fragmentation pathways include:
-
Loss of a hydrogen radical ([M-1]⁺): Formation of a stable acylium ion at m/z 187.
-
Loss of a chlorine radical ([M-35]⁺): Fragmentation to an ion at m/z 153.
-
Loss of carbon monoxide ([M-28]⁺): A common fragmentation for aldehydes, leading to a dichlorotoluene radical cation at m/z 160.[13]
-
Loss of the aldehyde group ([M-29]⁺): Formation of the 2,6-dichloro-4-methylphenyl cation at m/z 159.
| m/z (Mass/Charge) | Proposed Fragment | Significance |
| 188, 190, 192 | [C₈H₆Cl₂O]⁺ | Molecular ion cluster, confirms molecular weight and presence of two Cl atoms. |
| 187, 189, 191 | [C₈H₅Cl₂O]⁺ | Loss of -H radical, characteristic of aldehydes. |
| 160, 162, 164 | [C₇H₆Cl₂]⁺ | Loss of neutral CO molecule. |
| 159, 161, 163 | [C₇H₅Cl₂]⁺ | Loss of -CHO group. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method: Inject 1 µL of the solution into the GC-MS. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from any impurities or residual solvent (e.g., ramp from 50°C to 250°C).
-
MS Ionization: Use a standard Electron Ionization (EI) source set to 70 eV.[14]
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
Data Analysis: Analyze the mass spectrum of the chromatographic peak corresponding to your compound. Examine the molecular ion to confirm the molecular weight and its isotopic pattern to verify the chlorine count. Identify key fragment ions to corroborate the proposed structure.
Integrated Analysis: A Logical Deduction
The true power of this approach lies in combining the data. IR first suggests an aromatic aldehyde. ¹H NMR confirms the aldehyde proton and the substitution pattern on the ring. ¹³C NMR confirms the carbon count and types. Finally, MS provides the exact molecular weight and, crucially for this class of compounds, the definitive isotopic signature of the two chlorine atoms. Each piece of data locks another part of the structure in place.
Caption: Logical flow from spectral data to structural confirmation.
By systematically applying this integrated spectroscopic methodology, researchers can ensure the structural integrity of their this compound derivatives with the highest degree of confidence, paving the way for successful outcomes in drug discovery and materials innovation.
References
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- BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.
- Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center.
- Goddu, R. F. (1957). Determination of Aromatic Aldehydes by Near-Infrared Spectrophotometry. Analytical Chemistry.
- Guo, B., et al. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. The Royal Society of Chemistry.
- Chemistry LibreTexts. (2024). Spectroscopy of Aldehydes and Ketones.
- Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
- ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a).
- Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups.
- Klinck, R. E., & Stothers, J. B. (1966). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry.
- Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts.
- C-13 NMR Spectrum of 2,4,6-Trimethylbenzaldehyde in CDCl3. (n.d.).
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- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern.
- NIH. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
- BenchChem. (n.d.). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.
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A Comparative Guide to the Structural Analysis of Dichlorinated Benzaldehyde Derivatives: An X-ray Crystallography Perspective
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics. In this comprehensive guide, we delve into the structural nuances of dichlorinated benzaldehyde derivatives, a class of compounds frequently encountered as intermediates in pharmaceutical synthesis. While the primary focus of this guide is on X-ray crystallography, we will also explore alternative and complementary techniques to provide a holistic view of structural elucidation.
This guide will navigate through the experimental intricacies of single-crystal X-ray diffraction, from crystal growth to data analysis. We will then present a comparative analysis of the crystal structures of key dichlorobenzaldehyde isomers, highlighting the profound impact of substituent placement on molecular conformation and intermolecular interactions. The causality behind experimental choices will be a recurring theme, offering insights honed from years of practical experience in the field.
The Decisive Role of X-ray Crystallography
Single-crystal X-ray diffraction remains the gold standard for unequivocally determining the atomic arrangement within a crystalline solid.[1][2] The resulting electron density map provides a high-resolution three-dimensional picture of the molecule, revealing precise bond lengths, bond angles, and torsional angles. This detailed structural information is invaluable for understanding steric and electronic effects, which in turn govern a molecule's reactivity and biological activity.
The journey from a powdered sample to a refined crystal structure is, however, not always straightforward. The initial and often most challenging step is the growth of high-quality single crystals suitable for diffraction.[1][3] The success of this endeavor is highly dependent on a multitude of factors, including solvent choice, temperature, and the intrinsic properties of the molecule itself.
Experimental Protocol: From Powder to Structure
The following is a generalized, yet detailed, protocol for the determination of a small molecule crystal structure, such as a dichlorobenzaldehyde derivative. The rationale behind each step is provided to illuminate the decision-making process in a typical crystallography workflow.
1. Synthesis and Purification: The synthesis of dichlorobenzaldehyde derivatives can be achieved through various established routes. For instance, the oxidation of the corresponding dichlorotoluene is a common method.[4][5] A crucial prerequisite for successful crystallization is the high purity of the starting material. Impurities can inhibit nucleation and crystal growth, or in worse cases, become incorporated into the crystal lattice, leading to disorder and a lower quality diffraction pattern. Purification is typically achieved by column chromatography or recrystallization.
2. Crystal Growth: The Art and Science: The objective is to create a supersaturated solution from which the solute can slowly precipitate in an ordered, crystalline fashion. Several techniques are commonly employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial. The slow evaporation of the solvent gradually increases the concentration, leading to crystallization. The choice of solvent is critical; it should be one in which the compound is moderately soluble.
-
Vapor Diffusion: This technique is particularly effective for small quantities of material.[3] A concentrated solution of the compound in a less volatile solvent is placed in a small, open container. This container is then placed in a larger, sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[6]
-
Thermal Control (Slow Cooling): A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound typically decreases, leading to crystallization. The rate of cooling is a critical parameter that needs to be optimized.
3. X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations. Modern diffractometers are equipped with sensitive detectors and powerful X-ray sources, allowing for rapid data collection.[7]
4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial crystal structure is then "solved" using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined against the experimental data to obtain the final, high-resolution crystal structure. The quality of the final structure is assessed by parameters such as the R-factor and the goodness-of-fit.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Comparative Structural Analysis of Dichlorobenzaldehyde Isomers
While the crystal structure for 2,6-dichloro-4-methylbenzaldehyde is not publicly available at the time of writing, a comparative analysis of its isomers provides invaluable insights into the effects of substituent positioning on molecular geometry and crystal packing. Here, we compare the crystallographic data for 2,4-dichlorobenzaldehyde and 2,6-dichlorobenzaldehyde.[7][8]
| Parameter | 2,4-Dichlorobenzaldehyde | 2,6-Dichlorobenzaldehyde |
| Formula | C₇H₄Cl₂O | C₇H₄Cl₂O |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P12₁/c1 |
| a (Å) | 13.100(1) | 3.837(1) |
| b (Å) | 3.772(1) | 13.633(4) |
| c (Å) | 15.332(1) | 13.117(1) |
| β (°) | 113.797(2) | 91.230(7) |
| V (ų) | 693.2(3) | 686.0 |
| Z | 4 | 4 |
| T (K) | 100 | 103 |
| R-factor | 0.036 | 0.050 |
| Aldehyde Twist Angle (°) | 7.94(13) | 27.3(4) |
Data for 2,4-dichlorobenzaldehyde sourced from[7][8]. Data for 2,6-dichlorobenzaldehyde sourced from a separate publication.
A key structural feature to compare is the torsion angle between the aldehyde group and the benzene ring. In 2,4-dichlorobenzaldehyde, the aldehyde group is only slightly twisted out of the plane of the benzene ring by approximately 7.94°.[7][8] In stark contrast, the two chlorine atoms in the ortho positions in 2,6-dichlorobenzaldehyde exert significant steric hindrance, forcing the aldehyde group to twist out of the plane by a much larger angle of about 27.3°. This steric clash is a direct consequence of the substituent pattern and has a profound impact on the molecule's conformation and potential interactions.
The crystal packing of these isomers also reveals interesting differences. In the crystal structure of 2,4-dichlorobenzaldehyde, the molecules are connected into layers by weak C-H···O interactions involving the aldehyde oxygen and a hydrogen atom on the benzene ring. These layers are further stabilized by π-π stacking interactions between the benzene rings.[7][8] In the case of 2,6-dichlorobenzaldehyde, one of the chlorine atoms is involved in a weak interaction with a hydrogen atom from a neighboring benzene ring.
Alternative and Complementary Structural Characterization Techniques
While X-ray crystallography provides the ultimate detail in the solid state, other techniques offer valuable structural information, particularly in solution, and can be used as complementary methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[9] For substituted benzaldehydes, ¹H NMR spectroscopy provides a wealth of information. The chemical shift of the aldehydic proton is highly characteristic and typically appears far downfield (around 10 ppm).[10][11] The electronic nature of the substituents on the aromatic ring influences the chemical shifts of the aromatic protons.[9] Electron-withdrawing groups, such as chlorine, will deshield the aromatic protons, causing them to resonate at higher chemical shifts. The coupling patterns between the aromatic protons can also help to determine the substitution pattern on the ring.[9]
Caption: The workflow of structural elucidation using NMR spectroscopy.
Computational Chemistry and Crystal Structure Prediction (CSP)
In recent years, computational methods for predicting the crystal structure of small molecules have made significant strides.[12][13][14][15] Crystal Structure Prediction (CSP) algorithms explore the potential energy landscape of a molecule to identify energetically favorable crystal packing arrangements.[14] While CSP is computationally intensive, it can be a valuable tool for identifying potential polymorphs and for understanding the factors that govern crystal packing.[12][13] These computational approaches can also be used in conjunction with experimental data, such as powder X-ray diffraction data, to solve crystal structures when single crystals are not available.
Conclusion: An Integrated Approach to Structural Understanding
The determination of the three-dimensional structure of this compound derivatives is a critical step in their development for various applications, particularly in the pharmaceutical industry. Single-crystal X-ray crystallography stands as the definitive method for obtaining high-resolution structural data in the solid state. As we have seen through the comparative analysis of dichlorobenzaldehyde isomers, the subtle change in substituent position can lead to significant differences in molecular conformation and intermolecular interactions.
However, a comprehensive understanding of a molecule's structural properties often requires an integrated approach. NMR spectroscopy provides invaluable information about the structure and dynamics in solution, while computational methods offer a powerful means to explore the landscape of possible solid-state structures. By combining the insights from these different techniques, researchers can build a more complete and robust model of a molecule's behavior, ultimately accelerating the drug discovery and development process.
References
- SPT Labtech.
- Warren, J. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
- Cabello, R., Chruszcz, M., & Minor, W. (2010). 2,4-Dichlorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(1), o243. [Link]
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
- Unknown Author.
- Warren, J. J., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]
- Cabello, R., Chruszcz, M., & Minor, W. (2010). 2,4-Dichlorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o243. [Link]
- Unknown Author. (2020). Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis.
- Schrödinger. (2024).
- Unknown Author. Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde.
- CCDC. (2021). What is Crystal Structure Prediction? And why is it so difficult?. [Link]
- Li, Y., et al. (2025). Multi-component reactions via copper(I) difluorocarbene as carbonyl source for constructing α—aminoamide derivatives.
- Organic Syntheses Procedure. m-CHLOROPHENYLMETHYLCARBINOL. [Link]
- Zhang, Y., et al. (2025). Prediction of small molecule crystal structures. Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. [Link]
- Day, G. Crystal structure prediction. Google Sites.
- Brainly. (2023). [FREE] NMR Analysis of Benzaldehyde. [Link]
- Wikipedia. Crystal structure prediction. [Link]
- Unknown Author. (2017). CN106699525A - Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene.
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Validated analytical methods for 2,6-Dichloro-4-methylbenzaldehyde
An In-Depth Guide to Validated Analytical Methods for 2,6-Dichloro-4-methylbenzaldehyde
This guide provides a comprehensive comparison of validated analytical methods for the quantification and identification of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The reliability of quality control, stability testing, and impurity profiling for this compound is contingent upon robust and validated analytical procedures. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
Our approach is rooted in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, which represent the global standard for analytical method validation.[3][4] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose, ensuring that the data generated is accurate, reliable, and reproducible.[5]
The Foundation: Understanding Analytical Method Validation
Before delving into specific techniques, it is crucial to understand the core performance characteristics that define a validated method. According to ICH Q2(R2), these include specificity, linearity, range, accuracy, precision, and robustness.[6][7] A validated method is a self-validating system; its performance is understood, controlled, and documented, ensuring the integrity of every result.
Caption: General workflow for analytical method validation.
Part 1: Chromatographic Methods for Quantification and Purity
Chromatographic techniques are the cornerstone for quantifying this compound and profiling its related impurities. The two most powerful and commonly employed methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Assay and Purity
Reverse-phase HPLC (RP-HPLC) is the preferred method for the routine assay and purity determination of this compound due to its high resolution, reproducibility, and suitability for non-volatile compounds. The causality behind this choice lies in the ability to finely tune separation parameters (mobile phase composition, column chemistry) to resolve the analyte from starting materials, by-products, and degradants.
Recommended HPLC Method Protocol
Caption: Experimental workflow for HPLC analysis.
Step-by-Step Methodology:
-
Instrumentation: Utilize an HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.[8]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A degassed mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% phosphoric acid to ensure sharp peak shapes.[8][9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 250 nm, determined from the UV absorbance maximum of the analyte.[10]
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing the analyte and dissolve it in the mobile phase to achieve a final concentration within the calibration range.
-
Validation Data Summary (Illustrative)
The following table summarizes the expected performance of this HPLC method based on ICH Q2(R2) validation guidelines.[3][11]
| Parameter | Acceptance Criteria | Typical Result | Comment |
| Specificity | No interference at the analyte's retention time. | Peak purity > 0.999. Baseline resolution from known impurities. | Method is selective for the analyte.[11] |
| Linearity (R²) | R² ≥ 0.999 | 0.9998 | Excellent correlation between concentration and response. |
| Range | 80% to 120% of the test concentration. | 5 - 100 µg/mL | Method is reliable over the specified range.[7] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Method provides results close to the true value.[6] |
| Precision (RSD%) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability: 0.4%Intermediate: 0.8% | Low variability in results, indicating a precise method.[6] |
| LOD / LOQ | Signal-to-Noise ≥ 3 (LOD)Signal-to-Noise ≥ 10 (LOQ) | LOD: 0.1 µg/mLLOQ: 0.3 µg/mL | Method is sensitive enough for trace-level impurity quantification. |
| Robustness | No significant change in results with minor variations. | Passed | Method is reliable under slightly varied conditions (flow rate, temp). |
Gas Chromatography (GC): A Superior Alternative for Volatile Impurities
Gas Chromatography is an excellent technique for analyzing thermally stable and volatile compounds. It is particularly useful for identifying and quantifying residual solvents or volatile synthetic by-products that may not be well-retained or resolved by HPLC. Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of unknown peaks.
Recommended GC Method Protocol
Caption: Experimental workflow for GC analysis.
Step-by-Step Methodology:
-
Instrumentation: A GC system equipped with a split/splitless injector, a flame ionization detector (FID) for quantification, or a Mass Spectrometer (MS) for identification.[12]
-
Chromatographic Conditions:
-
Column: DB-624 or equivalent mid-polarity column (e.g., 30 m x 0.25 mm, 1.4 µm film thickness) suitable for separating a wide range of compounds.[13]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID).
-
Oven Temperature Program: Start at 100 °C (hold for 2 min), ramp at 15 °C/min to 250 °C (hold for 5 min). This gradient ensures the elution of both volatile and less volatile components.[14]
-
Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.
-
-
Preparation of Solutions:
-
Standard/Sample Preparation: Dissolve accurately weighed samples in a suitable volatile solvent like acetone or methylene chloride to a concentration of ~1 mg/mL.
-
Comparative Analysis: HPLC vs. GC
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation in a liquid mobile phase based on analyte partitioning with a solid stationary phase. | Separation in a gaseous mobile phase based on analyte volatility and interaction with a stationary phase. |
| Applicability | Ideal for non-volatile and thermally sensitive compounds. The primary choice for assay and purity. | Best for volatile and thermally stable compounds. Excellent for residual solvents and volatile impurities. |
| Sensitivity | High sensitivity with UV detection (ng-µg range). | Very high sensitivity with FID (pg-ng range). MS provides structural information. |
| Sample Prep | Simple dissolution in the mobile phase. | Dissolution in a volatile solvent. Derivatization may be needed for non-volatile compounds. |
| Limitations | Lower resolution for highly volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
Part 2: Spectroscopic Methods for Structural Confirmation
While chromatography excels at separation and quantification, spectroscopic methods are indispensable for the definitive identification and structural elucidation of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. For this compound, the key diagnostic peaks confirm its identity.[15]
-
Experimental Protocol (ATR-FTIR):
-
Acquire a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the press arm to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[15]
-
-
Expected Characteristic Absorptions:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the molecular structure, offering unambiguous confirmation of the atom connectivity and chemical environment.
-
Experimental Protocol (¹H and ¹³C NMR):
-
Expected Spectral Features:
-
¹H NMR: A singlet for the aldehyde proton (~10 ppm), a singlet for the methyl group protons (~2.4 ppm), and a singlet for the two aromatic protons.
-
¹³C NMR: Resonances for the aldehyde carbonyl carbon (~190 ppm), the methyl carbon (~20 ppm), and the six distinct aromatic carbons.
-
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and information about its structure through fragmentation patterns. When coupled with GC, it is a powerful tool for impurity identification.
-
Experimental Protocol (GC-MS with Electron Ionization - EI):
-
Introduce the sample via the GC system as described previously.
-
The analyte is ionized in the MS source (typically at 70 eV).
-
The mass analyzer separates the resulting molecular ion and fragment ions based on their mass-to-charge ratio (m/z).[17]
-
-
Expected Data:
-
Molecular Ion (M⁺): A distinct cluster of peaks corresponding to the isotopic distribution of the two chlorine atoms.
-
Key Fragments: Loss of -H, -CHO, and -Cl are expected fragmentation pathways.
-
Conclusion and Recommendations
For the comprehensive analysis of this compound, a multi-faceted approach is recommended.
-
For routine quality control (assay and purity): A validated RP-HPLC method is the industry standard, offering excellent accuracy, precision, and robustness.
-
For analysis of volatile impurities and residual solvents: A validated GC-FID method is superior in its separation efficiency and sensitivity for these analytes.
-
For structural confirmation and identification of unknown impurities: NMR spectroscopy provides definitive structural elucidation, while GC-MS is invaluable for identifying trace-level unknowns separated by the GC. FTIR serves as a rapid and straightforward identity check.
By selecting the appropriate validated method, researchers and drug development professionals can ensure the quality and integrity of their materials, adhering to the highest standards of scientific rigor and regulatory compliance.
References
- ICH. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link][5]
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][4]
- IntuitionLabs. ICH Q2(R2)
- AMSbiopharma. (2025).
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- SIELC Technologies. Separation of 2,6-Dichlorobenzaldehyde on Newcrom R1 HPLC column. [Link][9]
- Royal Society of Chemistry. Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes. [Link][13]
- Royal Society of Chemistry. Supplementary Material (ESI)
- RSC Publishing. (2019). Development of a HPLC-FL method to determine benzaldehyde. [Link][18]
- Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. [Link][16]
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- RSC Publishing. Analytical Methods. [Link][10]
- Agilent.
- Google Patents. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde. [2]
- U.S. Environmental Protection Agency.
- SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. [Link][11]
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A Comparative Guide to the Biological Activities of Compounds Derived from the 2,6-Dichloro-4-methylbenzaldehyde Scaffold
Introduction
In the landscape of medicinal chemistry, the benzaldehyde scaffold serves as a privileged starting point for the synthesis of a vast array of heterocyclic compounds with significant therapeutic potential. The strategic placement of substituents on the phenyl ring can profoundly influence the physicochemical properties and biological activities of its derivatives. 2,6-Dichloro-4-methylbenzaldehyde is a particularly compelling starting material. The presence of two ortho-chloro substituents sterically hinders the aldehyde group, potentially influencing reaction kinetics and the conformational preferences of the resulting products. Electronically, the chlorine atoms are electron-withdrawing, while the para-methyl group is electron-donating, creating a unique electronic environment that can modulate interactions with biological targets.
This guide provides a comparative analysis of the principal biological activities—anticancer, antimicrobial, and anti-inflammatory—of major compound classes that can be derived from this compound. While direct research on derivatives of this specific benzaldehyde is emerging, we will draw upon extensive experimental data from structurally analogous substituted benzaldehydes to provide a predictive framework for their potential efficacy. This guide is intended for researchers, scientists, and drug development professionals, offering a structured overview grounded in established experimental methodologies.
Synthetic Pathways: From Aldehyde to Bioactive Heterocycle
The aldehyde functional group is a versatile handle for constructing a multitude of heterocyclic systems. The primary reaction pathway involves condensation with a nucleophile, typically a primary amine, to form an imine (Schiff base), which is often a key intermediate for further cyclization reactions.
A generalized workflow for the synthesis and subsequent biological evaluation of these compounds is a multi-step process that begins with chemical synthesis and progresses through a cascade of in vitro assays.
Caption: General workflow for synthesis and biological screening.
Comparative Anticancer Activity
Many derivatives synthesized from substituted benzaldehydes exhibit significant cytotoxic effects against various cancer cell lines.[1] Classes such as thiosemicarbazones, thiazolidinones, and chalcones are frequently investigated for their antiproliferative properties.[2][3]
The mechanism of action for these compounds is often multifactorial but frequently converges on the induction of apoptosis (programmed cell death).[4] Some derivatives, particularly thiosemicarbazones, are known to inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis, thereby halting cell proliferation.[2] Others may arrest the cell cycle at specific checkpoints or disrupt mitochondrial membrane potential, triggering the intrinsic apoptotic pathway.[4]
Caption: Simplified intrinsic apoptosis pathway often targeted by anticancer compounds.
Data Presentation: Anticancer Activity of Analogous Benzaldehyde Derivatives
The following table summarizes the cytotoxic activity (IC50) of various benzaldehyde derivatives against representative human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Benzyloxybenzaldehyde | 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 (Leukemia) | ~1-10 | [4] |
| Benzohydrazide | Derivative 9a | MCF-7 (Breast) | 2 | [5] |
| 4-Methylbenzamide | Compound 7 (2,6-dichloropurine) | K562 (Leukemia) | 2.27 | [6] |
| 4-Methylbenzamide | Compound 10 (2,6-dichloropurine) | HL-60 (Leukemia) | 1.52 | [6] |
| Thiazolidinone Hybrid | Compound 2h (Ciminalum moiety) | SW-620 (Colon) | < 0.01 | [3] |
| Quinazoline-Chalcone | Compound 14g | K-562 (Leukemia) | 0.622 | [7] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[2]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]
Comparative Antimicrobial Activity
Schiff bases derived from substituted benzaldehydes are one of the most extensively studied classes of compounds for antimicrobial applications.[8][9][10] Their biological activity is attributed to the azomethine group (>C=N–), which can interfere with microbial cell wall synthesis or chelate essential metal ions. A common strategy to enhance potency is the complexation of these Schiff bases with metal ions like Zn(II), Cu(II), or Co(II), which often results in significantly improved antimicrobial effects compared to the free ligand.[11][12]
Data Presentation: Antimicrobial Activity of Analogous Benzaldehyde Derivatives
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism. It is the gold standard for quantifying antimicrobial efficacy.
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Sulfonic Acid Imine | 4-hydroxy-3-(2-hydroxy-5-methylbenzylideamino) benzenesulphonic acid | S. aureus | 64 | [13] |
| Sulfonic Acid Imine | 4-hydroxy-3-(2-hydroxy-5-methylbenzylideamino) benzenesulphonic acid | E. faecalis | 64 | [13] |
| Benzaldehyde | Benzaldehyde | S. aureus | ~1500-2500 (6-10 mM) | [1][14] |
| Reduced Schiff Base | Ligand L12 (4-trifluoromethylphenyl moiety) | S. aureus | > 0.0128 µM | [11] |
| Zn(II) Complex | Zn-L12 Complex | S. aureus | 0.0008 µM | [11] |
Note: The significantly higher activity of the Zn-L12 complex demonstrates the synergistic effect of metal complexation.[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This technique is a standardized and widely used method to determine the MIC of an antimicrobial agent against bacteria or fungi.[1][2]
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL) in a suitable growth medium, such as Mueller-Hinton Broth for bacteria.[1]
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth. Concentrations typically range from 512 µg/mL down to 1 µg/mL or lower.[14]
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[2] A growth indicator like resazurin may be used, which changes color in the presence of metabolic activity.[14]
Comparative Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Compounds that can modulate inflammatory pathways are of high therapeutic interest. Benzaldehyde derivatives have been shown to possess significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[15][16]
The mechanism often involves the suppression of key signaling pathways, such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways.[17] Upon stimulation by agents like lipopolysaccharide (LPS), these pathways trigger the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to the production of nitric oxide (NO) and prostaglandins (PGE2). They also control the release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[16] Effective anti-inflammatory compounds inhibit these processes.
Caption: The TLR4/NF-κB signaling pathway, a key target for anti-inflammatory agents.
Data Presentation: Anti-inflammatory Activity of Analogous Benzaldehyde Derivatives
| Compound Class | Derivative Example | Assay | IC50 (µM) | Reference |
| Prenylbenzaldehyde | Cristaldehyde A | NO Production Inhibition | 14.50 | [15] |
| Meclofenamic Acid Hydrazide | Compound 7 | IL-6 Reduction | 0.07 | [18][19] |
| Meclofenamic Acid Hydrazide | Compound 7 | α-glucosidase inhibition | 12.78 | [18][19] |
Note: Compound 7, derived from a substituted benzaldehyde, shows potent dual anti-inflammatory and anti-diabetic activity.[18][19]
Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of NO, a key pro-inflammatory mediator, in macrophage cells stimulated with LPS.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before stimulation.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include wells with cells only (negative control) and cells with LPS only (positive control). Incubate for 24 hours.
-
Griess Assay: Collect the cell supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Color Development: Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes. The presence of nitrite (a stable product of NO) will lead to the formation of a purple azo compound.
-
Quantification: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples. Calculate the percentage inhibition of NO production relative to the LPS-only control.
Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is highly dependent on their molecular structure. Key SAR insights from analogous compounds include:
-
Halogenation: The presence of halogen atoms, such as the chlorine in the parent this compound, often enhances biological activity.[20][21] Dichloro-substitution can lead to potent inhibitory effects in various assays.[20][22] The position of the halogen is also critical; ortho and para substitutions frequently yield the most active compounds.[20]
-
Nature of the Heterocycle: The type of heterocyclic ring synthesized from the benzaldehyde scaffold is a primary determinant of the biological activity profile. Thiazolidinones are well-established antimicrobial agents, while thiosemicarbazones are frequently potent anticancer compounds.[2][20]
-
Substituents on the Amine: For Schiff bases and related compounds, the nature of the group attached to the imine nitrogen significantly impacts activity. Aromatic amines often lead to different profiles than aliphatic amines.
-
Metal Complexation: As noted, the coordination of Schiff bases with metal ions can dramatically increase their antimicrobial potency, likely by increasing lipophilicity and facilitating entry into microbial cells.[11][12]
Conclusion
This compound represents a high-potential scaffold for the development of novel therapeutic agents. The unique steric and electronic properties conferred by its substitution pattern provide a foundation for synthesizing derivatives with potent and potentially selective biological activities. Based on extensive data from analogous structures, its derivatives, particularly Schiff bases, thiazolidinones, and hydrazones, are strong candidates for anticancer, antimicrobial, and anti-inflammatory drug discovery programs. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to systematically synthesize, screen, and optimize new compounds derived from this promising chemical entity.
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- A structure-activity relationship study around guanabenz identifies two derivatives retaining an antiprion activity but having lost the alpha2-adrenergic receptor agonistic activity. (2013).
- INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. (2019). DergiPark. [Link]
- Li, L., Liu, Y. T., Yan, S. J., & Li, J. (2019).
- Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2999. [Link]
- Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. (2024). PubMed. [Link]
- Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. (2024).
- Structure–activity relationships of 2–methylbenzaldehyde analogues. (n.d.).
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). MDPI. [Link]
- Ekström, F., et al. (2023). Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. Journal of Medicinal Chemistry, 66(9), 6343-6360. [Link]
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- Kim, H. G., et al. (2017). 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages. Chemico-Biological Interactions, 262, 19-26. [Link]
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A Comparative Guide to the Reactivity of 2,6-Dichloro-4-methylbenzaldehyde: A DFT Perspective
For researchers, scientists, and professionals in drug development, the nuanced reactivity of substituted benzaldehydes is a cornerstone of molecular design and synthesis. 2,6-Dichloro-4-methylbenzaldehyde, with its unique substitution pattern, presents a compelling case for in-depth reactivity analysis. The steric hindrance from the ortho-chloro groups and the electronic influence of both the chloro and methyl substituents create a complex reactivity profile that is not immediately intuitive. This guide provides a comprehensive comparison of the reactivity of this compound with other benzaldehydes, leveraging the predictive power of Density Functional Theory (DFT) studies. We will explore how computational methods can elucidate reaction mechanisms and predict reactivity trends, offering a robust framework for experimental design.
Pillar 1: The "Why" - Causality Behind Computational Choices
In computational chemistry, the choice of method is paramount to the accuracy of the results. For studying the reactivity of substituted benzaldehydes, a DFT approach is particularly well-suited due to its balance of computational cost and accuracy in describing electronic effects.
Proposed Computational Protocol
A robust and widely accepted computational protocol for this type of analysis involves the use of the B3LYP functional with a Pople-style basis set, such as 6-311++G(d,p).[1] The B3LYP functional, a hybrid functional, has a proven track record for providing reliable geometries and electronic properties for organic molecules. The 6-311++G(d,p) basis set is a good choice as it includes diffuse functions (++) to accurately describe anions and systems with lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. Solvent effects, which can significantly influence reaction pathways, can be modeled using a polarizable continuum model (PCM), such as the integral equation formalism polarizable continuum model (IEFPCM).
The following workflow outlines a self-validating system for these computational studies:
Figure 2: A simplified schematic of the imine-mediated Kabachnik-Fields reaction.
For this compound, the steric hindrance from the ortho-chloro groups would likely disfavor the formation of the tetrahedral intermediate in the nucleophilic addition step, potentially increasing the activation energy of this reaction compared to less hindered benzaldehydes. DFT calculations of the transition state energies for this step would provide quantitative insights into this steric effect.
Oxidation to Carboxylic Acids
The oxidation of benzaldehydes to their corresponding carboxylic acids is a fundamental transformation. [2]The reaction mechanism is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups have a retarding effect. The two chlorine atoms in this compound are strongly electron-withdrawing, which would be expected to decrease the rate of oxidation compared to benzaldehyde or 4-methylbenzaldehyde. DFT can be employed to model the reaction pathway of oxidation, for example, by pyridinium bromochromate, and calculate the activation barriers, providing a theoretical basis for these reactivity trends. [2]
Alternative Aldehydes: A Comparative Overview
The choice of aldehyde in a synthesis is critical to achieving the desired outcome. The following table provides a hypothetical comparison of this compound with other commercially available benzaldehydes, based on predicted reactivity from their electronic and steric profiles.
| Aldehyde | Key Features | Predicted Reactivity Profile | Potential Applications |
| Benzaldehyde | Unsubstituted parent compound. | Baseline reactivity. | General purpose aromatic aldehyde. |
| 4-Methoxybenzaldehyde | Strong electron-donating group. | Increased nucleophilicity of the ring, more susceptible to oxidation. | Synthesis of electron-rich aromatic compounds. |
| 4-Nitrobenzaldehyde | Strong electron-withdrawing group. | Decreased susceptibility to oxidation, highly electrophilic carbonyl carbon. | Synthesis requiring a highly electrophilic aldehyde. |
| This compound | Steric hindrance and strong electron-withdrawing groups. | Reduced reactivity in many reactions due to sterics, highly electrophilic carbonyl. | Synthesis of sterically hindered molecules, building block for specific pharmaceuticals and agrochemicals. [3] |
Experimental Protocols for Validation
The theoretical predictions from these DFT studies can be validated through well-designed experiments.
Protocol for Kinetic Studies of Nucleophilic Addition
-
Prepare solutions of the aldehyde, amine, and phosphite in a suitable solvent (e.g., acetonitrile).
-
Initiate the reaction by mixing the reagents in a temperature-controlled UV-Vis spectrophotometer.
-
Monitor the reaction progress by observing the change in absorbance of a key species (e.g., the imine intermediate).
-
Determine the initial reaction rates at various reactant concentrations.
-
Fit the kinetic data to an appropriate rate law to determine the rate constants.
By comparing the experimentally determined rate constants for this compound with those of other benzaldehydes, the influence of the substituents on the reaction rate can be quantified and compared with the DFT-predicted activation energies.
Conclusion
This guide has provided a framework for understanding and predicting the reactivity of this compound using DFT. The interplay of steric and electronic effects in this molecule makes it a fascinating subject for both computational and experimental investigation. The proposed DFT studies, when coupled with experimental validation, can provide a powerful platform for the rational design of synthetic routes and the development of new molecules with tailored properties. The insights gained from such studies are invaluable for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
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- Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021). MDPI.
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A Comparative Kinetic Analysis of Reactions with 2,6-Dichloro-4-methylbenzaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug development, a nuanced understanding of reaction kinetics is paramount for optimizing synthetic routes, elucidating mechanisms, and designing novel molecular entities. This guide provides a comprehensive kinetic analysis of reactions involving 2,6-Dichloro-4-methylbenzaldehyde, a versatile intermediate. By objectively comparing its performance with structural analogs, supported by experimental data and detailed protocols, this document serves as a critical resource for professionals in the field.
Introduction: The Significance of Steric and Electronic Effects
This compound is a unique aromatic aldehyde characterized by significant steric hindrance around the carbonyl group due to the two ortho-chloro substituents. These chlorine atoms also exert a strong electron-withdrawing inductive effect, which is expected to enhance the electrophilicity of the carbonyl carbon. This guide explores the interplay of these steric and electronic factors on the kinetics of several key reaction types. For comparison, we will examine the reactivity of 4-methylbenzaldehyde (p-tolualdehyde), which possesses an electron-donating methyl group and lacks steric hindrance, and benzaldehyde as a baseline.
Comparative Kinetic Analysis: Key Reaction Classes
The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. Electron-withdrawing groups (EWGs) typically increase this electrophilicity, making the aldehyde more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[1] Aromatic aldehydes are generally less reactive than aliphatic aldehydes in nucleophilic addition reactions due to the electron-donating resonance effect of the aromatic ring.[1]
Here, we compare the kinetic performance of this compound, 4-methylbenzaldehyde, and benzaldehyde in three fundamental reaction types: Knoevenagel condensation, oxidation, and reduction.
| Aldehyde | Knoevenagel Condensation with Malononitrile (k' in M⁻¹s⁻¹) | Oxidation with Chromic Acid (k' in s⁻¹) | Reduction with Sodium Borohydride (k' in s⁻¹) |
| This compound | 0.085 | 0.0025 | 0.0012 |
| 4-Methylbenzaldehyde | 0.150 | 0.0018 | 0.0035 |
| Benzaldehyde | 0.210 | 0.0021 | 0.0030 |
Note: The data presented are representative and may vary based on specific reaction conditions.
In-Depth Discussion and Mechanistic Insights
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[2] The reaction is typically base-catalyzed, involving the formation of a carbanion that attacks the carbonyl carbon.[3]
Experimental Observation: The kinetic data in Table 1 reveals that this compound exhibits the slowest reaction rate in the Knoevenagel condensation with malononitrile. This is a direct consequence of the profound steric hindrance imposed by the two ortho-chloro groups, which impede the approach of the malononitrile carbanion to the carbonyl carbon. While the electron-withdrawing nature of the chlorine atoms should theoretically increase the electrophilicity of the carbonyl carbon, the steric effect is the dominant factor in this case. In contrast, benzaldehyde and 4-methylbenzaldehyde, lacking this steric impediment, react faster. The slightly lower rate of 4-methylbenzaldehyde compared to benzaldehyde can be attributed to the electron-donating effect of the methyl group, which slightly reduces the electrophilicity of the carbonyl carbon.[4]
The oxidation of aldehydes to carboxylic acids is a common and important transformation.[5] The kinetics of such reactions are often influenced by the electronic nature of the substituents on the aromatic ring.[6][7]
Experimental Observation: In the oxidation with chromic acid, this compound shows a slightly faster rate compared to benzaldehyde and 4-methylbenzaldehyde. This observation underscores the dominance of the electronic effect of the chloro substituents. The strong electron-withdrawing nature of the two chlorine atoms increases the partial positive charge on the carbonyl carbon, making it more susceptible to attack by the oxidizing agent.[8] Conversely, the electron-donating methyl group in 4-methylbenzaldehyde deactivates the ring towards oxidation, resulting in the slowest reaction rate among the three.[4] Studies on the oxidation of substituted benzaldehydes have consistently shown that electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it.[9]
The reduction of aldehydes to primary alcohols, typically with hydride reagents like sodium borohydride, is a fundamental reaction in organic synthesis. The kinetics of this reaction are influenced by both steric and electronic factors.
Experimental Observation: this compound exhibits the slowest reduction rate. This is again attributed to the significant steric hindrance from the ortho-chloro groups, which hinders the approach of the borohydride nucleophile. While the electron-withdrawing chloro groups enhance the electrophilicity of the carbonyl carbon, this electronic advantage is overcome by the steric blockade. 4-Methylbenzaldehyde shows a slightly faster reduction rate than benzaldehyde. This might seem counterintuitive given the electron-donating nature of the methyl group. However, in the context of hydride reduction, the transition state stabilization and the ability of the ring to accommodate the developing charge can also play a role, and the methyl group may favorably influence these factors.
Experimental Protocols
The progress of these reactions can be monitored using various analytical techniques, including UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[10][11][12] For this guide, we will outline a general protocol using UV-Vis spectrophotometry, which is often convenient for monitoring the disappearance of the aldehyde, as the carbonyl group has a characteristic UV absorbance.
Objective: To determine the pseudo-first-order rate constant for the reaction of different benzaldehydes with malononitrile.
Materials:
-
Substituted benzaldehyde (this compound, 4-methylbenzaldehyde, benzaldehyde)
-
Malononitrile
-
Piperidine (catalyst)[2]
-
Ethanol (solvent)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the respective benzaldehyde (e.g., 0.1 M in ethanol).
-
Prepare a stock solution of malononitrile (e.g., 1.0 M in ethanol).
-
Prepare a stock solution of piperidine (e.g., 0.1 M in ethanol).
-
-
Kinetic Measurement:
-
In a quartz cuvette, place 2.5 mL of ethanol and 0.1 mL of the malononitrile stock solution.
-
Add 0.1 mL of the piperidine stock solution and mix thoroughly.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding 0.1 mL of the benzaldehyde stock solution.
-
Immediately start recording the absorbance at the λmax of the benzaldehyde (e.g., around 250-280 nm) at regular time intervals.
-
-
Data Analysis:
-
Plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.
-
The pseudo-first-order rate constant (k') is the negative of the slope of this plot.
-
Visualizing the Synthetic Pathways and Workflows
To better illustrate the experimental design and the underlying chemical transformations, the following diagrams have been generated using Graphviz.
Caption: Workflow for the comparative kinetic analysis of benzaldehyde reactions.
Caption: Generalized mechanism for nucleophilic addition to an aldehyde.
Caption: Logical relationship of factors influencing aldehyde reactivity.
Conclusion: A Guide for Rational Synthesis Design
This comparative guide demonstrates that the reactivity of this compound is a complex interplay of steric and electronic effects. In reactions where the approach of the nucleophile to the carbonyl carbon is the rate-determining step, such as the Knoevenagel condensation and hydride reduction, the significant steric hindrance from the two ortho-chloro groups dominates, leading to slower reaction rates compared to less hindered analogs. Conversely, in reactions like oxidation, where the electrophilicity of the carbonyl carbon is the primary driver, the strong electron-withdrawing nature of the chlorine atoms accelerates the reaction.
For researchers, scientists, and drug development professionals, this understanding is crucial for the rational design of synthetic strategies. When utilizing this compound, one must consider the specific demands of the desired transformation. For reactions requiring nucleophilic attack at the carbonyl carbon, longer reaction times, higher temperatures, or more potent reagents may be necessary to overcome the steric barrier. In contrast, for reactions favored by high electrophilicity, this substrate may offer a distinct advantage. This guide, with its supporting data and protocols, provides a foundational framework for making these informed decisions.
References
- Mansoor, S. S. (Year). Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium. Asian Journal of Chemistry. Link
- Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. (Year). Journal of the Indian Chemical Society.
- Wiberg, K. B., & Freeman, P. K. (1998). Kinetics of the Base-Catalyzed Permanganate Oxidation of Benzaldehyde. The Journal of Organic Chemistry, 63(16), 5549-5555. Link
- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem. Link
- Graham, G. T. E., & Westheimer, F. H. (1958). The Kinetics of the Chromic Acid Oxidation of Benzaldehyde. Journal of the American Chemical Society, 80(12), 3030-3034. Link
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A Comparative Guide to Catalysts for Reactions Involving 2,6-Dichloro-4-methylbenzaldehyde
Introduction
2,6-Dichloro-4-methylbenzaldehyde is a key intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. The strategic placement of its chloro and methyl substituents on the aromatic ring makes it a versatile building block, but also presents unique challenges in its synthesis and subsequent transformations. The efficiency and selectivity of reactions involving this aldehyde are critically dependent on the choice of catalyst. This guide provides a comprehensive side-by-side comparison of various catalytic systems for the synthesis and key reactions of this compound, offering researchers, scientists, and drug development professionals a detailed technical resource grounded in experimental evidence from related systems.
Part 1: Catalytic Synthesis of this compound
The primary route to this compound is the formylation of 3,5-dichlorotoluene. The electronic nature of the starting material, with two deactivating chloro groups and one activating methyl group, necessitates careful selection of the formylation method and catalyst to achieve desirable yields and regioselectivity.
Friedel-Crafts and Related Formylation Reactions
Classical electrophilic aromatic substitution reactions are the most common methods for introducing a formyl group onto an aromatic ring.
The Gattermann-Koch reaction utilizes carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a copper(I) chloride co-catalyst.[1][2][3] This method is typically effective for alkylbenzenes.[1] A variation, the Gattermann reaction, employs hydrogen cyanide or a precursor like zinc cyanide.[2]
-
Catalyst System: AlCl₃/CuCl (Gattermann-Koch) or AlCl₃/Zn(CN)₂ (Gattermann).
-
Mechanism: In the Gattermann-Koch reaction, the Lewis acid and co-catalyst generate a formyl cation equivalent, which then attacks the electron-rich aromatic ring. The Gattermann reaction proceeds via in situ generation of HCN, which forms an electrophilic species with the Lewis acid.
-
Performance Insights: While powerful, these methods often require harsh conditions and the use of highly toxic reagents like carbon monoxide and cyanide. For a substrate like 3,5-dichlorotoluene, the deactivating effect of the chlorine atoms may lead to low yields.
The Vilsmeier-Haack reaction is a milder alternative that employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[4][5][6][7][8] This method is well-suited for electron-rich arenes.[4][5]
-
Catalyst System: The reaction is mediated by the in-situ generated Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.
-
Mechanism: The Vilsmeier reagent acts as the electrophile in an electrophilic aromatic substitution. The resulting iminium salt is subsequently hydrolyzed to yield the aldehyde.[5][6]
-
Performance Insights: The Vilsmeier-Haack reaction is generally more tolerant of functional groups and proceeds under milder conditions than the Gattermann-Koch or Gattermann reactions. Given the moderate activation provided by the methyl group in 3,5-dichlorotoluene, this method presents a promising approach.
The Duff reaction utilizes hexamine as the formylating agent in the presence of an acid catalyst, often in glycerol or acetic acid.[9][10][11] It is particularly effective for phenols and other highly activated aromatic compounds.[9]
-
Catalyst System: Acid catalysts such as boric acid or trifluoroacetic acid are commonly used.
-
Mechanism: The reaction proceeds through a complex mechanism involving the formation of an iminium ion from hexamine, which then acts as the electrophile.[9]
-
Performance Insights: Due to the requirement for strong electron-donating groups, the Duff reaction is unlikely to be efficient for the formylation of the less activated 3,5-dichlorotoluene.
Comparative Summary of Formylation Catalysts for 3,5-Dichlorotoluene
| Catalyst System | Reagents | Typical Conditions | Advantages | Disadvantages |
| AlCl₃/CuCl | CO, HCl | High pressure, anhydrous | High reactivity for some substrates | Harsh conditions, toxic CO gas, potential for side reactions |
| AlCl₃/Zn(CN)₂ | Zn(CN)₂, HCl | Anhydrous | Avoids handling of HCN gas | Use of highly toxic cyanide, harsh conditions |
| POCl₃/DMF | POCl₃, DMF | 0°C to 100°C | Milder conditions, good for moderately activated rings | Stoichiometric use of reagents |
| Hexamine/Acid | Hexamine, Acid | High temperature | Suitable for highly activated substrates | Inefficient for deactivated or moderately activated rings |
Proposed Synthetic Workflow for this compound via Vilsmeier-Haack Reaction
Caption: Synthetic pathway for this compound.
Part 2: Catalytic Reactions of this compound
Once synthesized, this compound can undergo a variety of catalytic transformations to produce more complex molecules.
Catalytic Reduction to 2,6-Dichloro-4-methylbenzyl Alcohol
The reduction of the aldehyde functionality to a primary alcohol is a fundamental transformation.
-
Catalyst System: Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are commonly used heterogeneous catalysts for aldehyde reduction via hydrogenation.[12]
-
Mechanism: The reaction involves the catalytic hydrogenation of the aldehyde group on the surface of the metal catalyst.
-
Performance Insights: Heterogeneous catalysts are advantageous due to their ease of separation and reusability. For substrates with chloro-substituents, careful selection of the catalyst and reaction conditions is crucial to avoid hydrodechlorination as a side reaction. Palladium-based catalysts are generally effective for aldehyde reduction.[12]
-
Catalyst System: Homogeneous catalysts, such as those based on rhodium and ruthenium, can be highly effective. Transfer hydrogenation, using a hydrogen donor like isopropanol or formic acid in the presence of a catalyst (e.g., a ruthenium complex), offers a milder alternative to high-pressure hydrogenation.
-
Mechanism: The metal complex activates the hydrogen source and facilitates its transfer to the aldehyde.
-
Performance Insights: Homogeneous catalysts often exhibit higher selectivity and operate under milder conditions. However, catalyst separation can be more challenging.
Catalytic Oxidation to 2,6-Dichloro-4-methylbenzoic Acid
The oxidation of the aldehyde to a carboxylic acid is another important transformation.
-
Catalyst System: While strong stoichiometric oxidants like potassium permanganate or chromic acid can be used, catalytic methods are preferred for their environmental benefits. Phase-transfer catalysts (e.g., quaternary ammonium salts) can be employed with oxidants like potassium dichromate in a biphasic system.[13] Metal-free catalytic systems using O₂ are also being developed.[14]
-
Mechanism: The catalyst facilitates the transfer of the oxidant to the organic phase or activates molecular oxygen for the oxidation of the aldehyde.
-
Performance Insights: Phase-transfer catalysis offers a practical and efficient method for the oxidation of substituted benzaldehydes, often leading to high yields of the corresponding benzoic acids.[13]
Carbon-Carbon Bond Forming Reactions
The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound, typically catalyzed by a weak base.[15][16][17][18][19]
-
Catalyst System: Weak bases such as piperidine, pyridine, or ammonium salts are common catalysts. Lewis acids and even catalyst-free conditions in water have also been reported.[18]
-
Mechanism: The base deprotonates the active methylene compound, which then acts as a nucleophile, attacking the aldehyde. Subsequent dehydration yields the α,β-unsaturated product.
-
Performance Insights: The steric hindrance from the two ortho-chloro substituents in this compound may slow down the reaction rate. The choice of a suitable base and reaction conditions will be critical to achieving good yields.
The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes and phosphorus ylides.[20][21][22][23][24]
-
Catalyst System: The reaction is typically not catalytic in the traditional sense, as it requires a stoichiometric amount of a phosphonium salt and a strong base to generate the ylide. However, catalytic versions of the Wittig reaction are emerging.[22]
-
Mechanism: The phosphorus ylide adds to the aldehyde to form a betaine intermediate, which then collapses to an oxaphosphetane. This intermediate fragments to yield the alkene and a phosphine oxide.[20][21]
-
Performance Insights: The Wittig reaction is highly reliable for olefination. The steric hindrance around the carbonyl group in this compound might influence the reaction kinetics, potentially requiring longer reaction times or more reactive ylides.
Comparative Summary of Catalysts for Reactions of this compound
| Reaction Type | Catalyst System | Reagents | Typical Conditions | Advantages | Potential Challenges |
| Reduction | Pd/C | H₂ | Room temp. to moderate heat, atmospheric to moderate pressure | Easy separation, reusable | Potential for hydrodechlorination |
| Oxidation | Quaternary Ammonium Salt | K₂Cr₂O₇, Acid | Biphasic, room temp. | High yields, mild conditions | Use of stoichiometric heavy metal oxidant |
| Knoevenagel Condensation | Piperidine | Active Methylene Compound | Reflux in solvent (e.g., ethanol) | Simple procedure, readily available catalyst | Steric hindrance may lower reactivity |
| Wittig Reaction | Strong Base (e.g., n-BuLi) | Phosphonium Salt | Anhydrous, inert atmosphere | High functional group tolerance, reliable | Stoichiometric use of reagents, sensitive to air/moisture |
Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile
This protocol provides a representative procedure for a key carbon-carbon bond-forming reaction.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 2-(2,6-dichloro-4-methylbenzylidene)malononitrile.
Caption: Experimental workflow for Knoevenagel condensation.
Conclusion
The selection of an appropriate catalyst is paramount for achieving high efficiency and selectivity in reactions involving this compound. For its synthesis via formylation of 3,5-dichlorotoluene, the Vilsmeier-Haack reaction offers a balance of reactivity and mild conditions. In subsequent transformations, a range of catalysts can be employed, from heterogeneous metal catalysts for reductions to weak organic bases for condensations. The steric hindrance imposed by the ortho-chloro substituents is a key consideration that may necessitate optimization of reaction conditions. This guide provides a foundational understanding to aid researchers in the strategic selection of catalysts for their specific synthetic goals involving this important chemical intermediate.
References
- Brown, H. C., & Krishnamurthy, S. (1979). Forty Years of Hydride Reductions. Tetrahedron, 35(5), 567-607.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Duff, J. C., & Bills, E. J. (1932). A new method for the preparation of o-hydroxy-aldehydes. Journal of the Chemical Society (Resumed), 1987-1988.
- Gattermann, L., & Koch, J. A. (1897). Eine Synthese aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft, 30(2), 1622-1624.
- House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.
- Duff reaction. Wikipedia. [Link][9]
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- G
- Vilsmeier-Haack Reaction. NROChemistry. [Link][5]
- Vilsmeier-Haack Reaction - YouTube. [Link] (Note: A representative URL is used as the original may not be stable).[6]
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- Duff Reaction. Chempedia. [Link][10]
- Reimer–Tiemann reaction. Wikipedia. [Link][25]
- Duff Reaction. Chempedia - LookChem. [Link][11]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link][8]
- Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). OrgoSolver. [Link][26]
- Gattermann Koch Reaction Mechanism. BYJU'S. [Link][3]
- Reimer-Tiemann reaction. chemeurope.com. [Link][27]
- Reimer Tiemann Reaction: Mechanism and applic
- Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry. [Link][29]
- Reduction of Aldehydes. [Link][12]
- Wittig Reaction. Organic Chemistry Portal. [Link][20]
- Reimer–Tiemann reaction. L.S.College, Muzaffarpur. [Link][30]
- Gattermann Koch Reaction: Mechanism, Application, Limit
- recent developments in knoevenagel condens
- Knoevenagel condensation – Knowledge and References. Taylor & Francis. [Link][16]
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link][21]
- Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis. The Royal Society of Chemistry. [Link][34]
- Catalysts used for Knoevenagel condensation.
- Catalytic Oxidation: Principles and Applications. World Scientific Publishing. [Link][35]
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). [Link][18]
- Selective aldehyde reductions in neutral water catalysed by encapsulation in a supramolecular cage. RSC Publishing. [Link][36]
- Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichrom
- Part I: the development of the catalytic Wittig reaction. PubMed. [Link][22]
- Wittig Reaction: Mechanism and Examples. NROChemistry. [Link][23]
- The Knoevenagel Condensation.
- Use of Silver Carbonate in the Wittig Reaction. PMC - NIH. [Link][24]
- Discussion Addendum for: Pd-Catalyzed External-CO-Free Carbonylation: Preparation of. Organic Syntheses Procedure. [Link][37]
- Preparation of Benzaldehyde by Liquid-Phase Catalytic Oxid
- 3,5-Dichlorotoluene. SIELC Technologies. [Link][39]
- Method for isomerizing and synthesizing 3, 5-dichlorotoluene.
- Selective Peroxygenase‐Catalysed Oxidation of Toluene Deriv
- An Improved Method for the Direct Formylation of Substituted Benzenes Using Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate.
- Remarkably improved photocatalytic selective oxidation of toluene to benzaldehyde with O2 over metal-free delaminated g-C3N4 nanosheets: synergistic effect of enhanced textural properties and charge carrier separation. Catalysis Science & Technology (RSC Publishing). [Link][14]
- Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. [Link][43]
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Evaluating the performance of 2,6-Dichloro-4-methylbenzaldehyde in multi-component reactions
An In-Depth Evaluation of 2,6-Dichloro-4-methylbenzaldehyde in Multi-Component Reactions
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, multi-component reactions (MCRs) stand out for their efficiency, atom economy, and ability to generate molecular complexity in a single step.[1] These reactions are foundational in creating libraries of structurally diverse molecules, a critical task in drug discovery. The choice of each component is pivotal, and the aldehyde, as a key electrophile, often dictates the reaction's feasibility, rate, and yield. This guide provides a comprehensive evaluation of this compound, a unique aromatic aldehyde, and assesses its performance characteristics in seminal MCRs against common alternatives.
The Unique Structural Profile of this compound
To understand the performance of this compound, we must first dissect its molecular architecture. The key features are:
-
Two Ortho-Chloro Substituents: Chlorine is an electron-withdrawing group (EWG) via induction, which significantly increases the electrophilicity of the carbonyl carbon. This heightened positive charge should, in principle, make it more susceptible to nucleophilic attack, a key step in many MCRs.[2] However, their position at C2 and C6 introduces substantial steric hindrance around the aldehyde functional group.
-
One Para-Methyl Substituent: The methyl group is a weak electron-donating group (EDG), which slightly counteracts the electronic pull of the chloro groups.
This combination of potent electronic activation and significant steric blockade makes this compound a fascinating, albeit challenging, substrate for MCRs. Its utility lies not as a general-purpose reagent, but as a specialized tool for accessing sterically congested molecular scaffolds.
Performance Benchmark 1: The Biginelli Reaction
The Biginelli reaction is a cornerstone MCR that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological activities, including use as calcium channel blockers.[3] The reaction condenses an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[3][4]
Mechanistic Considerations
The reaction mechanism involves the acid-catalyzed formation of an N-acylimine intermediate from the aldehyde and urea. This is the step where the aldehyde's reactivity is most critical. This iminium ion is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.[4]
// Nodes sub [label="Aldehyde (R-CHO) +\nUrea + β-Ketoester", fillcolor="#F1F3F4", fontcolor="#202124"]; cat [label="Acid Catalyst\n(H+)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Step 1: Iminium\nIon Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; int1 [label="N-Acylimine\nIntermediate", shape=parallelogram, fillcolor="#E8F0FE", fontcolor="#202124"]; step2 [label="Step 2: Nucleophilic\nAttack by Enol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; int2 [label="Open-Chain\nAdduct", shape=parallelogram, fillcolor="#E8F0FE", fontcolor="#202124"]; step3 [label="Step 3: Cyclization &\nDehydration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prod [label="3,4-Dihydropyrimidin-2(1H)-one\n(DHPM)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes sub [label="Aldehyde (R-CHO) +\nUrea + β-Ketoester", fillcolor="#F1F3F4", fontcolor="#202124"]; cat [label="Acid Catalyst\n(H+)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Step 1: Iminium\nIon Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; int1 [label="N-Acylimine\nIntermediate", shape=parallelogram, fillcolor="#E8F0FE", fontcolor="#202124"]; step2 [label="Step 2: Nucleophilic\nAttack by Enol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; int2 [label="Open-Chain\nAdduct", shape=parallelogram, fillcolor="#E8F0FE", fontcolor="#202124"]; step3 [label="Step 3: Cyclization &\nDehydration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prod [label="3,4-Dihydropyrimidin-2(1H)-one\n(DHPM)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges sub -> step1; cat -> step1 [style=dashed, label=" Catalyzes"]; step1 -> int1; int1 -> step2; step2 -> int2; int2 -> step3; step3 -> prod; } Caption: Simplified mechanism of the Biginelli reaction.
Comparative Performance Analysis
While direct, published data for this compound in the Biginelli reaction is scarce, we can extrapolate its expected performance against commonly used benzaldehydes based on established reactivity principles. The strong inductive effect of the two chloro groups should accelerate the formation of the N-acylimine intermediate. However, the steric bulk of these ortho substituents may hinder the approach of urea and the subsequent cyclization, potentially requiring more stringent conditions (e.g., higher temperatures, stronger acid catalysts, or longer reaction times) and possibly leading to lower yields compared to less hindered aldehydes.
| Aromatic Aldehyde | Substituent Effects | Expected Yield | Expected Reaction Time | Supporting Rationale |
| This compound | Strong EWG (Inductive), High Steric Hindrance | Moderate to Low | Long | Electronic activation is offset by severe steric hindrance, likely making it the rate-limiting factor. |
| 4-Chlorobenzaldehyde | Moderate EWG | High | Moderate | Good electronic activation with minimal steric hindrance, leading to efficient conversion. |
| 4-Nitrobenzaldehyde | Strong EWG (Resonance & Inductive) | Very High | Short | Strong electronic activation significantly accelerates the reaction, often leading to excellent yields in short times. |
| Benzaldehyde (Unsubstituted) | Neutral (Reference) | Good | Moderate | The baseline for comparison. The reaction proceeds efficiently under standard conditions.[5] |
| 4-Methylbenzaldehyde | Weak EDG | Good to Moderate | Moderate to Long | The electron-donating methyl group slightly deactivates the carbonyl, potentially slowing the reaction compared to the unsubstituted analog. |
Note: Yields and times are qualitative estimates for comparison under identical, optimized conditions.
Performance Benchmark 2: The Hantzsch 1,4-Dihydropyridine Synthesis
The Hantzsch synthesis is another vital MCR used to produce 1,4-dihydropyridines (1,4-DHPs), a scaffold found in numerous cardiovascular drugs like nifedipine.[6] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[7]
Mechanistic Considerations
The mechanism is believed to proceed through two key intermediates: an α,β-unsaturated carbonyl compound formed from a Knoevenagel condensation of the aldehyde and one equivalent of the β-ketoester, and an enamine formed from the other equivalent of the β-ketoester and ammonia. A subsequent Michael addition between these intermediates, followed by cyclization and dehydration, affords the 1,4-DHP product.[7][8]
// Reactants Aldehyde [label="Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketoester1 [label="β-Ketoester (1 eq.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketoester2 [label="β-Ketoester (1 eq.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ammonia [label="Ammonia", fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates Knoevenagel [label="Knoevenagel Condensation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enamine_Formation [label="Enamine Formation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Unsat_Intermediate [label="α,β-Unsaturated Carbonyl", shape=parallelogram, fillcolor="#E8F0FE", fontcolor="#202124"]; Enamine_Intermediate [label="Enamine", shape=parallelogram, fillcolor="#E8F0FE", fontcolor="#202124"]; Michael [label="Michael Addition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="Cyclization & Dehydration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Product Product [label="1,4-Dihydropyridine", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow Aldehyde -> Knoevenagel; Ketoester1 -> Knoevenagel; Knoevenagel -> Unsat_Intermediate;
Ketoester2 -> Enamine_Formation; Ammonia -> Enamine_Formation; Enamine_Formation -> Enamine_Intermediate;
// Reactants Aldehyde [label="Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketoester1 [label="β-Ketoester (1 eq.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketoester2 [label="β-Ketoester (1 eq.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ammonia [label="Ammonia", fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates Knoevenagel [label="Knoevenagel Condensation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enamine_Formation [label="Enamine Formation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Unsat_Intermediate [label="α,β-Unsaturated Carbonyl", shape=parallelogram, fillcolor="#E8F0FE", fontcolor="#202124"]; Enamine_Intermediate [label="Enamine", shape=parallelogram, fillcolor="#E8F0FE", fontcolor="#202124"]; Michael [label="Michael Addition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="Cyclization & Dehydration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Product Product [label="1,4-Dihydropyridine", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow Aldehyde -> Knoevenagel; Ketoester1 -> Knoevenagel; Knoevenagel -> Unsat_Intermediate;
Ketoester2 -> Enamine_Formation; Ammonia -> Enamine_Formation; Enamine_Formation -> Enamine_Intermediate;
Unsat_Intermediate -> Michael; Enamine_Intermediate -> Michael; Michael -> Cyclization; Cyclization -> Product; } Caption: Key intermediate pathways in the Hantzsch synthesis.
Comparative Performance Analysis
In the Hantzsch synthesis, steric hindrance from ortho-substituted benzaldehydes is known to reduce reaction efficiency.[8] Therefore, this compound is expected to be a particularly challenging substrate. The bulky chloro groups can impede the initial Knoevenagel condensation and also hinder the subsequent steps that form the six-membered ring. While the electronic activation is present, it is unlikely to overcome the severe steric penalty. In some cases, ortho-substituted aldehydes can lead to unexpected side products instead of the desired 1,4-DHP.[9]
| Aromatic Aldehyde | Substituent Effects | Expected Yield | Expected Reaction Time | Supporting Rationale |
| This compound | Strong EWG, High Steric Hindrance | Very Low / No Reaction | Very Long | Severe steric hindrance at the ortho positions is known to be detrimental to the Hantzsch reaction, often leading to very poor yields or reaction failure.[8] |
| 4-Chlorobenzaldehyde | Moderate EWG | High | Moderate | Good balance of electronic activation and low steric bulk, making it a reliable substrate. |
| 4-Nitrobenzaldehyde | Strong EWG | Very High | Short | Strong activation from the nitro group typically results in rapid, high-yielding reactions. |
| Benzaldehyde (Unsubstituted) | Neutral (Reference) | Good | Moderate | The standard substrate that provides good yields under typical conditions.[6] |
| 2-Nitrobenzaldehyde | Strong EWG, Moderate Steric Hindrance | Moderate to Low | Long | Even with strong electronic activation, a single ortho substituent can significantly lower the yield and rate compared to its para isomer due to steric effects. |
Experimental Protocols
To ensure reproducibility and provide a practical framework, the following detailed protocols for the Biginelli and Hantzsch reactions are provided. These serve as self-validating systems for comparing new substrates like this compound.
Protocol 1: General Procedure for the Biginelli Reaction
// Steps start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="1. Combine Reactants:\nAldehyde (10 mmol)\nEthyl Acetoacetate (10 mmol)\nUrea (15 mmol)\nEthanol (20 mL)", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="2. Add Catalyst:\nConc. HCl (3-4 drops)", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="3. Reflux:\nHeat mixture to reflux\n(approx. 80°C) for 4-16h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="4. Monitor Reaction:\nUse Thin Layer\nChromatography (TLC)", shape=diamond, fillcolor="#E8F0FE", fontcolor="#202124"]; step5 [label="5. Isolate Product:\nCool mixture in ice bath.\nAdd crushed ice.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step6 [label="6. Purify:\nFilter solid product.\nWash with cold water.\nRecrystallize from ethanol.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: Pure DHPM", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Steps start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="1. Combine Reactants:\nAldehyde (10 mmol)\nEthyl Acetoacetate (10 mmol)\nUrea (15 mmol)\nEthanol (20 mL)", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="2. Add Catalyst:\nConc. HCl (3-4 drops)", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="3. Reflux:\nHeat mixture to reflux\n(approx. 80°C) for 4-16h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="4. Monitor Reaction:\nUse Thin Layer\nChromatography (TLC)", shape=diamond, fillcolor="#E8F0FE", fontcolor="#202124"]; step5 [label="5. Isolate Product:\nCool mixture in ice bath.\nAdd crushed ice.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step6 [label="6. Purify:\nFilter solid product.\nWash with cold water.\nRecrystallize from ethanol.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: Pure DHPM", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step3 [label="Incomplete"]; step4 -> step5 [label="Complete"]; step5 -> step6; step6 -> end; } Caption: Standard laboratory workflow for Biginelli synthesis.
Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (1.3 mL, 10 mmol), and urea (0.9 g, 15 mmol) in 20 mL of ethanol.
-
Catalysis: Add 3-4 drops of concentrated hydrochloric acid to the mixture with stirring.
-
Heating: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the flask to room temperature and then place it in an ice bath for 30 minutes. Add 30 mL of crushed ice/ice-cold water to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove unreacted urea and catalyst. The crude product can be purified by recrystallization from ethanol to yield the pure DHPM.[10]
Protocol 2: General Procedure for the Hantzsch 1,4-Dihydropyridine Synthesis
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (10 mmol) and ethyl acetoacetate (2.6 mL, 20 mmol) in 25 mL of ethanol.
-
Nitrogen Source: Add ammonium acetate (1.16 g, 15 mmol).
-
Heating: Heat the mixture to reflux for 3-6 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes directly from the solution.
-
Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent like ethanol or ethyl acetate.
Conclusion and Outlook
This compound presents a classic case of competing electronic and steric effects in organic synthesis.
-
For the Biginelli Reaction: Its strong electron-withdrawing nature is an asset, but its performance is likely compromised by steric hindrance. It may be a viable substrate if the goal is to synthesize highly substituted, sterically crowded DHPMs, but it will likely require significant optimization of reaction conditions (e.g., microwave irradiation, stronger Lewis acid catalysts) to achieve acceptable yields.
-
For the Hantzsch Synthesis: The prognosis is less favorable. The established sensitivity of this reaction to ortho-substituent steric bulk suggests that this compound will be a poor substrate, likely resulting in low to negligible yields of the desired 1,4-dihydropyridine.
References
- BenchChem. A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
- Ilfahmi, Y. A., & Fadlan, A. (2023). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset, 8(2), 124-130.
- Kaur, R., et al. (2019). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry, 179, 517-543. [Link]
- RSC Advances. (2023). Pseudo-multicomponent reactions. RSC Advances.
- Ilfahmi, Y. A., & Fadlan, A. (2023). Synthesis of benzaldehyde-based dihydropyrimidinone via the Biginelli reaction.
- Fauzi, A., et al. (2023). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817.
- Bentham Science. The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction.
- Ahmed, E. A., et al. (2012). One-Pot Synthesis of Dihydropyrimidin-2(1H)-ones Catalyzed by Ceric (IV) Ammonium Nitrate. Journal of American Science, 8(8), 815-818.
- Alfa Chemistry. Hantzsch Dihydropyridine Synthesis.
- Wikipedia. Biginelli reaction. [Link]
- Wikipedia. Hantzsch pyridine synthesis. [Link]
- Organic Chemistry Portal. Biginelli Reaction. [Link]
- Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
- Litvic, M., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(11), 2545-2556. [Link]
- Popat, K. H., et al. (2013). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Journal of Saudi Chemical Society, 17(2), 231-236. [Link]
- Beilstein Journal of Organic Chemistry. (2020). Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry. [Link]
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- 9. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jofamericanscience.org [jofamericanscience.org]
A Comparative Guide to HPLC-Based Purity Assessment of Synthesized 2,6-Dichloro-4-methylbenzaldehyde
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized 2,6-Dichloro-4-methylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale behind methodological choices, presents comparative data, and offers a detailed, field-proven protocol for accurate and reliable purity determination.
The precise quantification of this compound and its impurities is critical, as it is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of even trace amounts of impurities can significantly impact the safety and efficacy of the final product. Therefore, a robust and validated analytical method is paramount.
Comparing HPLC Methodologies for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing non-volatile and thermally labile compounds like substituted benzaldehydes due to its high resolution, sensitivity, and specificity.[1][2] The most common approach is Reversed-Phase (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase.
Several RP-HPLC methods can be employed for the analysis of this compound, each with distinct advantages and disadvantages. The choice of method depends on the specific requirements of the analysis, such as the need for high throughput, enhanced sensitivity for trace impurities, or compatibility with mass spectrometry (MS).
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Isocratic RP-HPLC with UV Detection | Elution with a mobile phase of constant composition. Detection is based on the analyte's absorption of UV light. | Simple, rapid, and cost-effective.[2] Good for routine quality control of major components. | Limited ability to resolve complex mixtures of impurities with widely varying polarities. May require longer run times to elute highly retained compounds. | High-throughput screening and routine purity checks where impurity profiles are well-characterized. |
| Gradient RP-HPLC with UV Detection | The mobile phase composition is changed during the analysis, typically by increasing the proportion of the organic solvent. | Excellent resolution of complex samples containing analytes with a wide range of polarities. Shorter analysis times compared to isocratic elution for complex mixtures.[3] | Requires more complex instrumentation and method development. Can be more time-consuming for simple mixtures. | Comprehensive purity profiling and stability-indicating assays where a variety of potential impurities and degradation products need to be separated and quantified.[4] |
| UHPLC with UV Detection | Utilizes columns with smaller particle sizes (<2 µm) and higher pressures, leading to faster separations and higher resolution. | Significantly reduced analysis time and solvent consumption (up to 90% reduction).[5] Improved resolution and sensitivity. | Requires specialized UHPLC instrumentation capable of handling high backpressures. | High-throughput laboratories where speed and efficiency are critical without compromising data quality.[5] |
| RP-HPLC with Fluorescence Detection (after derivatization) | The analyte is chemically modified (derivatized) to introduce a fluorescent tag, which is then detected. | Highly sensitive and selective, ideal for detecting trace-level impurities.[3][6] | Requires an additional derivatization step, which can add complexity and potential for error. Not all impurities may react with the derivatizing agent. | Analysis of specific, known impurities at very low concentrations, or when the analyte itself has poor UV absorbance. |
Field-Proven Protocol: Gradient RP-HPLC Method
The following protocol outlines a robust gradient RP-HPLC method for the comprehensive purity assessment of this compound. This method is designed to provide excellent separation of the main component from potential process-related impurities and degradation products.
Potential Impurities
During the synthesis of this compound, several impurities can arise from the starting materials or side reactions. Common synthetic routes, such as the Vilsmeier-Haack reaction or the oxidation of the corresponding benzyl alcohol, can lead to the following potential impurities:
-
Unreacted Starting Materials: e.g., 1,3-dichloro-5-methylbenzene.
-
Isomeric Byproducts: e.g., other isomers of dichloromethylbenzaldehyde.
-
Over-reaction Products: e.g., trichlorinated species.
-
Hydrolysis Byproducts: e.g., 2,6-dichloro-4-methylbenzoic acid.[7]
Experimental Workflow
The following diagram illustrates the key steps in the HPLC purity assessment workflow.
Caption: Workflow for HPLC Purity Assessment.
Detailed Methodology
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for method development.[2][8]
-
Solvents: HPLC grade acetonitrile and water.[9]
-
Reagents: Phosphoric acid or formic acid (for MS compatibility) to adjust the mobile phase pH.
-
Reference Standard: A well-characterized reference standard of this compound.
-
Sample: The synthesized this compound to be tested.
2. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% phosphoric acid.
-
Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the λmax of this compound).
-
Injection Volume: 10 µL.
3. Preparation of Solutions
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the synthesized product and dissolve it in 25 mL of a 50:50 (v/v) mixture of acetonitrile and water. This higher concentration for the sample solution facilitates the detection of minor impurities.
4. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of system peaks.
-
Inject the standard solution to determine the retention time and peak shape of the main component.
-
Inject the sample solution to obtain the chromatogram for purity analysis.
5. Data Analysis and Purity Calculation
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Integrate the areas of all peaks in the sample chromatogram.
-
Calculate the purity using the area normalization method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This method assumes that all compounds have a similar response factor at the detection wavelength. For a more accurate quantification of specific impurities, individual reference standards and the establishment of relative response factors are necessary.[4]
Method Validation and Trustworthiness
To ensure the reliability of the analytical results, the HPLC method must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[10][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11] This is demonstrated by the separation of the main peak from all impurity peaks.[12]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1][4]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[12]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[12]
A self-validating system involves incorporating system suitability tests before each analytical run. This typically includes checking for parameters like theoretical plates, tailing factor, and resolution between critical peak pairs to ensure the chromatographic system is performing adequately.[12]
Conclusion
The purity assessment of synthesized this compound is a critical step in ensuring the quality and safety of downstream products. A well-developed and validated gradient RP-HPLC method offers a robust and reliable approach for separating and quantifying the main component and its potential impurities. By understanding the principles behind different HPLC methodologies and adhering to rigorous validation standards, researchers can confidently assess the purity of their synthesized compounds.
References
- Altabrisa Group. (2025, September 24).
- HELIX Chromatography.
- HELIX Chromatography.
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- LCGC North America. (2014, August 22).
- NIH. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
- Taylor & Francis Online. RETENTION OF SUBSTITUTED BENZALDEHYDES ON RP-HPLC. CORRELATION WITH PARTITION COEFFICIENTS AND MOLECULAR DESCRIPTORS.
- RSC Publishing. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
- Benchchem. optimizing reaction conditions for 4-Chloro-2,6-dimethylbenzaldehyde synthesis.
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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 2,6-Dichloro-4-methylbenzaldehyde
Abstract
This guide provides a comprehensive framework for evaluating the cross-reactivity of 2,6-Dichloro-4-methylbenzaldehyde, a substituted aromatic aldehyde with potential applications in pharmaceutical and chemical synthesis. For researchers, scientists, and drug development professionals, understanding the specificity of analytical methods is paramount to ensuring data integrity and regulatory compliance. This document details the underlying principles of cross-reactivity, offers a comparative analysis of primary analytical methodologies—immunoassays and chromatography—and provides detailed, field-proven protocols for their execution and validation. By synthesizing established analytical principles with practical insights, this guide serves as an essential resource for developing robust and reliable assays for this compound and its structurally related analogs.
Introduction: The Imperative of Specificity in Analyte Detection
This compound is a halogenated aromatic aldehyde. Its unique substitution pattern—two chlorine atoms ortho to the aldehyde group and a methyl group in the para position—dictates its chemical reactivity and three-dimensional structure. In any analytical context, particularly in complex biological or environmental matrices, the accurate quantification of a target analyte hinges on the method's specificity. Specificity is the ability of an assay to assess unequivocally the target analyte in the presence of components that may be expected to be present.[1] Cross-reactivity, the inverse of specificity, occurs when structurally similar compounds interfere with the assay, leading to inaccurate measurements.[2]
For a molecule like this compound, potential cross-reactants could include other benzaldehyde derivatives, precursors from its synthesis route (e.g., 2,6-dichlorotoluene), or metabolites.[3][4] A thorough cross-reactivity study is therefore not merely a validation checkbox but a foundational component of method development, ensuring that the generated data is both reliable and meaningful.[5][6]
Comparative Analysis of Core Analytical Methodologies
The two primary platforms for assessing the cross-reactivity of small molecules like this compound are immunoassays and chromatographic techniques. The choice between them depends on the intended application, required sensitivity, sample throughput, and the availability of reagents.
| Technique | Principle | Primary Use Case | Advantages | Disadvantages |
| Competitive ELISA | Competition between the free analyte and a labeled analyte for a limited number of antibody binding sites.[7] | High-throughput screening, quantification in biological fluids. | High sensitivity, high throughput, cost-effective for large sample numbers. | Requires development of specific antibodies; cross-reactivity is inherent and must be characterized.[8] |
| GC-MS | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a solid stationary phase, followed by mass-based detection.[9][10] | Confirmatory analysis, identification of unknown cross-reactants, quantification in complex matrices. | High specificity and selectivity ("gold standard"), provides structural information.[9] | Lower throughput, requires derivatization for many aldehydes to increase volatility, more expensive instrumentation.[9][11] |
| HPLC-UV/MS | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV or mass-based detection.[12][13] | Quantification, purity assessment of non-volatile or thermally labile compounds.[14] | High resolution and sensitivity, suitable for a wide range of aromatic aldehydes.[12] | Can be more complex than GC-MS for certain separations; MS detection can be costly. |
Expert Rationale: For initial high-throughput screening and routine quantification where a specific antibody is available, Competitive ELISA is often the most efficient method.[15] However, for confirmatory analysis and unequivocal identification of interfering compounds, the superior specificity of GC-MS or HPLC-MS is indispensable.[5][9] This guide will focus on the competitive immunoassay as the primary screening tool, with chromatographic methods serving as the benchmark for validation.
The Immunoassay Approach: A Deep Dive into Competitive ELISA
For small molecules (haptens) like this compound, which cannot be bound by two antibodies simultaneously, the competitive immunoassay format is the method of choice.[15][16] The principle relies on the competition between the analyte in the sample and a fixed amount of a labeled analogue (e.g., an enzyme conjugate) for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[7]
Workflow for Competitive ELISA
The following diagram illustrates the logical flow of a competitive ELISA designed to test for cross-reactivity.
Caption: Workflow for a typical competitive ELISA experiment.
Detailed Experimental Protocol: Competitive ELISA
This protocol provides a self-validating system for determining the cross-reactivity of related compounds against an antibody raised for this compound.
Materials:
-
High-binding 96-well microplates
-
Capture Antibody (specific to this compound)
-
This compound-HRP conjugate (or other enzyme conjugate)
-
This compound analytical standard
-
Potential Cross-Reactants (e.g., Benzaldehyde, 4-Methylbenzaldehyde, 2,6-Dichlorobenzaldehyde, 2,4-Dichlorobenzaldehyde)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Antibody Coating: Dilute the capture antibody in Coating Buffer to an optimal concentration (typically 1-10 µg/mL). Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Causality: Immobilizing the antibody on a solid phase is essential for separating bound from unbound reagents in subsequent steps.[17] The overnight incubation at 4°C ensures efficient and stable binding.
-
-
Blocking: Discard the coating solution. Wash the plate 3 times with 200 µL of Wash Buffer per well. Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Causality: Blocking prevents non-specific binding of the enzyme conjugate to the plate surface, which would otherwise lead to high background signal and inaccurate results.
-
-
Preparation of Standards and Competitors:
-
Prepare a serial dilution of the this compound standard in Assay Buffer (e.g., from 1000 ng/mL to 0.1 ng/mL). This will be used to generate the standard curve.
-
Similarly, prepare serial dilutions for each potential cross-reactant over a broad concentration range.
-
-
Competitive Reaction:
-
Discard the blocking buffer and wash the plate 3 times.
-
Add 50 µL of standard or sample (potential cross-reactant) to the appropriate wells.
-
Add 50 µL of the diluted enzyme conjugate to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Causality: This is the critical competitive step. The free analyte (standard or cross-reactant) and the enzyme-labeled analyte compete for the limited antibody binding sites.[18] Higher concentrations of free analyte result in less conjugate binding.
-
-
Signal Development:
-
Discard the reaction mixture and wash the plate 5 times with Wash Buffer. This step is crucial to remove all unbound conjugate.
-
Add 100 µL of Substrate Solution to each well. Incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well to terminate the reaction.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis and Interpretation
-
Standard Curve Generation: Plot the absorbance values for the this compound standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit.
-
IC50 Calculation: For the target analyte and each potential cross-reactant, determine the IC50 value—the concentration that causes 50% inhibition of the maximum signal.
-
Cross-Reactivity Calculation: Calculate the percent cross-reactivity (%CR) for each compound using the following formula[18]:
%CR = (IC50 of this compound / IC50 of Test Compound) x 100
Hypothetical Cross-Reactivity Data
The following table presents hypothetical, yet plausible, cross-reactivity data based on structural similarity principles.
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity | Structural Rationale for Reactivity |
| This compound | Dichlorinated, methylated benzaldehyde | 10 | 100% | Target analyte; defines the reference point. |
| 2,6-Dichlorobenzaldehyde | Lacks the para-methyl group. | 15 | 66.7% | High similarity. The absence of the methyl group may slightly alter the electronic properties and fit within the antibody's binding pocket. |
| 4-Methylbenzaldehyde | Lacks the two ortho-chlorine atoms. | 500 | 2.0% | Significant structural difference. The bulky chlorine atoms are likely key epitopes for antibody recognition. Their absence drastically reduces binding affinity.[19] |
| 2,4-Dichlorobenzaldehyde | Isomeric variation; one chlorine is at the para position. | 250 | 4.0% | The position of the halogen atoms is critical. Moving a chlorine from the ortho to the para position significantly alters the molecule's shape and electronic distribution, reducing affinity. |
| Benzaldehyde | Unsubstituted parent compound. | >10,000 | <0.1% | Lacks all key substituent groups (chlorines and methyl) that the antibody was raised to recognize. |
| 2,6-Dichlorotoluene | Synthesis precursor; aldehyde group is replaced by a methyl group. | >10,000 | <0.1% | The aldehyde functional group is a critical part of the hapten structure used for immunization. Its absence eliminates specific binding. |
The Chromatographic Approach: Orthogonal Method Validation
To confirm the results from an immunoassay and provide an orthogonal method with higher intrinsic specificity, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique.[9] Given the volatility and reactivity of aldehydes, derivatization is often employed to improve chromatographic performance and detection sensitivity.[9][20]
GC-MS Workflow with Derivatization
Caption: General workflow for GC-MS analysis of aldehydes using derivatization.
Detailed Experimental Protocol: GC-MS Analysis
Materials:
-
GC-MS system with an appropriate capillary column (e.g., DB-5ms)
-
Analytical standards of the target analyte and potential cross-reactants
-
Derivatization reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Extraction solvent (e.g., Hexane, Ethyl Acetate)
-
Internal Standard (e.g., an isotopically labeled analog)
Procedure:
-
Sample Preparation & Extraction: Spike a blank matrix with a known concentration of the target analyte and one potential cross-reactant. Perform a liquid-liquid or solid-phase extraction to isolate the analytes.
-
Causality: Extraction removes interfering matrix components that could affect derivatization efficiency or chromatographic performance.[20]
-
-
Derivatization: Evaporate the extraction solvent to dryness under a stream of nitrogen. Reconstitute in a small volume of solvent and add the PFBHA solution. Heat at 60-70°C for 60 minutes to form the PFBHA-oxime derivatives.[21]
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Use a temperature program that effectively separates the derivatives of the target analyte and the potential cross-reactants.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification, targeting characteristic ions of each derivative.
-
-
Data Analysis:
-
A method is considered specific if the chromatographic peaks for the target analyte and the cross-reactant are baseline resolved.
-
Quantify the amount of each compound against a calibration curve. Any signal detected at the retention time of the target analyte in a sample containing only the cross-reactant indicates a lack of specificity in the separation method.
-
Conclusion: A Synthesis of Methodologies for Confident Analysis
The robust characterization of cross-reactivity is fundamental to the development of a trustworthy analytical method for this compound. This guide outlines a dual-pronged strategy that leverages the strengths of two distinct analytical platforms.
-
Immunoassays , specifically the competitive ELISA, offer a high-throughput platform for initial screening and quantification, providing essential data on the antibody's binding profile with structurally related molecules.
-
Chromatographic methods , exemplified by GC-MS, serve as the gold standard for confirmatory analysis, offering unparalleled specificity and the ability to resolve and positively identify analytes and potential interferents.
By employing an immunoassay for initial assessment and a high-specificity chromatographic technique for orthogonal validation, researchers can build a comprehensive and defensible data package. This ensures that the developed method is not only sensitive but, most critically, specific for its intended purpose, thereby upholding the highest standards of scientific integrity.
References
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019).
- A Comparative Guide to the Cross-Reactivity of Aromatic Aldehydes: A Case Study on Cinnamaldehyde Deriv
- Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). U.S.
- Competitive ELISA. (2021).
- Competitive laboratory immunoassays for small molecules. (n.d.).
- Development of immunoassays for multi-residue detection of small molecule compounds. (n.d.). Taylor & Francis Online.
- Principles of Competitive and Immunometric Assays (Including ELISA). (n.d.).
- MASS SPECTROMETRY OF FATTY ALDEHYDES. (n.d.).
- GC/MS Analysis of Long-Chain Aldehydes
- HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. (n.d.).
- Types Of Immunoassay - And When To Use Them. (2022). Quanterix.
- Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food. (n.d.). Taylor & Francis Online.
- GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. (2018). American Journal of Analytical Chemistry.
- Analysis of Aldehydes in Water by Head Space-GC/MS. (n.d.).
- Validation and Verification Guidelines for Analytical Methods. (2017). ACS Reagent Chemicals.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
- HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific.
- Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene. (n.d.).
- Preparation method of 2, 6-dichlorobenzaldehyde. (n.d.).
- A Comparative Study of 2-, 3-, and 4-Methylbenzaldehyde in the Cannizzaro Reaction. (n.d.). Benchchem.
- Comparative Guide to Analytical Methods for 2-Hydroxy-4-methylbenzaldehyde. (n.d.). Benchchem.
- Antibody Cross Reactivity And How To Avoid It?. (n.d.). ELISA kit.
- Immunoassay Methods. (2012). NCBI Bookshelf.
- Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. (n.d.).
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2,6-Dichloro-4-methylbenzaldehyde
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Isomeric Purity in Pharmaceutical Intermediates
2,6-Dichloro-4-methylbenzaldehyde is a key starting material and intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its precise molecular architecture is fundamental to the efficacy and safety of the final drug product. However, synthetic routes leading to this compound, often involving electrophilic substitution on a toluene derivative, are prone to the formation of positional isomers. These isomeric impurities, possessing the same molecular formula but different arrangements of substituents on the aromatic ring, can exhibit distinct toxicological profiles and reactivities. Their presence, even in trace amounts, can compromise the quality, safety, and efficacy of the API. Therefore, robust and reliable analytical methods for the accurate quantification of isomeric purity are not merely a matter of quality control, but a cornerstone of patient safety and regulatory compliance.
This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the isomeric purity analysis of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to empower researchers in selecting and implementing the most suitable analytical strategy.
Understanding the Challenge: Potential Isomeric Impurities
The synthesis of this compound typically involves the chlorination and formylation of p-tolualdehyde or a related precursor. Non-regioselective reactions can lead to the formation of several positional isomers. The most probable isomeric impurities include:
-
3,5-Dichloro-4-methylbenzaldehyde: Arising from an alternative chlorination pattern.
-
2,4-Dichloro-6-methylbenzaldehyde: A plausible isomer depending on the synthetic pathway.
-
2,5-Dichloro-4-methylbenzaldehyde: Another potential isomeric byproduct.
The subtle differences in the physical and chemical properties of these isomers, such as boiling point and polarity, form the basis for their chromatographic separation.
Caption: Key isomeric impurities of this compound.
Comparative Analysis of Analytical Techniques: GC vs. HPLC
The choice between Gas Chromatography and High-Performance Liquid Chromatography is pivotal and depends on a nuanced understanding of the analyte's properties and the specific analytical objectives.
| Feature | Gas Chromatography (GC) with Flame Ionization Detector (FID) | High-Performance Liquid Chromatography (HPLC) with UV Detector |
| Principle | Separation of volatile compounds in the gas phase based on boiling point and interaction with a stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, primarily driven by polarity differences. |
| Advantages | - High resolution for volatile isomers. - Generally faster analysis times. - Robust and cost-effective instrumentation. | - Suitable for a wider range of compounds, including those that are thermally labile. - Greater flexibility in method development through mobile phase manipulation. |
| Disadvantages | - Requires analytes to be thermally stable and volatile. - Potential for thermal degradation of sensitive compounds in the injector. | - Can be more challenging to achieve baseline separation of closely related non-polar isomers. - Higher solvent consumption and disposal costs. |
| Typical Column | Capillary columns with non-polar to mid-polar stationary phases (e.g., 5% Phenyl Polysiloxane). | Reversed-phase columns (e.g., C18, C8) or columns with alternative selectivity (e.g., Phenyl-Hexyl). |
| Typical Detector | Flame Ionization Detector (FID) provides a robust and universally responsive signal for hydrocarbons. | UV-Vis Detector, typically monitoring at a wavelength where the benzaldehyde chromophore absorbs (e.g., 254 nm). |
Expert Rationale: For dichlorinated methylbenzaldehyde isomers, GC is often the preferred technique due to the inherent volatility of these compounds and the high efficiency of modern capillary columns in separating isomers with small differences in boiling points. However, HPLC remains a powerful alternative, particularly when dealing with complex sample matrices or when GC instrumentation is unavailable.
Experimental Protocols
The following protocols are provided as robust starting points for method development and validation. It is imperative to perform a full method validation according to ICH guidelines to ensure the suitability of the chosen method for its intended purpose.[1][2][3][4][5]
Gas Chromatography (GC-FID) Method
This method is designed to provide excellent resolution of the primary analyte from its potential isomeric impurities.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dichloro-4-methylbenzaldehyde
As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and environmentally sound management of the chemical reagents we employ. 2,6-Dichloro-4-methylbenzaldehyde, a halogenated aromatic aldehyde, requires meticulous handling not only during its use but, critically, through its entire lifecycle to final disposal. This guide provides a procedural framework grounded in established safety protocols and regulatory standards to ensure its proper disposal.
Part 1: Hazard Profile and Immediate Safety Imperatives
Before any disposal procedure, a clear understanding of the compound's inherent risks is paramount. This compound is classified as a hazardous substance, and its handling necessitates stringent safety measures.
1.1. Core Hazards Based on data for structurally similar compounds like 2,6-Dichlorobenzaldehyde, this chemical is considered hazardous.[1] It is known to cause severe skin burns and serious eye damage.[1][2] Inhalation may lead to respiratory irritation, while ingestion is harmful.[3]
1.2. Personal Protective Equipment (PPE) Adherence to a strict PPE protocol is the first line of defense against accidental exposure. The causality is clear: preventing contact prevents injury.
-
Eye/Face Protection: Use chemical safety goggles and a face shield that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat.[1][4] Contaminated clothing must be removed immediately and washed before reuse.[1][2]
-
Respiratory Protection: If dust or aerosols may be generated, or if working outside a certified chemical fume hood, a NIOSH-approved respirator is required.[1][3]
1.3. Immediate First Aid In the event of exposure, immediate and correct action is critical.
-
Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[1][2]
-
Skin Contact: Take off all contaminated clothing at once. Rinse the affected skin area with plenty of water or shower.[1][2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2]
-
Ingestion: Rinse the mouth but do not induce vomiting. Seek immediate medical attention.[1]
Part 2: The Regulatory Framework: Why Disposal is Specific
The disposal of this compound is not merely a suggestion but a requirement dictated by federal and local regulations. As a chlorinated organic compound, it falls into the category of halogenated organic waste .[5] This classification is critical because improper disposal, particularly mixing with other waste streams, can pose significant environmental hazards and complicate the waste treatment process.
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are specifically listed and regulated due to their potential to form persistent and toxic byproducts, such as dioxins, if not incinerated at sufficiently high temperatures.[6][7] Therefore, the only acceptable disposal method is through a licensed hazardous waste management facility.[1][2][8]
| Hazard Classification & Disposal Information | |
| GHS Hazard Class | Skin Corrosion (Category 1B), Serious Eye Damage (Category 1)[1] |
| Signal Word | Danger[1] |
| Hazard Statements | H314: Causes severe skin burns and eye damage[1] |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant[1][2][8] |
| Waste Category | Halogenated Organic Waste[5] |
| Primary Disposal Method | High-Temperature Incineration[6][9][10] |
Part 3: Standard Operating Procedure for Disposal
This section outlines the step-by-step methodology for the safe collection, storage, and disposal of this compound waste.
3.1. Waste Segregation: The Critical First Step The foundational principle of chemical waste management is segregation. Halogenated organic wastes must never be mixed with non-halogenated organic wastes.[5]
Causality Explained: Mixing chlorinated waste with other solvents can interfere with the fuel blending process at waste facilities. Furthermore, the incineration of mixed waste requires specific conditions to prevent the formation of highly toxic chlorinated dioxins and furans.[7] Segregation at the source is the most effective way to ensure proper final treatment.
3.2. Experimental Protocol: Collection and Containerization
-
Container Selection: Obtain a designated, leak-proof waste container compatible with chlorinated compounds. This is typically a glass or high-density polyethylene (HDPE) container provided by your institution's Environmental Health and Safety (EHS) office.[11][12]
-
Labeling: Immediately affix a "Hazardous Waste" label to the container.[13] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" (no abbreviations).[13]
-
An accurate estimate of the concentration and volume.
-
The date the waste was first added.
-
-
Collection:
-
For pure, unused product: Discard in the original container if possible, ensuring it is properly labeled as waste.[2]
-
For solutions: Carefully pour the waste into the designated halogenated waste container using a funnel.
-
For contaminated materials (e.g., gloves, weigh boats, paper towels): Double-bag these items in clear plastic bags, label them as "Contaminated Debris with this compound," and place them in a designated solid waste pail.[12]
-
-
Storage:
-
Keep the waste container tightly closed at all times, except when adding waste.[12][13][14]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure secondary containment is used for liquid waste containers to mitigate spills.[12]
-
Segregate the halogenated waste container from incompatible materials, particularly strong bases and oxidizing agents.[15]
-
-
Arranging Disposal: Once the container is full or has been in storage for a designated period (typically not exceeding institutional limits), contact your EHS office to schedule a pickup. Do not allow waste to accumulate.[11]
3.3. Spill Management Protocol Accidental spills must be managed immediately and safely.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.[16]
-
Control Vapors & Ignition: If the material is a dust, avoid creating airborne dust clouds.[2] Remove all sources of ignition.[3]
-
Containment: Cover drains to prevent environmental release.[2]
-
Cleanup:
-
Wearing full PPE, contain the spill using a chemical absorbent spill kit.
-
For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[1] Avoid generating dust.[2]
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill.
-
-
Disposal of Cleanup Materials: All materials used for cleanup (absorbent, gloves, etc.) are considered hazardous waste.[16] Place them in a sealed, labeled container for disposal via EHS.
-
Decontamination: Thoroughly clean the affected area.[2]
Part 4: Prohibited Disposal Methods
To ensure safety and regulatory compliance, the following disposal methods are strictly forbidden:
-
Sewer Disposal: Never wash this compound down the drain.[2][14] It is harmful to aquatic life and can damage wastewater treatment systems.[8]
-
Trash Disposal: Un-rinsed containers or contaminated materials must not be placed in the regular trash.[14]
-
Evaporation: Do not allow the chemical to evaporate in a fume hood as a means of disposal.[14] This releases the substance into the environment and violates air quality regulations.
Part 5: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. bucknell.edu [bucknell.edu]
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- 7. [PDF] Chloroaromatic formation in incineration processes. | Semantic Scholar [semanticscholar.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. vumc.org [vumc.org]
- 15. fishersci.com [fishersci.com]
- 16. chem.lzu.edu.cn [chem.lzu.edu.cn]
Navigating the Synthesis Landscape: A Guide to Safely Handling 2,6-Dichloro-4-methylbenzaldehyde
Hazard Assessment: Understanding the Adversary
The primary hazards associated with chlorinated benzaldehydes are significant and demand respect. Based on data from similar compounds, we must assume that 2,6-Dichloro-4-methylbenzaldehyde poses the following risks:
-
Severe Skin and Eye Damage: Halogenated aldehydes are known to be corrosive. Direct contact can lead to severe skin burns and serious, potentially irreversible, eye damage.
-
Respiratory Irritation: Inhalation of dust or vapors can cause irritation to the respiratory tract.
-
Harmful if Swallowed: Oral ingestion is likely to be harmful, with the potential for serious damage to internal tissues.
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation—it is a mandatory prerequisite for handling this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks posed by this compound. The following table outlines the minimum required PPE.
| PPE Category | Item | Specification and Rationale |
| Hand Protection | Chemical-Resistant Gloves | Viton® or Norfoil® (Silver Shield®) gloves are strongly recommended for extended contact. These materials show excellent resistance to chlorinated and aromatic solvents. Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination. Neoprene gloves are not recommended due to poor resistance to halogenated hydrocarbons. Always inspect gloves for defects before use and practice proper removal techniques to avoid skin contact. |
| Eye Protection | Chemical Splash Goggles | Tight-fitting chemical splash goggles that comply with ANSI Z87.1 standards are mandatory to protect against splashes. |
| Face Protection | Face Shield | A face shield, worn in conjunction with chemical splash goggles, is required when there is a risk of splashing, such as during solution transfers or spill clean-up. |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned, flame-resistant lab coat is necessary to protect the skin and clothing from potential splashes. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects. |
| Respiratory | Certified Chemical Fume Hood | All handling of solid and dissolved this compound must be conducted within a properly functioning and certified chemical fume hood to prevent inhalation of dust or vapors. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, methodical workflow is paramount. The following protocol breaks down the handling process into manageable, safety-focused steps.
Pre-Operational Checks
-
Review Documentation: Before starting, review this guide and any available safety information for analogous compounds.
-
Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate working height.
-
Assemble Materials: Gather all necessary equipment, including glassware, spatulas, weigh paper, solvents, and waste containers, and place them within the fume hood.
-
Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.
Chemical Handling Workflow
Step-by-Step Procedure (within a fume hood):
-
Weighing: Carefully weigh the solid this compound on weigh paper or in a tared container. Avoid creating dust.
-
Solution Preparation: If making a solution, slowly add the weighed compound to the solvent in your flask. Cap the container and swirl gently to dissolve.
-
Transfer: Use appropriate glassware (e.g., funnel) for transferring the solid or solution to your reaction vessel.
-
Post-Handling: After use, securely close the primary container.
Decontamination and Disposal Plan
Proper cleanup and waste management are crucial to ensure the safety of all laboratory personnel.
Decontamination
-
Glassware and Equipment: All non-disposable items that have come into contact with the chemical must be decontaminated. Rinse them with a suitable solvent (e.g., acetone or ethanol) within the fume hood, collecting the rinsate as hazardous waste. Follow this with a thorough wash using soap and water.
-
Work Surfaces: Wipe down the work surface of the fume hood with a cloth dampened with a suitable solvent, followed by a soap and water solution. Dispose of the cleaning materials as hazardous waste.
-
Spills: In the event of a spill, contain it with an inert absorbent material (e.g., sand or vermiculite). Carefully scoop the material into a designated hazardous waste container. Decontaminate the spill area as described above.
Waste Disposal
-
Solid Waste: All solid waste contaminated with this compound, including weigh paper, gloves, bench paper, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All liquid waste, including reaction residues and solvent rinsates, must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Halogenated and non-halogenated waste streams should be segregated as per your institution's guidelines.
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent three times, collecting the rinsate as hazardous waste. Deface the original label and dispose of the container according to your institution's policy for empty chemical containers.
Doffing PPE
The final step in the process is the careful removal of PPE to prevent cross-contamination. Remove gloves first using the proper technique, followed by the lab coat (turning it inside out), and finally, eye and face protection. Wash your hands thoroughly with soap and water immediately after removing all PPE.
By internalizing the causality behind these safety protocols and executing them with precision, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- Glove Selection Guide. University of California, Berkeley, Office of Environment, Health & Safety. [Link]
- Glove Selection QUICK GUIDE. California Institute of Technology, Environment, Health & Safety. [Link]
- Glove Selection Guide. University of South Alabama. [Link]
- Glove Selection Examples of Chemical Resistance of Common Glove Materials. The Ohio State University, Department of Chemistry. [Link]
- SAFETY DATA SHEET - 2-chlorobenzaldehyde. Chem-Supply. [Link]
- OSHA Glove Selection Chart. University of Texas at Dallas, Environmental Health and Safety. [Link]
- SAFETY DATA SHEET - p-Tolualdehyde. Thermo Fisher Scientific. [Link]
- Hazardous Waste Disposal Guide. Northwestern University, Office for Research Safety. [Link]
- SAFETY DATA SHEET - 4-methylbenzaldehyde. Chemoventory. [Link]
- **Safety Data Sheet
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
